Wincef
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H24N8O10S3 |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32);(H2,1,2,3,4)/b24-12-;/t13-,17-;/m1./s1 |
InChI Key |
PFMOESPYOJZCSI-GRHXURATSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |
Synonyms |
cefoselis FK 037 FK-037 FK037 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cefixime on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefixime is an orally active, third-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity against numerous Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is rooted in the targeted disruption of bacterial cell wall synthesis, an essential process for bacterial viability. This technical guide provides a comprehensive examination of the molecular mechanism of cefixime, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis. This document includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows to support researchers and professionals in the fields of microbiology and drug development.
Introduction
The bacterial cell wall is a vital structure that maintains cellular integrity and shape, protecting the bacterium from osmotic lysis.[3] This wall is primarily composed of peptidoglycan, a complex polymer of sugars and amino acids. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[3][4]
Cefixime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting these essential enzymes.[1][3][4][5] As a third-generation cephalosporin, cefixime possesses a high affinity for specific PBPs and exhibits notable stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.[3][4] Understanding the precise mechanism of action, binding affinities, and the experimental methodologies to assess these interactions is crucial for the continued development of effective antibacterial therapies.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal action of cefixime is a direct consequence of its ability to inhibit the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This inhibition leads to the arrest of cell wall assembly, ultimately resulting in bacterial cell death.
The process begins with cefixime binding to one or more of the penicillin-binding proteins (PBPs).[4][5] This binding is covalent and effectively inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan strands. The inhibition of essential PBPs disrupts the maintenance of the cell wall's structural integrity.[1] As the bacterium continues to grow and divide, the weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[3][4]
The Target: Penicillin-Binding Proteins (PBPs)
Bacteria possess multiple PBPs, each with specific roles in cell wall synthesis, including cell elongation, septum formation during cell division, and maintaining cell shape. Cefixime exhibits differential affinity for various PBPs, which contributes to its spectrum of activity. For instance, in Escherichia coli, cefixime has a high affinity for PBP 3, which is involved in septum formation, and PBP 1s. In Neisseria gonorrhoeae, PBP2 is a primary target for cefixime.
Signaling Pathway Diagram
Caption: Cefixime inhibits the PBP-catalyzed transpeptidation step in peptidoglycan synthesis.
Quantitative Data: Cefixime Binding Affinities
The affinity of cefixime for various PBPs is a key determinant of its antibacterial potency. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity, or the dissociation constant (Kd). Lower values indicate higher binding affinity.
| Bacterial Species | PBP Target | IC50 (mg/L) | ID50 (µg/ml) | Kd (µM) | Reference |
| Neisseria gonorrhoeae | PBP2 | 0.01-0.02 | |||
| Escherichia coli | PBP 1s | High Affinity | |||
| Escherichia coli | PBP 3 | 0.25 | |||
| Streptococcus pneumoniae | PBP1A | 13.5 | [1] | ||
| Streptococcus pneumoniae | PBP2X | 1.8 | [1] |
Note: High Affinity indicates a strong binding as reported in the study, but a specific numerical value was not provided.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of cefixime.
1. Preparation of Cefixime Stock Solution:
-
Aseptically prepare a stock solution of cefixime of a known concentration (e.g., 1 mg/mL) in an appropriate solvent and dilute further in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the cefixime solution with CAMHB to achieve a range of desired concentrations.
-
Leave a column with only broth for a growth control and another for a sterility control.
3. Inoculum Preparation:
-
Prepare a bacterial inoculum from 3-5 isolated colonies grown on a non-selective agar plate.
-
Suspend the colonies in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of cefixime that completely inhibits visible bacterial growth.
Competitive PBP Binding Assay using a Fluorescent Penicillin Derivative
This assay measures the ability of cefixime to compete with a fluorescently labeled penicillin (e.g., BOCILLIN™ FL) for binding to PBPs.
1. Bacterial Membrane Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of cefixime for a set time (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow cefixime to bind to the PBPs.
3. Fluorescent Labeling:
-
Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., BOCILLIN™ FL) to each tube and incubate for an additional 10 minutes. This will label any PBPs not bound by cefixime.
4. SDS-PAGE and Fluorescence Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
5. Data Analysis:
-
Quantify the fluorescence intensity of each PBP band.
-
The intensity of the fluorescent signal will be inversely proportional to the binding of cefixime.
-
Determine the IC50 value, which is the concentration of cefixime that causes a 50% reduction in the fluorescent signal compared to the control with no cefixime.
Mandatory Visualizations
Bacterial Peptidoglycan Synthesis Pathway
Caption: Overview of the bacterial peptidoglycan synthesis pathway across different cellular compartments.
Experimental Workflow for Competitive PBP Binding Assay
Caption: Workflow for determining the PBP binding affinity of cefixime via a competitive assay.
Conclusion
Cefixime remains a clinically important antibiotic due to its potent and specific mechanism of action against bacterial cell wall synthesis. By irreversibly binding to and inactivating essential penicillin-binding proteins, cefixime effectively halts peptidoglycan cross-linking, leading to bacterial cell death. The quantitative data on its binding affinities, coupled with robust experimental methodologies, provide a solid foundation for further research into its efficacy, the development of new derivatives, and strategies to overcome emerging resistance. The visualizations provided in this guide offer a clear framework for understanding the complex molecular interactions and experimental procedures central to the study of cefixime and other β-lactam antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillin-binding proteins 2b and 2x of Streptococcus pneumoniae are primary resistance determinants for different classes of beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin-binding proteins 2b and 2x of Streptococcus pneumoniae are primary resistance determinants for different classes of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Interaction of Cefixime with Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens.[1] Its therapeutic efficacy is rooted in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for bacterial viability. The primary targets of Cefixime, and indeed all β-lactam antibiotics, are a group of enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are integral to the final stages of peptidoglycan biosynthesis, the primary component of the bacterial cell wall. A comprehensive understanding of the molecular interactions between Cefixime and PBPs is paramount for optimizing its clinical use, overcoming emerging resistance, and guiding the development of novel antibacterial agents. This technical guide provides a detailed exploration of this critical molecular interaction, encompassing quantitative binding data, detailed experimental methodologies, and the mechanisms of resistance.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal action of Cefixime is a direct consequence of its interference with the structural integrity of the bacterial cell wall.[1] The process is initiated by the binding of Cefixime to PBPs, which are transpeptidases that catalyze the cross-linking of peptidoglycan chains. By inhibiting these enzymes, Cefixime effectively halts the final step of cell wall assembly. This disruption leads to a compromised cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1] A key advantage of Cefixime is its stability in the presence of many β-lactamase enzymes, which are a common bacterial defense mechanism against β-lactam antibiotics.[1]
Caption: Cefixime's mechanism of action targeting PBPs.
Quantitative Analysis of Cefixime-PBP Interactions
The efficacy of Cefixime is directly related to its binding affinity for specific PBPs. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. A lower IC50 value signifies a higher binding affinity.
Cefixime PBP Binding Affinities (IC50)
| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference |
| Escherichia coli C600 | PBP 1s | 0.25 | [2] |
| Escherichia coli C600 | PBP 3 | 0.25 | [2] |
Note: Data for other key pathogens such as Streptococcus pneumoniae and Haemophilus influenzae are not extensively available in the form of specific IC50 values for individual PBPs.
Studies have shown that in Escherichia coli, Cefixime has a particularly high affinity for PBP 3 and PBP 1s.[2][3] The inhibition of PBP 3, which is primarily involved in septum formation during cell division, leads to the characteristic morphological change of filamentation in bacteria exposed to Cefixime.[4]
Experimental Protocols for Studying Cefixime-PBP Interactions
Several biophysical and biochemical techniques are employed to characterize the interaction between Cefixime and PBPs. Below are detailed methodologies for three key experimental approaches.
Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)
This assay is widely used to determine the IC50 values of β-lactam antibiotics for various PBPs. It relies on the competition between the unlabeled antibiotic (Cefixime) and a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to the PBPs.
Methodology:
-
Preparation of Bacterial Membranes:
-
Culture the bacterial strain of interest to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation and wash the pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in the same buffer and lyse them using sonication or a French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of Cefixime for a defined period (e.g., 30 minutes at 37°C) to allow for binding.
-
Add a constant, saturating concentration of Bocillin-FL to each tube and incubate for an additional 10-15 minutes. Bocillin-FL will bind to any PBPs not occupied by Cefixime.
-
-
Detection and Quantification:
-
Stop the reaction by adding an excess of unlabeled penicillin G, followed by centrifugation to pellet the membranes.
-
Wash the pellets to remove unbound Bocillin-FL.
-
Resuspend the pellets in SDS-PAGE sample buffer and separate the proteins by electrophoresis.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Quantify the intensity of the fluorescent bands corresponding to each PBP using densitometry software.
-
-
Data Analysis:
-
Plot the percentage of Bocillin-FL binding (relative to a control with no Cefixime) against the concentration of Cefixime.
-
Determine the IC50 value for each PBP by fitting the data to a dose-response curve.
-
Caption: Workflow for a competitive PBP binding assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand (Cefixime) to a macromolecule (PBP), allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamics of the interaction (enthalpy and entropy).[5][6][7][8]
Methodology:
-
Sample Preparation:
-
Purify the target PBP and prepare a concentrated solution of Cefixime.
-
Ensure that both the PBP and Cefixime are in the same, precisely matched buffer to minimize heat of dilution effects.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Load the purified PBP into the sample cell of the calorimeter.
-
Load the Cefixime solution into the injection syringe.
-
Perform a series of small, sequential injections of Cefixime into the PBP solution while monitoring the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change as a function of the molar ratio of Cefixime to PBP.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. It is particularly useful for determining the kinetics of an interaction, including the association rate constant (kon) and the dissociation rate constant (koff).[9][10][11][12]
Methodology:
-
Ligand Immobilization:
-
Covalently immobilize the purified PBP onto the surface of a sensor chip.
-
The immobilization density should be optimized to avoid mass transport limitations.
-
-
Analyte Injection:
-
Flow a solution of Cefixime (the analyte) at various concentrations over the sensor surface containing the immobilized PBP.
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of Cefixime bound to the PBP.
-
-
Data Analysis:
-
The association phase (while Cefixime is being injected) and the dissociation phase (when the flow is switched back to buffer) are recorded in a sensorgram.
-
Fit the sensorgram data to a suitable kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff to kon.
-
Caption: Workflow for Surface Plasmon Resonance (SPR).
Structural Basis of the Cefixime-PBP Interaction
To date, no experimentally determined crystal structures or NMR data for a Cefixime-PBP complex are publicly available. However, insights into the structural basis of this interaction can be gleaned from molecular docking studies and by analogy to the structures of other cephalosporins in complex with PBPs.[13][14][15][16][17][18][19]
The interaction is expected to involve the covalent acylation of the active site serine residue within the PBP by the β-lactam ring of Cefixime. Molecular docking and dynamics simulations have been employed to model the binding of Cefixime to various protein targets, and these computational approaches can provide valuable hypotheses about the specific residues involved in the interaction and the overall stability of the complex.[13][16][17]
Bacterial Resistance to Cefixime via PBP Alterations
A primary mechanism of bacterial resistance to Cefixime involves mutations in the genes encoding PBPs. These mutations can lead to alterations in the structure of the PBP active site, thereby reducing the binding affinity of Cefixime. This decreased affinity allows the PBP to continue its function in peptidoglycan synthesis, even in the presence of the antibiotic.
Known PBP Mutations Conferring Reduced Susceptibility to Cefixime
Significant research has been conducted on Neisseria gonorrhoeae, a pathogen for which Cefixime was once a frontline treatment. The following table details specific amino acid substitutions in PBP2 of N. gonorrhoeae that have been associated with reduced susceptibility to Cefixime.
| Gene | PBP | Amino Acid Substitution | Effect on Cefixime Susceptibility | Reference |
| penA | PBP2 | G545S | Primary mutation leading to a 2- to 4-fold increase in resistance. | [4][20] |
| penA | PBP2 | I312M and V316T (in the presence of G545S) | Reduces susceptibility by an additional 4-fold. | [4][20] |
The presence of a mosaic penA gene, which arises from recombination with penA genes from other Neisseria species, is a major contributor to elevated Cefixime MICs in N. gonorrhoeae.[4]
Caption: PBP mutations leading to Cefixime resistance.
Conclusion
The molecular interaction between Cefixime and penicillin-binding proteins is a classic example of targeted antibiotic therapy. The high affinity of Cefixime for specific PBPs, particularly PBP 3, underpins its potent bactericidal activity against a range of pathogens. While significant progress has been made in understanding this interaction, particularly in the context of resistance mechanisms, there remain notable gaps in our knowledge. The lack of high-resolution structural data for a Cefixime-PBP complex and the limited availability of comprehensive kinetic and binding affinity data for many clinically important bacterial species highlight areas ripe for future investigation. A deeper and more granular understanding of these molecular interactions will be indispensable for the continued effective use of Cefixime and for the rational design of the next generation of β-lactam antibiotics to combat the ever-evolving threat of antibiotic resistance.
References
- 1. What is the mechanism of Cefixime? [synapse.patsnap.com]
- 2. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antibacterial effect of cefixime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of sub-inhibitory concentrations of cefixime on the morphology, hemagglutination and adhesiveness of urinary strains of Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. news-medical.net [news-medical.net]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. jacksonimmuno.com [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structures of penicillin-binding protein 3 (PBP3) from methicillin-resistant Staphylococcus aureus in the apo and cefotaxime-bound forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Molecular docking, molecular dynamics simulations and in vitro screening reveal cefixime and ceftriaxone as GSK3β covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular docking and dynamic simulations of Cefixime, Etoposide and Nebrodenside A against the pathogenic proteins of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fortunejournals.com [fortunejournals.com]
- 20. bmglabtech.com [bmglabtech.com]
Chemical structure and synthesis of Cefixime trihydrate
An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefixime Trihydrate
Introduction
Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide variety of Gram-positive and Gram-negative bacteria.[1][2] Its stability in the presence of beta-lactamase enzymes makes it effective against many organisms resistant to penicillins and other cephalosporins.[1][3] The mechanism of action involves the inhibition of mucopeptide synthesis in the bacterial cell wall, leading to cell death.[3][4] This technical guide provides a comprehensive overview of the chemical structure and synthesis of Cefixime trihydrate, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure of Cefixime Trihydrate
Cefixime trihydrate is the hydrated form of the cephalosporin antibiotic, Cefixime. Its chemical structure is characterized by a beta-lactam ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid (7-ACA) nucleus.
The IUPAC name for Cefixime trihydrate is (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate.[4][5]
Key Structural Features:
-
Cephalosporin Core: A bicyclic system comprising a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.
-
7-Position Side Chain: An aminothiazole ring and a carboxymethoxyimino group, which contribute to its broad antibacterial spectrum.
-
3-Position Side Chain: A vinyl group at the C-3 position.
-
Hydration: The presence of three water molecules in its crystalline structure.
Physicochemical Properties: Cefixime trihydrate is a white to yellowish powder.[3] It is freely soluble in methanol but has low aqueous solubility.[6]
| Property | Value | Reference |
| Molecular Formula | C16H15N5O7S2·3H2O | [4][7] |
| Molecular Weight | 507.50 g/mol | [4][5][8] |
| CAS Number | 125110-14-7 | [7][8] |
Synthesis of Cefixime Trihydrate
The synthesis of Cefixime typically involves the acylation of the 7-amino group of a cephalosporin nucleus with a suitable side chain. A common and efficient method for industrial production starts from 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).
Synthetic Workflow
The following diagram illustrates a common synthetic pathway for Cefixime.
Caption: Synthetic workflow for Cefixime Trihydrate.
Detailed Synthesis Steps
A widely employed synthetic route involves the reaction of 7-AVCA with an activated ester of the Cefixime side chain, followed by hydrolysis.[9]
Step 1: Amidation 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) is reacted with 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercaptobenzothiazole ester (MICA ester).[9] This reaction results in the formation of Cefixime methyl ester.
Step 2: Hydrolysis The intermediate, Cefixime methyl ester, is then hydrolyzed to yield Cefixime.[9] This step can be carried out without the need for drying the intermediate, simplifying the overall process.[9]
Step 3: Crystallization The final step involves the crystallization of Cefixime in the presence of water to form the stable Cefixime trihydrate.
Experimental Protocols
Protocol 1: Synthesis via MICA Ester [9]
-
Amidation: 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) is reacted with 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercapto benzothiazole ester (MICA ester).
-
Hydrolysis: The resulting Cefixime methyl ester intermediate is hydrolyzed.
-
Isolation: The final product, Cefixime, is isolated.
This process is noted for its simplified operation and reduced pollution, making it suitable for industrial production.[9]
Protocol 2: Alternative Synthesis with Improved Yield [10]
-
Reaction Setup: In a 250 ml round-bottomed flask at room temperature (25°C), 4.90 g (20 mmol) of an aminothiazole acetoxamic acid analog and 4.20 g (20 mmol) of N-ethynyl-N,4-dimethylbenzenesulfonamide are added to 100 ml of dichloromethane and stirred until the reaction is complete.
-
Addition of 7-AVNA: 5.00 g (22 mmol) of 7-AVNA is added to the solution, and stirring is continued at room temperature until the intermediate is fully reacted.
-
Purification: The reaction mixture is concentrated and purified by silica gel column chromatography.
Protocol 3: Synthesis using Triethanolamine [11]
-
Reaction: 7-AVCA is reacted with MICE in a tetrahydrofuran-water mixture in the presence of triethanolamine at 0-4°C. This serves as the activation step.
-
Hydrolysis: The resulting Cefixime methyl ester is hydrolyzed using sodium hydroxide.
-
Acidification and Isolation: The reaction mass is acidified with HCl to obtain the final product.
Quantitative Data
The following table summarizes the yields and purity levels achieved through different synthetic methods.
| Method | Solvent | Yield | Purity (HPLC) | Reference |
| Amidation and Hydrolysis with MICA ester | Not specified | >90% | 99.5% | [9] |
| Amidation and Hydrolysis with tert-butoxy carbonyl side chain | Not specified | 80% | 99.2% | [12] |
| Nucleophilic Substitution | Dichloromethane | 94.0% | 99.4% | [10] |
| Nucleophilic Substitution | Tetrahydrofuran | 83.4% | 99.0% | [10] |
| Nucleophilic Substitution | Toluene | 86.8% | 98.9% | [10] |
| Acylation with MICE and Triethylamine | Tetrahydrofuran and water | 65% | 97% | [11] |
| Acylation with MICE and Triethanolamine | Tetrahydrofuran and water | 66% | 97% | [11] |
| Alkaline Hydrolysis of Cefixime Ester | Water and Acetone | Not specified | 99.75% | [13] |
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of Cefixime trihydrate. The structural characteristics, including the cephalosporin core and key side chains, are fundamental to its potent antibacterial activity. Various synthetic routes have been developed, with a focus on improving yield, purity, and environmental impact for industrial-scale production. The presented data and protocols offer valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.
References
- 1. Cef-3 | 100 mg/5 ml | Suspension | সেফ-৩ ১০০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. Cefixime Trihydrate | C16H17N5O8S2 | CID 44467542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. (6R,7R)-7-(((2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethyloxyimino)acetyl)amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid trihydrate | C16H21N5O10S2 | CID 5491577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. alentris.org [alentris.org]
- 8. allmpus.com [allmpus.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis method of cefixime - Eureka | Patsnap [eureka.patsnap.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. researchgate.net [researchgate.net]
- 13. data.epo.org [data.epo.org]
Cefixime's spectrum of activity against gram-positive and gram-negative bacteria
An in-depth analysis of the in vitro efficacy of cefixime against clinically significant gram-positive and gram-negative bacteria, detailing its mechanism of action, resistance pathways, and standardized susceptibility testing protocols.
Cefixime is an orally administered, third-generation cephalosporin antibiotic with a broad spectrum of activity against many clinically relevant bacterial pathogens.[1] This technical guide provides a comprehensive overview of cefixime's efficacy, intended for researchers, scientists, and drug development professionals. The document summarizes quantitative susceptibility data, details experimental methodologies, and visualizes key molecular pathways.
In Vitro Antimicrobial Activity
Cefixime demonstrates potent activity against a wide range of gram-negative bacteria, particularly members of the Enterobacteriaceae family and other common respiratory pathogens.[1] Its activity against gram-positive organisms is more selective. The following tables summarize the in vitro activity of cefixime, presenting Minimum Inhibitory Concentration (MIC) values that inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates. These values are crucial for assessing the potential clinical efficacy of an antibiotic against specific pathogens.
Gram-Negative Bacteria
Cefixime exhibits excellent in vitro activity against many gram-negative species, including those that produce β-lactamases.[1] It is particularly potent against Haemophilus influenzae and Moraxella catarrhalis, irrespective of their β-lactamase production status.[2][3] The drug is also highly effective against Neisseria gonorrhoeae, including strains resistant to penicillin.[4] Furthermore, cefixime shows good activity against common urinary tract pathogens such as Escherichia coli and Proteus mirabilis.[5][6] However, it is inactive against Pseudomonas aeruginosa.[1]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | ≤0.06 - 0.063 | 0.12 - 0.125 |
| Moraxella catarrhalis | ≤0.06 | 0.25 |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.06 | 2 |
| Proteus mirabilis | ≤0.008 | 0.06 |
| Neisseria gonorrhoeae | 0.008 | 0.12 |
Note: MIC values can vary depending on the study, geographic location of isolates, and testing methodology.
Gram-Positive Bacteria
The activity of cefixime against gram-positive bacteria is more limited. It demonstrates good activity against Streptococcus pyogenes (Group A Streptococcus) and penicillin-susceptible Streptococcus pneumoniae.[1][7] However, its efficacy against penicillin-resistant S. pneumoniae is significantly reduced.[8] Cefixime has little to no activity against Staphylococcus aureus (including methicillin-resistant strains) and Enterococcus species.[1][9]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.25 | ≤0.25 |
| Streptococcus pyogenes | ≤0.25 | ≤0.25 |
| Staphylococcus aureus | >1 | >64 |
Note: MIC values can vary depending on the study, geographic location of isolates, and testing methodology.
Mechanism of Action
The bactericidal action of cefixime is achieved through the inhibition of bacterial cell wall synthesis.[10] Like other β-lactam antibiotics, cefixime targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[1][11] By inactivating these proteins, cefixime disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1] Cefixime exhibits a high affinity for PBPs 1a, 1bs, and 3 in E. coli.[12]
Mechanisms of Bacterial Resistance
Bacterial resistance to cefixime can arise through several mechanisms, which can act independently or in combination to reduce the drug's effectiveness.
The primary mechanisms of resistance include:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance, particularly in gram-negative bacteria.[13] These enzymes hydrolyze the β-lactam ring of cefixime, rendering the antibiotic inactive. While cefixime is stable against many common plasmid-mediated β-lactamases, its activity can be compromised by certain extended-spectrum β-lactamases (ESBLs) and cephalosporinases.[12][13]
-
Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce their affinity for cefixime.[13] This prevents the drug from effectively binding to its target, thereby allowing cell wall synthesis to continue. This is a significant resistance mechanism in some species, such as Neisseria gonorrhoeae, where mosaic penA genes encode altered PBPs.[13]
-
Reduced Permeability and Efflux: In gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. Alterations in porin channels can decrease the influx of cefixime into the periplasmic space where the PBPs are located.[14] Additionally, active efflux pumps can transport the antibiotic out of the bacterial cell, preventing it from reaching therapeutic concentrations at the target site.[14]
Experimental Protocols for Susceptibility Testing
The in vitro susceptibility of bacteria to cefixime is determined using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][15] These protocols ensure the reproducibility and comparability of results across different laboratories.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test organism is prepared in a suitable broth medium, typically to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial agent is serially diluted in a microtiter plate containing the broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours for many aerobic bacteria).
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterium to an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test organism is swabbed uniformly across the surface of an agar plate.
-
Disk Application: A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
-
Interpretation: The zone diameter is interpreted as "susceptible," "intermediate," or "resistant" by comparing it to established breakpoints provided by CLSI or EUCAST.
References
- 1. What is the mechanism of Cefixime? [synapse.patsnap.com]
- 2. szu.gov.cz [szu.gov.cz]
- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 4. researchgate.net [researchgate.net]
- 5. Cefixime | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. iacld.com [iacld.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Cefixime's Resilience: A Technical Analysis of its Beta-Lactamase Stability
For Immediate Release – In the ongoing battle against bacterial resistance, the stability of antibiotics against enzymatic degradation is a critical determinant of their clinical efficacy. This technical guide provides an in-depth analysis of the beta-lactamase stability of Cefixime, a third-generation oral cephalosporin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and illustrates the structural basis of Cefixime's resilience.
Introduction: The Structural Defense of Cefixime
Cefixime is a semisynthetic, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2][4][5] A key feature that distinguishes Cefixime and other third-generation cephalosporins is its marked stability in the presence of many beta-lactamase enzymes, which are the primary mechanism of resistance for many bacteria against beta-lactam antibiotics.[1][4][5][6]
This stability is not accidental but a result of specific structural modifications to the cephalosporin core. The intricate molecular architecture, particularly the presence of an aminothiazole ring and a syn-oxyimino group (specifically, a carboxymethoxyimino group) on the C-7 acyl side chain, provides significant steric hindrance.[7] This effectively blocks the access of the beta-lactamase's active site serine residue to the beta-lactam ring, preventing hydrolysis and inactivation of the antibiotic.[8]
Quantitative Analysis of Cefixime's Stability
Cefixime's stability translates to potent in vitro activity against a wide range of pathogens, including many that produce common plasmid- and chromosomally-mediated beta-lactamases.[9][10] However, its effectiveness can be compromised by certain classes of enzymes, particularly extended-spectrum beta-lactamases (ESBLs) and AmpC-type cephalosporinases when they are hyperproduced.[5][11][12]
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for Cefixime against various beta-lactamase-producing and non-producing bacterial species. The data demonstrate that while Cefixime retains potent activity against many beta-lactamase producers, its efficacy diminishes against those producing ESBLs or hyperproducing cephalosporinases.
| Bacterial Species / Group | Beta-Lactamase Status | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | Non-producer | 0.25 | 0.5 | [11][12] |
| Salmonella spp. | Non-producer | 0.06 | 0.25 | [11][12] |
| Proteus mirabilis | Non-producer | 0.008 | 0.032 | [11][12] |
| Klebsiella spp. | Chromosomal Penicillinase | 0.06 | 2 | [11][12] |
| Haemophilus influenzae | β-lactamase +/- | ≤0.004 | >4 | [13] |
| Neisseria gonorrhoeae | β-lactamase +/- | 0.008 | 0.12 | [11][12] |
| Enterobacter cloacae | Chromosomal Cephalosporinase | 1 | >128 | [11][12] |
| Citrobacter freundii | Chromosomal Cephalosporinase | 1 | >128 | [11][12] |
| Enterobacteriaceae | ESBL-producing | Limited Activity | Limited Activity | [4][5] |
| Pseudomonas aeruginosa | Various | 64 | 128 | [11][12] |
| Staphylococcus aureus | Methicillin-Susceptible | 1 | 64 | [11][12] |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Hydrolytic Stability against Specific Beta-Lactamases
While specific kinetic parameters (Km, Vmax) for Cefixime against a wide array of beta-lactamases are sparsely available in consolidated public literature, comparative studies consistently show its high resistance to hydrolysis by common Class A (TEM-1, SHV-1) and Class D (OXA) enzymes compared to earlier-generation cephalosporins.[9][10] However, many CTX-M type enzymes, a prevalent family of ESBLs, can hydrolyze Cefixime, albeit often less efficiently than they hydrolyze cefotaxime.[14][15][16] Resistance to Cefixime is primarily observed in strains that express high levels of Class C (AmpC) enzymes.[9][17]
Experimental Protocols for Stability Assessment
The evaluation of a beta-lactam antibiotic's stability against beta-lactamases involves a combination of microbiological and biochemical assays.
Qualitative Chromogenic Assay
This is a rapid method to determine if a bacterial strain produces beta-lactamase.[18]
-
Objective: To qualitatively detect beta-lactamase production by a bacterial isolate.
-
Principle: A chromogenic cephalosporin substrate, most commonly nitrocefin, is impregnated on a paper disk.[19] Nitrocefin changes color (typically from yellow to red/pink) upon hydrolysis of its beta-lactam ring by a beta-lactamase.[19][20][21]
-
Procedure:
-
A sterile paper disk containing nitrocefin is placed on a microscope slide or in a petri dish.
-
The disk is rehydrated with a single drop of sterile water or saline.[18][22]
-
Several well-isolated colonies of the test bacterium are smeared onto the disk's surface.[22]
-
The disk is observed for a color change at room temperature.
-
-
Interpretation: A rapid color change (within 5-10 minutes) indicates the presence of beta-lactamase.[18] The absence of a color change signifies a negative result. Some organisms, like staphylococci, may require up to an hour for a positive result.[22]
Quantitative Spectrophotometric Hydrolysis Assay
This method provides quantitative data on the rate at which a specific beta-lactamase hydrolyzes an antibiotic.[23]
-
Objective: To determine the kinetic parameters (e.g., Vmax, Km) of beta-lactamase activity against Cefixime.
-
Principle: The hydrolysis of the beta-lactam ring is monitored by measuring the change in ultraviolet (UV) absorbance over time.[23] The initial rate of the reaction (V₀) is calculated from the linear portion of the absorbance curve.[24]
-
Procedure:
-
Reagent Preparation: Prepare solutions of purified beta-lactamase, Cefixime (at various concentrations), and a suitable buffer (e.g., phosphate buffer, pH 7.0)[18][20]
-
Assay Setup: In a UV-transparent cuvette, combine the buffer and the Cefixime solution.
-
Reaction Initiation: Initiate the reaction by adding the beta-lactamase solution and mix immediately.
-
Measurement: Place the cuvette in a spectrophotometer and record the change in absorbance at a predetermined wavelength specific to the beta-lactam bond cleavage for 30-60 minutes.[20]
-
Data Analysis: Calculate the initial velocity (V₀) from the slope of the initial linear phase of the reaction.[24] By repeating the assay with varying substrate concentrations, kinetic parameters like Km and Vmax can be determined using Michaelis-Menten kinetics plots (e.g., Lineweaver-Burk plot).[24][25]
-
// Nodes prep [label="Reagent Preparation\n(Buffer, Cefixime, Purified Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Combine Reagents in Cuvette\n(Buffer + Cefixime)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [label="Initiate Reaction\n(Add Beta-Lactamase)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Spectrophotometric Measurement\n(Absorbance vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Calculate Initial Rate V₀)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kinetics [label="Determine Kinetic Parameters\n(Km, Vmax, kcat)", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];
// Edges prep -> mix; mix -> initiate; initiate -> measure; measure -> analyze; analyze -> kinetics; } caption: "General workflow for a spectrophotometric beta-lactamase stability assay."
Conclusion
Cefixime's chemical structure, particularly its C-7 side chain, provides substantial stability against many common beta-lactamases, underpinning its broad clinical utility.[6][7] While it remains a potent oral agent for numerous infections, especially those of the respiratory and urinary tracts, the global rise of ESBLs (notably CTX-M types) and AmpC hyperproducers presents a significant challenge.[10][16] Continuous surveillance of susceptibility patterns and a deep, quantitative understanding of the interactions between new beta-lactam agents and evolving resistance enzymes are paramount. The methodologies detailed herein provide a foundational framework for the ongoing research and development necessary to stay ahead in the fight against bacterial resistance.
References
- 1. Cefixime. A review of its antibacterial activity. Pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefixime | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cefixime|Third-Generation Cephalosporin|RUO [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. DailyMed - CEFIXIME tablet [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of a new broad spectrum, beta-lactamase-stable oral cephalosporin, cefixime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [In vitro antibacterial effect of a new oral cephalosporin, cefixime. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Antibacterial effect of cefixime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cefixime - Wikipedia [en.wikipedia.org]
- 14. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growing Group of Extended-Spectrum β-Lactamases: the CTX-M Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. journals.asm.org [journals.asm.org]
- 18. benchchem.com [benchchem.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
- 22. microbenotes.com [microbenotes.com]
- 23. rombio.unibuc.ro [rombio.unibuc.ro]
- 24. researchgate.net [researchgate.net]
- 25. Rapid and automated measurement of Km and specific Vmax values of beta-lactamases in bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Cefixime and its Various Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, which govern its stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cefixime, with a primary focus on its commonly used trihydrate form. While data on other salt forms are limited in publicly available literature, this guide outlines the requisite experimental protocols for their characterization, offering a framework for further research and development.
Cefixime is chemically designated as (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[3] Enhancing its solubility is a key objective in formulation development to improve its dissolution rate and, consequently, its bioavailability.[3]
Physicochemical Properties of Cefixime
The following tables summarize the known physicochemical properties of Cefixime, primarily focusing on the anhydrous and trihydrate forms. Data for other salt forms are not extensively available and would require dedicated salt screening and characterization studies.
General Properties
| Property | Cefixime (Anhydrous) | Cefixime Trihydrate | Data Source(s) |
| Molecular Formula | C₁₆H₁₅N₅O₇S₂ | C₁₆H₁₅N₅O₇S₂·3H₂O | [1][2] |
| Molecular Weight | 453.45 g/mol | 507.50 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | White or almost white, slightly hygroscopic powder | [4][5] |
| pKa | 2.10 (Uncertain) | - | [6] |
Solubility Profile
| Solvent | Solubility | Data Source(s) |
| Water | Slightly soluble | [5] |
| Methanol | Soluble | [5] |
| Anhydrous Ethanol | Sparingly soluble | [5] |
| Ethyl Acetate | Practically insoluble | [5] |
| Ethanol | ~5 mg/mL | [7] |
| DMSO | ~30 mg/mL | [7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| PBS (pH 7.2) | ~0.2 mg/mL | [7] |
Thermal Properties
| Form | Melting Point (°C) | Thermal Events (DSC) | Data Source(s) |
| Cefixime (unspecified form) | 218-225 | - | [8] |
| Cefixime Trihydrate | - | Endothermic peak at ~104°C (loss of water), exothermic peaks at ~211°C (crystalline transition) and ~250°C (melting with decomposition). | [9] |
| Amorphous Cefixime | - | Glass transition (Tg) at 92.11°C, broad endothermic peak at 125.78°C. | [10] |
Polymorphism
The crystalline state of an active pharmaceutical ingredient (API) can significantly impact its physical and chemical properties. Cefixime can exist in both crystalline and amorphous forms.[10] The conversion from a crystalline to an amorphous state can lead to improved solubility and dissolution rates.[10][11]
Characterization of Polymorphic Forms
The identification and characterization of different polymorphic forms are crucial for drug development. The primary techniques employed for this purpose are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[12]
-
Powder X-ray Diffraction (PXRD): This technique provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure. The diffraction pattern of crystalline Cefixime shows distinct, sharp peaks, whereas an amorphous form will exhibit a halo pattern with no sharp peaks.[13][14]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a material, such as melting point, glass transition temperature, and enthalpy of fusion. Different polymorphs will exhibit unique thermal profiles.[15] For instance, the DSC thermogram of amorphous Cefixime shows a glass transition, which is absent in the crystalline form.[10]
Salt Forms
The formation of salts is a common strategy to enhance the solubility and dissolution rate of poorly soluble drugs like Cefixime.[3] While the trihydrate is the most common form, other salt forms, such as sodium and potassium salts, have been mentioned in the literature.[16] A systematic salt screening study is necessary to identify the optimal salt form with desirable physicochemical properties.
Stability
Cefixime is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[2][17] Understanding its degradation pathways is critical for developing stable formulations and establishing appropriate storage conditions.
-
Hydrolytic Stability: Cefixime is unstable in alkaline solutions, with degradation occurring via cleavage of the β-lactam ring.[2] It is more stable in acidic to neutral pH ranges.
-
Photostability: Exposure to UV light can cause significant degradation of Cefixime.[17]
-
Thermal Stability: Elevated temperatures can accelerate the degradation of Cefixime, particularly in the solid state.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of the physicochemical properties of Cefixime and its various forms.
Solubility Determination (Shake-Flask Method)
-
Preparation of Media: Prepare buffers at various pH values (e.g., 1.2, 4.5, 6.8) to simulate gastrointestinal conditions.
-
Sample Preparation: Add an excess amount of the Cefixime solid form to a known volume of each buffer in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of Cefixime in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Expose a solution of Cefixime to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature.
-
Oxidative Degradation: Treat a Cefixime solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid Cefixime to dry heat.
-
Photodegradation: Expose a Cefixime solution and the solid drug to UV light.
-
-
Analysis: Inject the stressed samples into the HPLC system to separate the parent drug from its degradation products. The method is considered stability-indicating if it can resolve all degradation peaks from the main Cefixime peak.
Polymorph Screening
-
Crystallization Experiments: Dissolve Cefixime in a wide range of solvents (or solvent mixtures) at elevated temperatures to achieve saturation.
-
Induce Crystallization: Employ various crystallization techniques, including:
-
Slow cooling of the saturated solution.
-
Fast cooling (crash cooling).
-
Solvent evaporation (slow and fast).
-
Anti-solvent addition.
-
Slurrying at different temperatures.
-
-
Solid Form Isolation and Characterization: Isolate the resulting solids by filtration and analyze them using PXRD and DSC to identify different crystalline forms.
Hygroscopicity Determination (Dynamic Vapor Sorption - DVS)
-
Sample Preparation: Place a known mass of the Cefixime solid form into the DVS instrument.
-
Drying: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Sorption/Desorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0% RH at a constant temperature (e.g., 25 °C).[18]
-
Data Analysis: Record the change in mass at each RH step. The data is used to generate a sorption-desorption isotherm, from which the hygroscopicity of the material can be classified. The European Pharmacopoeia provides a classification for hygroscopicity based on the percentage of water uptake at 25°C and 80% RH.[19][20]
Visualizations
Experimental Workflow for Solid-State Characterization of an API
Caption: Workflow for API solid-state characterization.
Logical Workflow for Salt Screening
References
- 1. Cefixime | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. crsubscription.com [crsubscription.com]
- 4. CN103301068A - Cefixime dry suspension and preparation method thereof - Google Patents [patents.google.com]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. h-and-m-analytical.com [h-and-m-analytical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tainstruments.com [tainstruments.com]
- 16. Cefixime acid type double salt compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. ardena.com [ardena.com]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. pharmagrowthhub.com [pharmagrowthhub.com]
The Genetic Landscape of Cefixime Resistance in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Executive Summary
The emergence and global spread of bacterial resistance to third-generation cephalosporins, such as Cefixime, represents a critical threat to public health. Cefixime, a cornerstone in the treatment of various infections, particularly gonorrhea, is increasingly compromised by sophisticated bacterial adaptation mechanisms. Understanding the precise genetic determinants underpinning this resistance is paramount for the development of novel therapeutic strategies and effective surveillance tools. This technical guide provides an in-depth examination of the core genetic basis of Cefixime resistance across key bacterial pathogens. It synthesizes current research on the molecular mechanisms, presents quantitative data on the impact of specific genetic alterations, details essential experimental protocols for resistance investigation, and visualizes the intricate pathways and workflows involved. The primary focus is on Neisseria gonorrhoeae, where resistance is multifaceted and chromosomally mediated, with additional insights into the β-lactamase-driven resistance prevalent in Enterobacteriaceae.
Core Mechanisms of Cefixime Resistance
Bacterial resistance to Cefixime is primarily achieved through three synergistic mechanisms: 1) modification of the drug's target, 2) reduction of intracellular drug concentration via decreased influx, and 3) active removal of the drug via efflux pumps. In certain pathogens, enzymatic degradation of the antibiotic is the principal resistance strategy.
Target Modification: The Central Role of Penicillin-Binding Protein 2 (PBP2)
In Neisseria gonorrhoeae, the primary mechanism of Cefixime resistance is the alteration of its molecular target, Penicillin-Binding Protein 2 (PBP2), an essential enzyme for bacterial cell wall synthesis.[1] Cefixime normally inactivates PBP2 by acylation of a serine residue in the active site, disrupting peptidoglycan cross-linking and leading to cell death.[2][3] Resistance arises from mutations in the penA gene, which encodes PBP2, leading to decreased binding affinity and/or a lower rate of acylation.[2][4]
Two main types of alterations in penA confer resistance:
-
Mosaic penA Alleles: These are the most significant contributors to clinically relevant resistance. They arise from horizontal gene transfer, where segments of the N. gonorrhoeae penA gene are replaced with DNA from other commensal Neisseria species (e.g., N. cinerea, N. perflava).[5][6][7] This results in a "mosaic" PBP2 with numerous amino acid substitutions (up to 60 or more) that collectively reduce the affinity for Cefixime.[4][5][8] The presence of a mosaic penA allele can increase the Minimum Inhibitory Concentration (MIC) of Cefixime by 4- to 64-fold.[9]
-
Non-Mosaic penA Mutations: Specific point mutations in non-mosaic penA genes also contribute to resistance. A key initial mutation is often an insertion of an aspartic acid residue at position 345a (Asp-345a).[10] Further mutations, such as G545S, I312M, and V316T, have been identified as critical for conferring higher levels of resistance, particularly when present within a mosaic allele background, demonstrating an epistatic effect.[4][8][9] The A501V/P substitution is another important mutation that significantly elevates Cefixime MICs.[11]
Reduced Drug Accumulation: Porins and Efflux Pumps
To be effective, Cefixime must first enter the bacterial periplasm to reach PBP2. Bacteria have evolved mechanisms to limit this intracellular accumulation.
-
Porin Channel Alterations (penB determinant): Mutations in the porB1b gene, which encodes the major outer membrane porin PorB, can decrease the influx of β-lactam antibiotics into the cell.[10] These mutations, referred to as the penB determinant, often involve amino acid substitutions in the constriction loop of the porin channel.[10] This mechanism typically provides a modest increase in resistance but acts synergistically with other resistance determinants.
-
Efflux Pump Upregulation (mtr determinant): The MtrC-MtrD-MtrE efflux pump actively transports Cefixime and other antimicrobial agents out of the bacterial cell.[10] Resistance is commonly caused by mutations in the mtrR gene, which encodes the transcriptional repressor (MtrR) of the mtrCDE operon.[10] These mutations, often a single nucleotide deletion in the promoter region or missense mutations in the coding sequence, lead to the overexpression of the efflux pump and a subsequent increase in Cefixime resistance.[8][10]
Enzymatic Degradation: The Role of β-Lactamases
In many Gram-negative bacteria, particularly within the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae), the primary mechanism of resistance to third-generation cephalosporins is the production of β-lactamase enzymes.[12][13][14] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[14]
-
Extended-Spectrum β-Lactamases (ESBLs): These are a major concern and are often plasmid-mediated, facilitating their rapid spread. The most common ESBL families are TEM, SHV, and CTX-M.[12][13][14] CTX-M enzymes, particularly CTX-M-15, are now the most prevalent type worldwide and are highly efficient at hydrolyzing cefotaxime and other third-generation cephalosporins.[15][16][17][18][19]
-
AmpC β-Lactamases: These enzymes, belonging to Ambler class C, can be chromosomally or plasmid-encoded. In species like Enterobacter cloacae, Citrobacter freundii, and Klebsiella aerogenes, the chromosomal ampC gene is inducible and can be hyperproduced through mutation, leading to high-level resistance to Cefixime and other cephalosporins.[20][21][22][23]
Quantitative Data on Cefixime Resistance
The following tables summarize the impact of specific genetic determinants on Cefixime MICs. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a standard measure of resistance.
Table 1: Impact of penA, mtrR, and porB Alleles on Cefixime MIC in N. gonorrhoeae
| Genetic Determinant(s) | Wild-Type Background MIC (mg/L) | Resistant Allele(s) | Resulting MIC (mg/L) | Fold Increase in MIC | Reference(s) |
| penA (non-mosaic) | 0.001 | penA with G545S, I312M, V316T | 0.0035 | 3.5 | [4] |
| penA (mosaic) | 0.001 | penA mosaic allele (e.g., penA35) | 0.03 - 0.125 | 30 - 125 | [8] |
| penA (mosaic) | 0.008 | penA mosaic allele X | 0.12 - 1.0 | 15 - 125 | [18] |
| penA (mosaic + A501V) | 0.008 | penA mosaic allele with A501V | 1.2 | 150 | [4] |
| penA (mosaic + A501P) | <0.002 | penA mosaic XXXIV with A501P | 1.0 | >500 | [11] |
| Combined Mutations | 0.032 - 0.064 | penA mosaic + mtrR promoter del. + porB mutations + ponA1 | 0.19 - 0.38 | 3 - 12 | [10] |
Table 2: Cefixime MIC Distribution for ESBL- and AmpC-Producing Enterobacteriaceae
| Organism | Resistance Mechanism | Cefixime MIC Range (mg/L) | Cefixime MIC50 (mg/L) | Cefixime MIC90 (mg/L) | Reference(s) |
| Escherichia coli | CTX-M-15 Producer | 16 - >256 | >64 | >64 | [15][24] |
| Klebsiella pneumoniae | SHV-type ESBL Producer | 8 - >128 | 64 | >128 | [12][13] |
| Escherichia coli | Chromosomal AmpC Hyperproducer | 16 - 64 | 32 | 64 | [20] |
Table 3: Cefixime Binding Affinity for PBP2 Variants in N. gonorrhoeae
| PBP2 Variant | Organism/Strain | Method | Measured Value (IC50 in mg/L) | Reference(s) |
| Wild-Type PBP2 | N. gonorrhoeae ATCC 19424 | Bocillin FL binding assay | 0.01 | [1] |
| PBP2 with A39T MtrR | N. gonorrhoeae ATCC 49226 | Bocillin FL binding assay | 0.02 | [1] |
| Mosaic PBP2 (Cephalosporin-Resistant) | Clinical Isolate | Competition Assay | Markedly lower affinity vs. wild-type | [10] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of Cefixime required to inhibit 50% of the binding of a labeled penicillin to PBP2. A lower value indicates higher binding affinity.
Signaling Pathways and Resistance Mechanisms
The interplay between different resistance genes constitutes a complex network. In N. gonorrhoeae, mutations do not act in isolation but combine to produce higher levels of resistance.
Caption: Core resistance pathways to Cefixime in Neisseria gonorrhoeae.
Key Experimental Protocols
Investigating Cefixime resistance requires a suite of standardized laboratory procedures. Below are detailed methodologies for core experiments.
Antimicrobial Susceptibility Testing (AST) by Agar Dilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Protocol:
-
Media Preparation: Prepare GC agar base supplemented with 1% IsoVitaleX or an equivalent defined growth supplement. Autoclave and cool to 50°C.
-
Antibiotic Dilution Series: Prepare serial two-fold dilutions of Cefixime stock solution in sterile water or appropriate solvent.
-
Plate Preparation: Add a defined volume of each Cefixime dilution to molten agar to achieve the desired final concentrations (e.g., ranging from 0.001 to 4 mg/L). Pour the agar into petri dishes and allow them to solidify. Include a drug-free control plate.
-
Inoculum Preparation: Culture the bacterial isolate overnight on a non-selective agar plate. Suspend colonies in Mueller-Hinton broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each antibiotic-containing and control plate.
-
Incubation: Incubate plates at 35-37°C in a 5% CO₂-enriched, humidified atmosphere for 20-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of Cefixime that completely inhibits visible bacterial growth, disregarding single colonies or a faint haze. The N. gonorrhoeae ATCC 49226 strain should be included as a quality control.
Caption: Workflow for Antimicrobial Susceptibility Testing by Agar Dilution.
Whole-Genome Sequencing (WGS) for Resistance Gene Identification
WGS provides a comprehensive view of the genetic determinants of resistance.
Protocol:
-
DNA Extraction: Culture the bacterial isolate to obtain sufficient biomass. Extract high-quality genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a standardized phenol-chloroform protocol. Ensure DNA purity and concentration are adequate for library preparation.
-
Library Preparation: Prepare a sequencing library using an Illumina-compatible kit (e.g., Nextera XT). This involves fragmenting the DNA, ligating sequencing adapters, and amplifying the library via PCR.
-
Sequencing: Sequence the prepared library on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim low-quality bases and adapter sequences.
-
De Novo Assembly: Assemble the reads into contiguous sequences (contigs) using an assembler like SPAdes or Unicycler.
-
Resistance Gene Annotation: Screen the assembled genome against comprehensive antibiotic resistance gene databases (e.g., CARD, ResFinder) to identify known resistance alleles (penA, mtrR, porB, bla genes, etc.).
-
Variant Calling: Alternatively, align reads to a susceptible reference genome (e.g., N. gonorrhoeae FA 1090) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in target genes.
-
Natural Transformation for Functional Confirmation of Resistance Genes
This technique is used to definitively link a specific gene or mutation to the resistance phenotype in naturally competent bacteria like N. gonorrhoeae.
Protocol:
-
Construct Preparation: Amplify the resistance allele of interest (e.g., a mosaic penA gene) from a resistant donor strain via PCR. If desired, this amplicon can be cloned into a plasmid and linked to a selectable marker (e.g., an erythromycin resistance cassette).
-
Recipient Cell Preparation: Grow a known Cefixime-susceptible recipient strain of N. gonorrhoeae on GC agar to confluence.
-
Spot Transformation:
-
Resuspend recipient cells in GC broth containing supplements and MgSO₄.
-
On a fresh, pre-warmed GC agar plate, spot ~20 µL of the transforming DNA (the PCR product or linearized plasmid from Step 1).
-
Allow the DNA spot to absorb into the agar.
-
Streak the recipient cell suspension across the DNA spot.
-
-
Incubation and Selection:
-
Incubate the plate at 37°C in 5% CO₂ for 5-8 hours to allow for DNA uptake and recombination.
-
Replica-plate the growth from the transformation spot onto a selective GC agar plate containing Cefixime at a concentration that inhibits the recipient strain but allows potential transformants to grow.
-
-
Confirmation:
-
Isolate colonies that grow on the selective plate.
-
Confirm the presence of the transferred resistance gene by PCR and sequencing.
-
Perform AST on the confirmed transformants to quantify the change in Cefixime MIC compared to the original recipient strain.
-
Caption: Workflow for Natural Transformation in Neisseria gonorrhoeae.
Conclusion and Future Outlook
The genetic basis of Cefixime resistance is a clear example of bacterial evolution under antibiotic pressure. In N. gonorrhoeae, a stepwise accumulation of mutations in genes controlling drug target affinity, influx, and efflux leads to clinically significant resistance. In Enterobacteriaceae, the horizontal transfer of potent β-lactamase genes is the predominant threat.
For drug development professionals, targeting these mechanisms offers new therapeutic avenues. Strategies could include the development of novel PBP2 inhibitors that are insensitive to common penA mutations, efflux pump inhibitors to restore Cefixime activity, or new β-lactamase inhibitors effective against the prevalent CTX-M family. For researchers and public health scientists, the continued genomic surveillance of circulating strains is essential to monitor the evolution and spread of these resistance determinants, informing treatment guidelines and control strategies. The experimental protocols and data presented in this guide provide a foundational framework for these critical research and development efforts.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mutations in PBP2 from ceftriaxone-resistant Neisseria gonorrhoeae alter the dynamics of the β3–β4 loop to favor a low-affinity drug-binding state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of the β-lactam carboxylate triggers acylation of Neisseria gonorrhoeae penicillin-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Mosaic-like structure of penicillin-binding protein 2 Gene (penA) in clinical isolates of Neisseria gonorrhoeae with reduced susceptibility to cefixime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Substitutions in Mosaic Penicillin-Binding Protein 2 Associated with Reduced Susceptibility to Cefixime in Clinical Isolates of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and structural analysis of mosaic variants of penicillin-binding protein 2 conferring decreased susceptibility to expanded-spectrum cephalosporins in Neisseria gonorrhoeae: role of epistatic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid substitutions in mosaic penicillin-binding protein 2 associated with reduced susceptibility to cefixime in clinical isolates of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Satoshi Takahashi - Affinity of β-Lactam Antibiotics for Neisseria gonorrhoeae Penicillin-Binding Protein 2 Having Wild, Cefixime-Reduced-Susceptible, and Cephalosporin (Ceftriaxone)-Resistant penA Alleles. - Papers - researchmap [researchmap.jp]
- 11. Effect of Variants of Penicillin-Binding Protein 2 on Cephalosporin and Carbapenem Susceptibilities in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Extended-Spectrum β-Lactamases in Klebsiella pneumoniae Bloodstream Isolates from Seven Countries: Dominance and Widespread Prevalence of SHV- and CTX-M-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cefixime and cefixime-clavulanate for screening and confirmation of extended-spectrum beta-lactamases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of CTX-M-15 Extended-Spectrum β-Lactamases Producing Escherichia coli Isolates from Colostrum and Faeces of Newborn Dairy Calves in China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CTX-M-15 is Established in Most Multidrug-Resistant Uropathogenic Enterobacteriaceae and Pseudomonaceae from Hospitals in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. ijcmas.com [ijcmas.com]
- 19. academicjournals.org [academicjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. The use of cefepime for treating AmpC β-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Favourable effect of clavulanic acid on the minimum inhibitory concentrations of cefixime and ceftibuten in ESBL-producing Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefixime's antibacterial effect on specific pathogens like Neisseria gonorrhoeae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial effect of Cefixime on Neisseria gonorrhoeae, the causative agent of gonorrhea. The document summarizes key quantitative data, details experimental protocols for susceptibility testing, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the clinical efficacy, Minimum Inhibitory Concentration (MIC) values, and resistance breakpoints of Cefixime against Neisseria gonorrhoeae.
Table 1: Clinical Efficacy of Single-Dose Cefixime for Uncomplicated Gonorrhea
| Dosage | Anatomical Site | Number of Patients (Cured/Total) | Cure Rate (%) | 95% Confidence Interval |
| 400 mg | Urogenital | 824 / 846 | 97 | 96 - 98 |
| 400 mg | Rectal | 107 / 112 | 97 | 84 - 100 |
| 400 mg | Pharyngeal | 202 / 242 | 89 | 76 - 96 |
| 800 mg | Urogenital | 295 / 301 | 98 | 96 - 99 |
| 800 mg | Pharyngeal | 21 / 26 | 81 | 61 - 92 |
Data compiled from a systematic review and meta-analysis of studies published between 1989 and 2015.[1][2]
Table 2: Cefixime Minimum Inhibitory Concentration (MIC) Distribution for N. gonorrhoeae
| MIC (µg/mL) | Percentage of Isolates (%) |
| ≤0.015 | Varies by region and time |
| 0.03 | Varies by region and time |
| 0.06 | Varies by region and time |
| 0.125 | Varies by region and time |
| 0.25 | Varies by region and time |
| 0.5 | Varies by region and time |
| ≥1.0 | Varies by region and time |
Note: The distribution of MICs can vary significantly based on geographical location and the time period of surveillance due to the evolution of antimicrobial resistance.
Table 3: Interpretive Criteria for Cefixime Susceptibility Testing against N. gonorrhoeae
| Issuing Body | Method | Susceptible | Intermediate | Resistant |
| CLSI | Disk Diffusion (5 µg disk) | ≥31 mm | - | - |
| CLSI | Agar Dilution | ≤0.25 µg/mL | - | - |
| EUCAST | Agar Dilution | ≤0.125 µg/mL | - | >0.125 µg/mL |
CLSI (Clinical and Laboratory Standards Institute), EUCAST (European Committee on Antimicrobial Susceptibility Testing).[3][4][5]
Mechanism of Action and Resistance
Cefixime, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting cell wall synthesis in Neisseria gonorrhoeae. The primary target of Cefixime is the penicillin-binding protein 2 (PBP2), a transpeptidase encoded by the penA gene.[3][6] By binding to PBP2, Cefixime blocks the cross-linking of peptidoglycan chains, which is essential for maintaining the integrity of the bacterial cell wall. This disruption leads to cell lysis and death.
Resistance to Cefixime in N. gonorrhoeae is primarily mediated by alterations in the penA gene, which reduce the binding affinity of the antibiotic to PBP2.[7][8] These alterations can arise from point mutations or the acquisition of a mosaic penA allele, which contains DNA sequences from other Neisseria species.[3][7] Additionally, other genetic mutations can contribute to reduced susceptibility, including those affecting the MtrCDE efflux pump, which can actively transport Cefixime out of the bacterial cell, and mutations in the porB gene, which can decrease the permeability of the outer membrane to the antibiotic.[7]
References
- 1. Neisseria gonorrhoeae antimicrobial susceptibility testing: application of traditional agar dilution to a high-throughput 96-well microtiter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Etest as an Alternative to Agar Dilution for Antimicrobial Susceptibility Testing of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility study of Neisseria gonorrhoeae in the health area of the University and Polytechnic La Fe Hospital of Valencia | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 4. Typing and antimicrobial susceptibility of 134 Neisseria gonorrhoeae strains from Southern Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. health.maryland.gov [health.maryland.gov]
- 8. bsac.org.uk [bsac.org.uk]
Methodological & Application
Determining Cefixime Minimum Inhibitory Concentration (MIC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cefixime, a third-generation cephalosporin antibiotic. The following methods are outlined in accordance with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] It is a critical parameter for assessing the efficacy of antibiotics, monitoring the emergence of resistance, and guiding therapeutic choices. This document details three common methods for Cefixime MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (Etest®).
Data Presentation
The following tables summarize essential quantitative data for Cefixime MIC testing, including quality control ranges and interpretive breakpoints.
Table 1: Quality Control (QC) Ranges for Cefixime MIC Testing
| Quality Control Strain | Method | CLSI (M100) MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 0.25 - 1 | 0.25 - 1[2] |
| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution | 0.06 - 0.5 | 0.06 - 0.25 |
| Neisseria gonorrhoeae ATCC® 49226™ | Agar Dilution | 0.008 - 0.06 | 0.016 - 0.125 |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | 0.5 - 2 | 0.25 - 1[3] |
Table 2: CLSI and EUCAST Interpretive Criteria (Breakpoints) for Cefixime MIC (µg/mL)
| Organism | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/I/R) |
| Enterobacterales | ≤1 / 2 / ≥4[4] | ≤1 / - / >1[5] |
| Haemophilus influenzae | ≤1 / - / -[6] | ≤0.125 / - / >0.125[5] |
| Neisseria gonorrhoeae | ≤0.25 / - / -[4] | ≤0.125 / - / >0.125[7] |
| Streptococcus pneumoniae | ≤1 / 2 / ≥4[8] | Not Recommended |
S = Susceptible, I = Intermediate, R = Resistant. A dash (-) indicates that no breakpoint is defined.
Experimental Protocols
Broth Microdilution Method
This method is considered a gold standard for MIC determination and involves challenging a standardized bacterial inoculum with serial twofold dilutions of Cefixime in a liquid growth medium.[9]
Materials:
-
Cefixime powder (analytical grade)
-
Dimethyl sulfoxide (DMSO) (for stock solution)[10]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]
-
For fastidious organisms like H. influenzae and S. pneumoniae, use Haemophilus Test Medium (HTM) broth and CAMHB supplemented with 2-5% lysed horse blood, respectively.[12][13]
-
Sterile 96-well microtiter plates
-
Test organism grown on a fresh (18-24 hour) agar plate
-
Sterile saline or broth
-
0.5 McFarland turbidity standard[14]
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Cefixime Stock Solution:
-
Accurately weigh the Cefixime powder and dissolve it in a small volume of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[10]
-
Further dilute the stock solution in the appropriate sterile broth to the desired starting concentration for the serial dilutions.
-
-
Preparation of Cefixime Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting Cefixime concentration to the first column of wells, resulting in a total volume of 200 µL.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[2]
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14][15]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well (except for a sterility control well containing only broth). This will result in a final volume of 200 µL per well.
-
-
Incubation:
-
Reading and Interpretation:
-
The MIC is the lowest concentration of Cefixime that completely inhibits visible growth of the organism.[1] This can be determined visually or with a plate reader.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Agar Dilution Method
In this method, varying concentrations of Cefixime are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension.[17]
Materials:
-
Cefixime powder (analytical grade)
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Mueller-Hinton Agar (MHA)[11]
-
For fastidious organisms, supplement MHA with appropriate nutrients (e.g., 5% defibrinated sheep blood).
-
Sterile petri dishes
-
Test organism grown on a fresh (18-24 hour) agar plate
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefixime-Containing Agar Plates:
-
Prepare a stock solution of Cefixime at 10 times the highest desired final concentration.
-
Perform serial dilutions of the stock solution.
-
For each concentration, add 2 mL of the Cefixime solution to 18 mL of molten MHA (cooled to 45-50°C). Mix thoroughly and pour into sterile petri dishes.
-
Prepare a growth control plate containing no Cefixime.
-
Allow the agar to solidify completely before use.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension can be further diluted (e.g., 1:10) to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating apparatus or a micropipette, spot-inoculate 1-10 µL of the standardized bacterial suspension onto the surface of each agar plate, starting with the control plate and proceeding from the lowest to the highest Cefixime concentration.[1]
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in the appropriate atmosphere.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of Cefixime that completely inhibits the visible growth of the organism at the inoculation spot.
-
Growth should be clearly visible on the control plate.
-
Gradient Diffusion Method (Etest®)
The Etest® is a plastic strip with a predefined gradient of Cefixime on one side. When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating a continuous concentration gradient.
Materials:
-
Cefixime Etest® strips
-
Mueller-Hinton Agar (MHA) plates (or supplemented media for fastidious organisms)
-
Test organism grown on a fresh (18-24 hour) agar plate
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes before applying the Etest® strip.
-
-
Application of Etest® Strip:
-
Aseptically apply the Cefixime Etest® strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire strip is in contact with the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
An elliptical zone of inhibition will form around the strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. EUCAST: Updated QC-tables [eucast.org]
- 4. nih.org.pk [nih.org.pk]
- 5. megumed.de [megumed.de]
- 6. goums.ac.ir [goums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibilities of Streptococcus pneumoniae and Haemophilus influenzae to 10 Oral Antimicrobial Agents Based on Pharmacodynamic Parameters: 1997 U.S. Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Determination of Cefixime Trihydrate in Pharmaceutical Formulations Based on Ion-Pair Reaction with Bromophenol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdb.apec.org [pdb.apec.org]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 15. atcc.org [atcc.org]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefixime Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cefixime in pharmaceutical dosage forms and biological matrices. The described protocol offers excellent linearity, accuracy, and precision, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means of Cefixime quantification.
Introduction
Cefixime is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1][2][3] Accurate and reliable quantification of Cefixime is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is extensively used for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[4][5] This document provides a comprehensive guide to a validated HPLC method for Cefixime quantification, including detailed experimental protocols and data presentation.
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the quantification of Cefixime. The following table summarizes a selection of validated methods, offering flexibility for laboratory-specific instrumentation and requirements.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (4.6 x 250 mm, 5 µm)[6][7] | KROMASIL 100 C-18 (15 mm x 0.46 mm, 5 µm)[1] | Zorbax SB-C18 (100 x 4.6mm, 5µm)[8] | Phenomenex ODS (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Water: Acetonitrile (85:15 v/v) with 0.5% Formic Acid[6][7] | Methanol: 0.1% aqueous Formic Acid (70:30 v/v)[1] | A: 0.5M KH2PO4 in water, B: Acetonitrile (Gradient)[8] | 10 mM Disodium Hydrogen Phosphate (pH 6.3) : Methanol (75:25 v/v)[9] |
| Flow Rate | 1.2 mL/min[6][7] | 1.0 mL/min[1] | 1.0 mL/min[8] | 1.0 mL/min[9] |
| Detection Wavelength | 254 nm[6] | Not Specified | 280 nm[8] | 289 nm[9] |
| Injection Volume | 20 µL[6] | 20 µL[1] | Not Specified | Not Specified |
| Column Temperature | Ambient[6] | Not Specified | 40°C[8] | Not Specified |
| Retention Time | ~11.1 min[6] | ~3.3 min[1] | Not Specified | ~6.8 min[9] |
Method Validation Summary
The presented HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[5][10] The key validation parameters are summarized below, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 1000 µg/mL[6], 5 - 100 µg/mL[9], 60 - 140 µg/mL |
| Correlation Coefficient (r²) | > 0.999[3][6][9] |
| Accuracy (% Recovery) | 94.5% - 97.1%[6], 98.2%[2] |
| Precision (% RSD) | < 2%[10] |
| Limit of Detection (LOD) | 5 ng/mL (in plasma)[2], 59.3 ng/mL[3] |
| Limit of Quantitation (LOQ) | 15 ng/mL (in plasma)[2], 179.8 ng/mL[3] |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Cefixime reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or mobile phase) and make up to the volume.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5, 10, 20, 50, 100 µg/mL).[9]
Preparation of Sample Solutions (from Tablets)
-
Tablet Powder: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.[8]
-
Sample Stock Solution: Accurately weigh a portion of the tablet powder equivalent to a specific amount of Cefixime (e.g., 50 mg) and transfer it to a 100 mL volumetric flask.[8]
-
Extraction: Add approximately 50 mL of diluent (e.g., a mixture of mobile phase components) and sonicate for 10-15 minutes to ensure complete dissolution of the drug.[8]
-
Dilution: Make up the volume with the diluent and mix well.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[6]
-
Working Sample Solution: Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.
Preparation of Sample Solutions (from Human Plasma)
-
Protein Precipitation: To 150 µL of plasma sample, add 12 µL of perchloric acid (75%), 400 µL of methanol, and 100 µL of acetonitrile.[2]
-
Vortexing: Vortex the mixture for 20 seconds to precipitate the plasma proteins.[2]
-
Centrifugation: Centrifuge the mixture at 15,000 x g for 20 minutes.[2]
-
Injection: Collect the supernatant and inject 50 µL directly into the HPLC system.[2]
Experimental Workflow
Caption: Workflow for Cefixime quantification using HPLC.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. ijraps.in [ijraps.in]
- 6. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ijrpc.com [ijrpc.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Cefixime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefixime is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It functions by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death. Accurate determination of bacterial susceptibility to Cefixime is crucial for effective clinical use, surveillance of resistance patterns, and in the drug development pipeline. This document provides detailed protocols for the in vitro determination of Cefixime's antibacterial activity using standardized methods, including Kirby-Bauer disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and the gradient diffusion method. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Quality Control
Reliable and reproducible results are contingent upon a robust quality control program. Standardized reference strains must be tested in parallel with clinical isolates to ensure the accuracy of the testing procedure.
Recommended Quality Control Strain:
-
Escherichia coli ATCC® 25922™
This strain should be tested daily or with each new batch of reagents to ensure that the results fall within the acceptable ranges specified by CLSI and EUCAST.[1][2][3] Consistent out-of-range results necessitate an investigation into the integrity of the materials, equipment, or procedure.
Data Presentation: Interpretive Criteria for Cefixime
The following tables summarize the interpretive criteria for Cefixime susceptibility testing as provided by CLSI and EUCAST. These "breakpoints" are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on MIC values or zone of inhibition diameters.
Table 1: CLSI Interpretive Criteria for Cefixime (5 µg disk)
| Organism Group | Disk Content | Zone Diameter Breakpoints (mm) | MIC Breakpoints (µg/mL) |
| S | I | ||
| Enterobacterales | 5 µg | ≥ 19 | 16-18 |
| Haemophilus influenzae | 5 µg | ≥ 21 | - |
| Neisseria gonorrhoeae | 5 µg | ≥ 31 | - |
Source: Based on CLSI M100 documents.[4][5][6][7]
Table 2: EUCAST Interpretive Criteria for Cefixime (5 µg disk)
| Organism Group | Disk Content | Zone Diameter Breakpoints (mm) | MIC Breakpoints (mg/L) |
| S | R | ||
| Enterobacterales | 5 µg | ≥ 19 | < 19 |
| Haemophilus influenzae | 5 µg | ≥ 28 | < 28 |
| Moraxella catarrhalis | 5 µg | ≥ 28 | < 28 |
Note: EUCAST often uses 'mg/L' which is equivalent to 'µg/mL'. EUCAST has redefined the Intermediate category to "Susceptible, Increased Exposure" (I), but for many oral agents like Cefixime, only S and R breakpoints are provided.[8][9][10]
Table 3: Quality Control Ranges for E. coli ATCC® 25922™
| Method | Cefixime Concentration | Acceptable Range |
| Disk Diffusion | 5 µg | 20-26 mm |
| Broth Dilution (MIC) | - | 0.25-1 µg/mL |
Source: CLSI and EUCAST QC Tables.[1][2]
Experimental Protocols
Inoculum Preparation (Standardized for all methods)
A standardized inoculum is critical for accurate and reproducible susceptibility testing. The goal is to achieve a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
Materials:
-
Fresh (18-24 hour) culture of the test organism on a non-selective agar plate (e.g., Blood Agar or Tryptic Soy Agar).
-
Sterile saline or Mueller-Hinton Broth (MHB).
-
Sterile inoculating loop or cotton swab.
-
Sterile test tubes.
-
0.5 McFarland turbidity standard.
-
Vortex mixer.
-
Spectrophotometer (optional, for verification).
Procedure:
-
Using a sterile inoculating loop, touch the tops of 4-5 well-isolated colonies of the same morphological type from the culture plate.[12]
-
Transfer the growth into a tube containing 4-5 mL of sterile saline or MHB.[12]
-
Emulsify the colonies thoroughly to create a smooth suspension.
-
Vortex the bacterial suspension to ensure it is homogenous.
-
Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard. This should be done against a white background with contrasting black lines. The turbidity of the bacterial suspension should be equivalent to the standard.
-
Adjust the turbidity as needed:
-
If the suspension is too light, add more bacterial growth.
-
If the suspension is too turbid, add more sterile saline or broth.[13]
-
-
(Optional Verification) The 0.5 McFarland standard should have an absorbance of 0.08 to 0.10 at 625 nm using a spectrophotometer. The prepared bacterial suspension can be verified to fall within this range.[11]
-
The standardized inoculum should be used within 15 minutes of preparation to maintain the correct bacterial density.[14]
Caption: Workflow for preparing a standardized bacterial inoculum.
Kirby-Bauer Disk Diffusion Method
This method involves placing antibiotic-impregnated disks on an agar surface uniformly inoculated with the test organism. The antibiotic diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition forms around the disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Standardized inoculum (0.5 McFarland).
-
Sterile cotton swabs.
-
Cefixime antimicrobial disks (5 µg).
-
Antibiotic disk dispenser or sterile forceps.
-
Incubator (35°C ± 2°C).
-
Ruler or caliper.
Procedure:
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the fluid level.[15]
-
Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even, confluent growth. Finally, swab the rim of the agar.[16]
-
Allow the plate to dry for 3-5 minutes (but no more than 15 minutes) with the lid slightly ajar.[16]
-
Disk Application: Using a disk dispenser or sterile forceps, apply the Cefixime (5 µg) disk to the surface of the inoculated MHA plate.[17]
-
Press the disk down gently to ensure complete contact with the agar surface. Disks should be placed at least 24 mm apart.[17]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.[17][18] View the plate from the back against a dark, non-reflective background.
-
Interpretation: Compare the measured zone diameter to the interpretive charts (Table 1 or 2) to determine if the organism is Susceptible, Intermediate, or Resistant.
Caption: Step-by-step workflow for the Kirby-Bauer disk diffusion test.
Broth Microdilution (MIC) Method
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
96-well microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Cefixime stock solution.
-
Standardized inoculum (0.5 McFarland), diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Multichannel pipette.
-
Incubator (35°C ± 2°C).
Procedure:
-
Plate Preparation: Prepare serial two-fold dilutions of Cefixime in CAMHB directly in the microtiter plate. Typically, 50-100 µL of broth is used per well. The concentration range should bracket the expected MIC and breakpoints.
-
Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
-
Inoculation: Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in CAMHB. The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add the final inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of Cefixime in which there is no visible growth (i.e., the first clear well).[9][14][19] The growth control well must show distinct turbidity.
-
Interpretation: Compare the MIC value to the interpretive charts (Table 1 or 2) to determine the susceptibility category.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Gradient Diffusion Method (E-test)
This method uses a plastic strip impregnated with a continuous gradient of antibiotic concentrations. It provides a direct MIC value where the elliptical zone of inhibition intersects the strip.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Standardized inoculum (0.5 McFarland).
-
Sterile cotton swabs.
-
Cefixime gradient diffusion strips (e.g., Etest®).
-
Sterile forceps.
-
Incubator (35°C ± 2°C).
Procedure:
-
Plate Inoculation: Inoculate an MHA plate with the standardized inoculum as described for the Kirby-Bauer method to achieve confluent growth.[20]
-
Allow the agar surface to dry completely (5-15 minutes).[21]
-
Strip Application: Using sterile forceps, carefully place the Cefixime gradient strip onto the agar surface with the concentration scale facing upwards.[20][22] Ensure the entire strip is in complete contact with the agar, avoiding air bubbles underneath. Once applied, do not move the strip.[22]
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will form along the strip. Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the strip's scale.[20][23] If the intersection falls between two markings, round up to the next highest value.
-
Interpretation: Compare the resulting MIC value to the interpretive charts (Table 1 or 2) to determine the susceptibility category.
Caption: Workflow for the gradient diffusion (e.g., E-test) method.
References
- 1. szu.gov.cz [szu.gov.cz]
- 2. korld.nil.gov.pl [korld.nil.gov.pl]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. darvashco.com [darvashco.com]
- 5. goums.ac.ir [goums.ac.ir]
- 6. pid-el.com [pid-el.com]
- 7. clsi.org [clsi.org]
- 8. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 9. asmsig.wordpress.com [asmsig.wordpress.com]
- 10. megumed.de [megumed.de]
- 11. microbesinfo.com [microbesinfo.com]
- 12. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 13. McFarland standards - Wikipedia [en.wikipedia.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 16. asm.org [asm.org]
- 17. microbenotes.com [microbenotes.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. microbenotes.com [microbenotes.com]
- 21. health.maryland.gov [health.maryland.gov]
- 22. cyto.purdue.edu [cyto.purdue.edu]
- 23. Etest - Wikipedia [en.wikipedia.org]
Application of Cefixime in Bacterial Cell Culture Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against a wide range of Gram-negative and Gram-positive bacteria.[1] Its stability in the presence of many beta-lactamase enzymes makes it a valuable tool in both clinical settings and in vitro bacterial cell culture studies. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing Cefixime for their studies.
Mechanism of Action
Cefixime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[1][3] This disruption of the cell wall assembly leads to cell lysis and death.[2][4] Cefixime demonstrates a high affinity for PBPs 1a, 1b, and 3.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Cefixime for Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.015 - 4 | 0.25 | 0.5 |
| Haemophilus influenzae | ≤0.004 - >4 | 0.06 | 0.12 |
| Proteus mirabilis | ≤0.008 - 0.06 | - | ≤0.03 |
| Streptococcus pneumoniae | 0.12 - 1 | - | - |
| Staphylococcus aureus | >128 (Resistant) | 1 | 64 |
| Enterobacter spp. | >128 (Resistant) | - | - |
| Klebsiella pneumoniae | - | - | 0.25 |
| Salmonella typhi | - | - | 0.06 - 0.25 |
| Shigella spp. | - | 0.25 | 0.5 |
| Neisseria gonorrhoeae | 0.008 - 0.12 | - | - |
| Moraxella catarrhalis | - | - | ≤0.25 |
Note: MIC values can vary depending on the strain and testing conditions.
Table 2: Time-Kill Assay Data for Cefixime against Escherichia coli
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ Reduction) | 4x MIC (log₁₀ Reduction) |
| 0 | 5.5 | 0 | 0 |
| 2 | 6.8 | 1.2 | 2.5 |
| 4 | 8.2 | 2.8 | >3.5 |
| 8 | 9.1 | >3.5 | >3.5 |
| 24 | 9.5 | >3.5 | >3.5 |
Note: This is representative data; actual results may vary.
Table 3: Effect of Cefixime on Biofilm Formation
| Bacterial Species | Cefixime Concentration | Biofilm Inhibition (%) |
| Escherichia coli | 0.5x MIC | ~40% |
| Escherichia coli | 1x MIC | ~65% |
| Escherichia coli | 2x MIC | ~85% |
| Pseudomonas aeruginosa | Sub-MIC levels | May induce biofilm formation |
Note: The effect of Cefixime on biofilm can be species and strain-dependent.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cefixime analytical standard
-
Appropriate solvent for Cefixime (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in log phase
-
0.5 McFarland standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Prepare Cefixime Stock Solution: Prepare a stock solution of Cefixime at a concentration of 1280 µg/mL in a suitable solvent.
-
Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the Cefixime stock solution to the first column of wells, resulting in a concentration of 640 µg/mL. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution well. This will create a range of Cefixime concentrations.
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline or PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control wells (which should only contain CAMHB).
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum but no Cefixime.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Cefixime that completely inhibits visible bacterial growth.
Time-Kill Assay
This protocol provides a framework for assessing the bactericidal or bacteriostatic activity of Cefixime over time.
Materials:
-
Cefixime stock solution
-
CAMHB
-
Bacterial culture in log phase
-
Sterile test tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: a. Prepare test tubes with CAMHB containing different concentrations of Cefixime (e.g., 0.5x MIC, 1x MIC, 4x MIC). b. Include a growth control tube with no antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation: Incubate all tubes at 35°C ± 2°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefixime concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
Crystal Violet Biofilm Assay
This protocol is for quantifying the effect of Cefixime on bacterial biofilm formation.
Materials:
-
Cefixime stock solution
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
PBS
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium and dilute it to a starting OD₆₀₀ of 0.05 in fresh TSB.
-
Assay Setup: a. Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. b. Add 100 µL of TSB containing various concentrations of Cefixime to the wells. Include a growth control with no Cefixime.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the control.
Mandatory Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the Expression of the β-Lactam Antibiotic-Resistance Determinants in Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Progress in regulatory mechanism for inducing β-lactamase in Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cefixime Stock Solution Preparation and Storage for Laboratory Use
Introduction
Cefixime is a third-generation cephalosporin antibiotic widely used in research for its activity against a broad spectrum of Gram-negative and Gram-positive bacteria.[1] For in vitro and in vivo laboratory studies, the preparation of accurate and stable stock solutions is critical to ensure experimental reproducibility and reliability. Cefixime is supplied as a crystalline solid and exhibits variable solubility in different solvents.[1] These application notes provide detailed protocols for the preparation and storage of Cefixime stock solutions for laboratory applications, targeting researchers, scientists, and drug development professionals.
Data Presentation
The solubility and stability of Cefixime are crucial factors in the preparation of stock solutions. The following tables summarize the key quantitative data for Cefixime in various solvents and recommended storage conditions.
Table 1: Solubility of Cefixime in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Methanol | Freely Soluble | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | [1] |
| Propylene Glycol / Glycerin | Soluble to some extent | [2] |
Table 2: Storage and Stability of Cefixime
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Aqueous Solution (e.g., in PBS) | 2-8°C | Not recommended for more than one day | [1] |
| Reconstituted Oral Suspension | Room Temp. or Refrigerated | Discard after 14 days | [3] |
| Organic Solvent Stock (e.g., DMSO) | -20°C or -80°C | General practice suggests long-term stability when aliquoted and protected from freeze-thaw cycles. | N/A |
Experimental Protocols
Accurate preparation of stock solutions is fundamental for obtaining reliable experimental results. Below are protocols for preparing Cefixime solutions in both organic and aqueous solvents.
Protocol 1: Preparation of High-Concentration Cefixime Stock Solution in DMSO (e.g., 30 mg/mL)
This protocol is suitable for preparing a concentrated stock solution that can be diluted further in aqueous buffers for biological experiments.
Materials:
-
Cefixime (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of Cefixime crystalline solid in a sterile tube. For example, to prepare 1 mL of a 30 mg/mL solution, weigh 30 mg of Cefixime.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the Cefixime powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Cefixime Stock Solution in Ethanol (e.g., 5 mg/mL)
This protocol is an alternative for experiments where DMSO may interfere with the assay.
Materials:
-
Cefixime (crystalline solid)
-
200-proof (100%) Ethanol
-
Sterile tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Weigh the desired amount of Cefixime solid. For 1 mL of a 5 mg/mL solution, weigh 5 mg of Cefixime.
-
Solvent Addition: Add the corresponding volume of 100% ethanol.
-
Dissolution: Vortex the mixture until the Cefixime is fully dissolved.[1]
-
Aliquoting & Storage: Aliquot into sterile, single-use tubes and store at -20°C.
Protocol 3: Preparation of Aqueous Cefixime Solution in PBS (e.g., 0.2 mg/mL)
This protocol is for preparing a ready-to-use aqueous solution without organic solvents. Due to low solubility and stability, this solution should be prepared fresh before each experiment.[1]
Materials:
-
Cefixime (crystalline solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile conical or volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Weigh the required amount of Cefixime. For 10 mL of a 0.2 mg/mL solution, weigh 2 mg of Cefixime.
-
Solvent Addition: Add the Cefixime powder to the sterile PBS in a flask.
-
Dissolution: Stir the mixture using a magnetic stirrer until the maximum possible amount of Cefixime is dissolved. Note that complete dissolution may not be achieved at higher concentrations. The solution may need to be filtered through a 0.22 µm sterile filter to remove any undissolved particles.
-
Usage: Use the freshly prepared aqueous solution immediately. Storing the aqueous solution for more than one day is not recommended.[1]
Visualized Workflow
The following diagram illustrates the general workflow for preparing and storing Cefixime stock solutions for laboratory use.
Caption: Workflow for Cefixime stock solution preparation and storage.
References
Cefixime Disk Diffusion Assay: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to the third-generation cephalosporin, cefixime, using the agar disk diffusion method, commonly known as the Kirby-Bauer test. This standardized procedure is fundamental in microbiology for assessing antimicrobial resistance and guiding therapeutic choices. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Method
The cefixime disk diffusion test is a qualitative method based on the principle of antibiotic diffusion in agar. A paper disk impregnated with a standardized concentration of cefixime (5 µg) is placed on the surface of a Mueller-Hinton agar plate that has been uniformly inoculated with a standardized bacterial suspension. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterial isolate is susceptible to cefixime, a clear circular zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain. The measured zone diameter is then compared to standardized interpretive criteria to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Materials and Reagents
-
Cefixime antimicrobial susceptibility test disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Haemophilus influenzae ATCC® 49247™, Neisseria gonorrhoeae ATCC® 49226™)
-
Bunsen burner or sterile biosafety cabinet
-
Forceps
Experimental Protocol
This protocol is a step-by-step guide for performing the cefixime disk diffusion assay.
Media Preparation
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
-
Ensure the final pH of the medium is between 7.2 and 7.4 at room temperature.
-
Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.
-
Allow the plates to solidify at room temperature and then dry the surface of the agar to remove excess moisture before use.
Inoculum Preparation
-
From a pure, overnight culture, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Adjust the turbidity of the inoculum by adding sterile saline or broth to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines.
Inoculation of the Agar Plate
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Application of Cefixime Disks
-
Using sterile forceps, aseptically place a cefixime (5 µg) disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple antibiotic disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center.
Incubation
-
Invert the plates and place them in an incubator set at 35°C ± 2°C in ambient air.
-
Incubate for 16-20 hours. For certain fastidious organisms, specific incubation conditions (e.g., increased CO₂) may be required.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter (mm) using calipers or a ruler.
-
Measure the zone from the back of the plate against a dark, non-reflective background.
-
Compare the measured zone diameter to the interpretive criteria provided in Table 1 to determine the susceptibility category.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the assay. This is achieved by testing standardized QC strains with known susceptibility patterns concurrently with the clinical isolates.
-
Perform QC testing with each new batch of MHA plates and cefixime disks.
-
Use the recommended ATCC® strains as listed in Table 2.
-
The zone diameters for the QC strains must fall within the acceptable ranges specified in Table 2. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the procedure should be reviewed for potential errors.
Data Presentation
The following tables summarize the interpretive criteria for cefixime and the acceptable quality control ranges.
Table 1: CLSI Interpretive Criteria for Cefixime (5 µg) Disk Diffusion
| Organism Group | Disk Content | Zone Diameter (mm) | | :--- | :--- | :---: | :---: | :---: | | | | Susceptible (S) | Intermediate (I) | Resistant (R) | | Enterobacterales | 5 µg | ≥19 | 16-18 | ≤15 | | Haemophilus influenzae | 5 µg | ≥21 | - | - | | Neisseria gonorrhoeae | 5 µg | ≥31 | - | ≤30 |
Note: The absence of an intermediate category for some organisms is based on CLSI guidelines.
Table 2: Quality Control Ranges for Cefixime (5 µg) Disk Diffusion
| Quality Control Strain | ATCC® No. | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 20-26 |
| Haemophilus influenzae | 49247 | 25-33 |
| Neisseria gonorrhoeae | 49226 | 37-45 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the cefixime disk diffusion assay procedure.
Cefixime as a Selection Agent in Molecular Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefixime, a third-generation cephalosporin antibiotic, offers a potential alternative as a selection agent in molecular biology experiments, particularly in cloning strategies involving specific resistance markers. Its mechanism of action, which involves the inhibition of bacterial cell wall synthesis, provides a strong selective pressure for transformed cells harboring a corresponding resistance gene. This document provides detailed application notes and protocols for the use of cefixime in the selection of transformed Escherichia coli.
Cefixime functions by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to cell lysis and death in susceptible bacteria.[1][2] Cefixime is known for its stability against many common plasmid- and chromosomally-mediated β-lactamases.[3][4]
For cefixime to be effective as a selection agent, the plasmid vector must carry a gene that confers resistance. Resistance to third-generation cephalosporins like cefixime is often mediated by extended-spectrum β-lactamases (ESBLs).[1][5] Genes encoding ESBLs, such as those from the blaCTX-M family, can hydrolyze cefixime, allowing bacteria expressing these genes to survive in its presence.[1][6] Therefore, plasmids engineered to carry an ESBL gene, for instance blaCTX-M, can be effectively selected for using cefixime.
Mechanism of Action and Selection
The bactericidal action of cefixime is due to the inhibition of cell wall synthesis.[2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are crucial for the transpeptidation step in peptidoglycan synthesis. This disruption of the bacterial cell wall assembly ultimately results in cell death.[2] In a molecular cloning context, a plasmid carrying a gene encoding an extended-spectrum β-lactamase (ESBL) provides a mechanism for resistance. The expressed ESBL enzyme can hydrolyze the β-lactam ring of cefixime, inactivating the antibiotic and allowing the transformed bacterium to proliferate.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of cefixime as a selection agent. It is important to note that the optimal working concentration may vary depending on the E. coli strain, the specific plasmid and resistance gene used, and the culture conditions. The provided concentrations are recommendations based on available MIC data and general practices for antibiotic selection.
| Parameter | Value | Notes |
| Recommended Stock Concentration | 10 mg/mL | Prepare in DMSO or a slightly alkaline aqueous solution. |
| Recommended Working Concentration (Solid Media) | 20 - 50 µg/mL | A higher concentration may be needed for stringent selection. |
| Recommended Working Concentration (Liquid Media) | 20 - 50 µg/mL | Ensure adequate aeration for optimal growth. |
| Solvent for Stock Solution | DMSO, dH₂O (with pH adjustment) | Cefixime is sparingly soluble in water; solubility increases with a slightly alkaline pH. |
| Storage of Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Storage of Prepared Plates | 4°C for up to 2 weeks | Wrap plates to prevent degradation from light and moisture. |
Experimental Protocols
Preparation of Cefixime Stock Solution (10 mg/mL)
Materials:
-
Cefixime powder
-
Dimethyl sulfoxide (DMSO) or sterile deionized water (dH₂O)
-
Sterile, light-blocking microcentrifuge tubes or container
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Protocol:
-
Weigh out the desired amount of cefixime powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL. Alternatively, for an aqueous stock, dissolve the powder in a small volume of sterile dH₂O and adjust the pH to approximately 8.0 with NaOH to aid dissolution before bringing it to the final volume.
-
Vortex thoroughly until the cefixime is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-blocking container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Preparation of Cefixime-Containing LB Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water (dH₂O)
-
Autoclave
-
Water bath
-
Cefixime stock solution (10 mg/mL)
-
Sterile petri dishes
Protocol:
-
Prepare LB agar according to the manufacturer's instructions.
-
Autoclave the prepared medium to sterilize it.
-
Cool the autoclaved LB agar in a 50-55°C water bath.
-
Once the agar has cooled, add the cefixime stock solution to the desired final working concentration (e.g., 20-50 µg/mL). For a final concentration of 20 µg/mL, add 2 µL of a 10 mg/mL stock solution for every 1 mL of agar.
-
Swirl the flask gently to ensure even distribution of the antibiotic. Avoid introducing air bubbles.
-
Pour the cefixime-containing LB agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted at 4°C in a dark container or wrapped in foil. It is recommended to use the plates within two weeks for optimal performance.
Bacterial Transformation and Selection Protocol
This protocol outlines a standard heat-shock transformation of chemically competent E. coli followed by selection on cefixime-containing plates.
Materials:
-
Competent E. coli cells
-
Plasmid DNA with an ESBL resistance gene
-
SOC or LB broth (pre-warmed to 37°C)
-
Cefixime-containing LB agar plates
-
Microcentrifuge tubes
-
Water bath at 42°C
-
Shaking incubator at 37°C
-
Sterile spreader
Protocol:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC or LB broth (without antibiotic) to the cells.
-
Incubate the culture at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.
-
Spread 50-200 µL of the cell culture onto a pre-warmed cefixime-containing LB agar plate.
-
Incubate the plate overnight (16-18 hours) at 37°C.
-
The following day, colonies of successfully transformed bacteria should be visible on the plate.
Concluding Remarks
Cefixime can serve as a viable selection agent in molecular cloning experiments when used in conjunction with plasmids carrying an appropriate resistance gene, such as an extended-spectrum β-lactamase. The protocols provided herein offer a framework for its application. Researchers should, however, perform initial validation experiments to determine the optimal working concentration for their specific bacterial strain and plasmid combination to ensure efficient selection of transformants. Careful preparation and storage of cefixime stock solutions and selective media are crucial for reproducible results.
References
- 1. escholarship.org [escholarship.org]
- 2. A Novel Selection Marker for Efficient DNA Cloning and Recombineering in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of a new broad spectrum, beta-lactamase-stable oral cephalosporin, cefixime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Plasmid-encoded gene duplications of extended-spectrum β-lactamases in clinical bacterial isolates [frontiersin.org]
- 6. Impact of Therapeutic Treatment with β-Lactam on Transfer of the blaCTX-M-9 Resistance Gene from Salmonella enterica Serovar Virchow to Escherichia coli in Gnotobiotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Cefixime Degradation Products by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefixime is a third-generation cephalosporin antibiotic widely used to treat bacterial infections.[1][2] Like many β-lactam antibiotics, cefixime is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and acidic or alkaline environments.[1][2][3] The resulting degradation products can be therapeutically inactive or potentially toxic, making their identification and quantification a critical aspect of drug development, quality control, and stability testing.[1]
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of cefixime degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Cefixime Degradation Pathways
The primary degradation pathway for cefixime involves the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity. Other degradation reactions can also occur, leading to the formation of various impurities. A proposed degradation pathway for cefixime is illustrated below.
Caption: Proposed degradation pathways of Cefixime.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of cefixime and to generate its degradation products for identification.
3.1.1. Stock Solution Preparation
Prepare a stock solution of Cefixime trihydrate at a concentration of 1 mg/mL in methanol.[2]
3.1.2. Stress Conditions
-
Acidic Hydrolysis: Mix the cefixime stock solution with 0.1 M hydrochloric acid and heat at 80°C for 7 hours.
-
Alkaline Hydrolysis: Mix the cefixime stock solution with 0.1 M sodium hydroxide and heat at 80°C for 30 minutes.
-
Oxidative Degradation: Treat the cefixime stock solution with 3% hydrogen peroxide at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid cefixime powder to a temperature of 100°C.
-
Photolytic Degradation: Expose a 100 µg/mL solution of cefixime to UV radiation at 254 nm for up to 150 minutes.[4][5]
After exposure to the stress conditions, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to an appropriate concentration for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a recommended LC-MS/MS method for the separation and identification of cefixime and its degradation products.
3.2.1. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[1][2] |
| Mobile Phase | A: Water with 0.5% formic acidB: Acetonitrile[1] |
| Gradient | Isocratic elution with 85:15 (v/v) of water:acetonitrile[1] |
| Flow Rate | 1.2 mL/min[6] |
| Column Temperature | Ambient[1] |
| Injection Volume | 10 µL[7] |
3.2.2. Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 5500 V[7] |
| Curtain Gas | 12 psi[7] |
| Gas 1 (Nebulizer Gas) | 55 psi[7] |
| Gas 2 (Heater Gas) | 40 psi[7] |
| Evaporation Temperature | 600°C[7] |
| Collision Energy (CE) | 23.8 V (for Cefixime)[7] |
Data Presentation
The following tables summarize the known degradation products of cefixime and provide an example of how to present quantitative data from forced degradation studies.
Known Cefixime Impurities and Degradation Products
| Impurity/Degradation Product | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| Cefixime | C₁₆H₁₅N₅O₇S₂ | 453.45 | 454 |
| Impurity A | C₁₆H₁₇N₅O₈S₂ | 471.46 | 472 |
| Impurity B | C₁₅H₁₇N₅O₆S₂ | 427.5 | 428 |
| Impurity C | C₁₆H₁₅N₅O₇S₂ | 453.45 | 454 |
| Impurity D | C₁₆H₁₅N₅O₇S₂ | 453.45 | 454 |
| Impurity E | C₁₅H₁₅N₅O₇S₂ | 441.44 | 442 |
Data sourced from commercial standard providers and literature.[1][8]
Example of Quantitative Analysis of Cefixime Degradation
| Stress Condition | % Cefixime Remaining | % Impurity B | % Impurity D | % Other Degradation Products |
| Fresh Sample | >99% | Not Detected | Not Detected | <1% |
| Thermal Stress | 51.43%[7] | Present | Present | 48.57% |
| UV Light | 26.89% | Present | Present | 73.11% |
| Acidic Hydrolysis (0.1 M HCl, 80°C, 7h) | ~50% | - | - | ~50% |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 30min) | <2% | - | - | >98% |
| Oxidative (1% H₂O₂, 25°C, 3.5h) | ~75%[3] | - | - | ~25% |
Note: The presence and quantity of specific degradation products can vary based on the exact experimental conditions. This table is a composite representation from multiple sources.[1][3][5][7]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the identification of cefixime degradation products.
Caption: Workflow for Cefixime degradation product analysis.
References
- 1. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. scispace.com [scispace.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Products [chemicea.com]
Troubleshooting & Optimization
Cefixime Solubility Solutions: A Technical Support Center
Welcome to the Technical Support Center for addressing challenges related to the aqueous solubility of Cefixime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my Cefixime not dissolving in water?
Cefixime, particularly as Cefixime trihydrate, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which means it inherently has low solubility and low permeability in aqueous solutions.[1][2][3] Its crystalline structure contributes to its poor dissolution in water.[4][5] While it is slightly soluble in water, it exhibits much better solubility in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7]
Q2: What is the reported aqueous solubility of Cefixime?
The aqueous solubility of Cefixime is quite low. For instance, its solubility in PBS (pH 7.2) is approximately 0.2 mg/ml.[7] Another source reports a solubility of 55.11 mg/L.[8] It's important to note that the exact solubility can be influenced by factors such as temperature and the specific form of Cefixime used (e.g., anhydrous vs. trihydrate).
Q3: How does pH affect the solubility of Cefixime?
The solubility of Cefixime is pH-dependent.[9][10] Studies have shown that its intestinal uptake is significantly influenced by pH, with a higher rate observed at a lower pH (e.g., pH 5.0) compared to a neutral pH.[10] Adjusting the pH of the aqueous solution can modify the ionization state of the Cefixime molecule, thereby enhancing its solubility.[1][11] For instance, in the preparation of nanosuspensions, increasing the pH to 11 with NaOH has been used to completely dissolve the drug.[9][12]
Q4: Can I use co-solvents to dissolve Cefixime?
Yes, co-solvency is a common and effective technique to increase the solubility of poorly water-soluble drugs like Cefixime.[1] Water-miscible organic solvents in which Cefixime is more soluble can be added to the aqueous solution.[11] Examples of co-solvents that can be used include ethanol, propylene glycol, and polyethylene glycol (PEG).[11]
Q5: What are solid dispersions, and can they improve Cefixime solubility?
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix. This approach can significantly enhance the dissolution rate and bioavailability of Cefixime.[13] When the solid dispersion comes into contact with an aqueous medium, the carrier dissolves, and the drug is released as fine, often amorphous, particles, which have a higher surface area and better wettability.[5]
Troubleshooting Guide
Issue: Cefixime precipitates out of my aqueous solution over time.
Possible Causes & Solutions:
-
Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable.
-
Temperature Changes: A decrease in temperature can reduce the solubility of Cefixime, leading to precipitation.[1]
-
Solution: Ensure your solution is stored at a constant and appropriate temperature. If possible, conduct your experiments at a controlled temperature.
-
-
pH Fluctuation: Changes in the pH of your solution can alter the ionization and solubility of Cefixime.
-
Solution: Use a buffer system to maintain a constant pH throughout your experiment.
-
Issue: The solubility enhancement I achieved is not sufficient for my application.
Possible Causes & Solutions:
-
Suboptimal Method: The chosen solubility enhancement technique may not be the most effective for Cefixime.
-
Solution: Explore alternative or combination approaches. For example, if co-solvents are providing limited success, consider preparing a solid dispersion or a cyclodextrin complex. Combining techniques, such as using a co-solvent in the preparation of a solid dispersion, has also been shown to be effective.[13]
-
-
Incorrect Carrier/Excipient Ratio: In methods like solid dispersions or complexation, the ratio of the drug to the carrier is crucial.
Data on Solubility Enhancement
The following tables summarize quantitative data on the enhancement of Cefixime solubility using various techniques.
Table 1: Solubility of Cefixime Trihydrate in Different Solvents at Various Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4) |
| Ethanol | 278.15 | 1.15 |
| 298.15 | 2.04 | |
| 323.15 | 4.31 | |
| Propan-2-ol | 278.15 | 0.44 |
| 298.15 | 0.77 | |
| 323.15 | 1.83 | |
| Acetone | 278.15 | 2.12 |
| 298.15 | 3.55 | |
| 323.15 | 6.57 | |
| Ethyl Acetate | 278.15 | 0.28 |
| 298.15 | 0.52 | |
| 323.15 | 1.21 |
Data adapted from the Journal of Chemical & Engineering Data.[16]
Table 2: Enhancement of Cefixime Solubility by Different Techniques
| Technique | Carrier/Agent | Fold Increase in Solubility | Reference |
| Hydrotropy | Sodium Benzoate and Piperazine | 6 times | [2] |
| Hydrotropy (Solid Dispersion) | Sodium Acetate Trihydrate | >630 times | [17] |
| Mixed Solvency | PEG 300, Urea, Sodium Citrate, etc. | >120 folds | [1] |
| Nanosuspension | - | 5 times (apparent solubility) | [12] |
Experimental Protocols
Protocol 1: Preparation of Cefixime Solid Dispersion by Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of Cefixime.
-
Dissolution: Accurately weigh the desired amounts of Cefixime Trihydrate and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K-30, Polyethylene Glycol (PEG) 6000, or natural gums like guar gum).[3][18] Dissolve both the drug and the carrier in a suitable solvent, such as methanol or an ethanol-water mixture.[18]
-
Evaporation: The solvent is then evaporated under controlled conditions, such as using a rotary evaporator or by heating in an oven at a specified temperature (e.g., 45°C).[15] This process leaves a solid mass.
-
Drying and Pulverization: The resulting solid mass is thoroughly dried to remove any residual solvent. The dried mass is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform powder.[17]
-
Storage: The prepared solid dispersion should be stored in a desiccator to protect it from moisture.
Caption: A step-by-step workflow for preparing Cefixime solid dispersions.
Protocol 2: Preparation of Cefixime Nanosuspension by Anti-Solvent Precipitation
This method is used to produce nanoparticles of Cefixime, which can significantly improve its dissolution rate.
-
Solvent and Anti-Solvent Preparation: Prepare a solution of Cefixime in a suitable organic solvent (e.g., methanol). This is the "solvent" phase.[14] Prepare a separate aqueous solution containing a stabilizer, such as Polyvinylpyrrolidone (PVP), Poloxamer 188, or Hydroxypropyl methylcellulose (HPMC). This is the "anti-solvent" phase.[14]
-
Precipitation: Inject the Cefixime solution into the anti-solvent solution under constant stirring (e.g., using a magnetic stirrer).[14] The rapid mixing causes the Cefixime to precipitate out as nanoparticles.
-
Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvent.[14]
-
Collection/Further Processing: The resulting nanosuspension can be used directly or further processed, for example, by lyophilization (freeze-drying) to obtain a dry powder of Cefixime nanocrystals.[14]
Caption: A process flow diagram for creating Cefixime nanosuspensions.
Analytical Methods for Quantification
Q6: How can I quantify the concentration of Cefixime in my aqueous samples?
Several analytical methods can be used to determine the concentration of Cefixime in aqueous solutions.
-
UV-Visible Spectrophotometry: This is a relatively simple and common method. Cefixime exhibits a maximum absorbance at approximately 287-289 nm in methanol or water-methanol mixtures.[17][19] A calibration curve can be constructed to determine the concentration of unknown samples.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more sensitive and specific method for quantifying Cefixime, especially in the presence of other substances.[20][21] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.[20][21] Detection is usually performed using a UV detector.
References
- 1. crsubscription.com [crsubscription.com]
- 2. ijpsr.com [ijpsr.com]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Cefixime | 79350-37-1 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cefixime | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spray freeze drying to solidify Nanosuspension of Cefixime into inhalable microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturable uptake of cefixime, a new oral cephalosporin without an alpha-amino group, by the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. A Comparative Solubility Enhancement Study of Cefixime Trihydrate Using Different Dispersion Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scielo.br [scielo.br]
- 18. scribd.com [scribd.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
Cefixime Degradation Kinetics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of cefixime in various pH buffers.
Frequently Asked Questions (FAQs)
Q1: What is the typical degradation profile of cefixime at different pH values?
A1: Cefixime's degradation generally follows pseudo-first-order kinetics.[1] Its stability is highly dependent on the pH of the solution. Cefixime is most stable in the pH range of 4 to 7.[1] The degradation rate is slightly faster in acidic conditions (lower pH) and significantly more rapid in alkaline conditions (higher pH).[1] The pH-rate profile is often described as U-shaped, with maximum stability observed around pH 6.[2]
Q2: What are the primary degradation pathways for cefixime?
A2: The principal degradation pathway for cefixime involves the hydrolysis of the β-lactam ring.[1] The specific degradation products formed are dependent on the pH of the environment:
-
Acidic Conditions: Intramolecular cyclization between the 2-carboxyl and 3-vinyl groups can occur, leading to the formation of three different lactones.[1]
-
Neutral Conditions: An aldehyde derivative involving the 7-acyl moiety can be formed.[1]
-
Basic Conditions: A β-lactam ring-opened product and a 7-epimer are the major degradation products.[1]
Q3: How should I set up an experiment to study cefixime degradation kinetics?
A3: A typical experimental setup involves dissolving cefixime in various pH buffers and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The experiment should be conducted at a constant temperature.
Q4: What are the common challenges encountered during a cefixime degradation study?
A4: Common challenges include:
-
Poor separation of degradation products: The analytical method may not be able to resolve cefixime from its degradation products, leading to inaccurate quantification.
-
Maintaining constant pH and temperature: Fluctuations in pH and temperature can significantly affect the degradation rate.
-
Solubility issues: Cefixime solubility can vary with pH, which may affect the experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent degradation rates at the same pH. | Temperature fluctuations during the experiment. | Use a temperature-controlled water bath or incubator to maintain a constant temperature. |
| Inaccurate buffer preparation. | Ensure accurate preparation and pH measurement of all buffer solutions. | |
| Peak tailing or poor peak shape in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio and pH. A common mobile phase consists of a phosphate buffer and acetonitrile.[3][4] |
| Column degradation. | Use a new or properly cleaned HPLC column. | |
| Difficulty in identifying degradation products. | Insufficient concentration of degradation products for detection. | Use forced degradation (e.g., higher temperature, stronger acid/base) to generate a higher concentration of degradation products for initial identification by techniques like LC-MS. |
| Co-elution of degradation products with the parent drug. | Modify the HPLC method (e.g., change the gradient, mobile phase, or column) to achieve better separation. |
Experimental Protocols
Protocol: Cefixime Degradation Kinetics Study
-
Preparation of Buffer Solutions:
-
Preparation of Cefixime Stock Solution:
-
Degradation Study:
-
For each pH to be tested, add a known volume of the cefixime stock solution to a known volume of the buffer solution in a temperature-controlled environment (e.g., a 25°C water bath).[1]
-
Withdraw aliquots at predetermined time intervals.
-
Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or freezing the sample).
-
Dilute the samples appropriately with the mobile phase before analysis.
-
-
Analytical Method (HPLC):
-
Use a validated stability-indicating RP-HPLC method.
-
A typical setup includes a C18 column and a UV detector.[3]
-
The mobile phase often consists of a mixture of a buffer (e.g., monobasic sodium hydrogen phosphate) and an organic solvent (e.g., acetonitrile).[3]
-
Monitor the elution at a suitable wavelength, such as 254 nm.[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the cefixime concentration versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order degradation rate constant (k).
-
Data Presentation
Table 1: Summary of Cefixime Degradation under Various Conditions
| Condition | Temperature (°C) | Time | Percent Degradation | Reference |
| 0.01 M NaOH | 80 | 1 hour | ~25% | [6] |
| 0.1 M NaOH | 80 | 4 hours | 100% | [5][6] |
| 0.01 M HCl | 80 | 2.5 hours | ~25% | [5][6] |
| 0.1 M HCl | 80 | 7 hours | 100% | [5][6] |
| 1% H₂O₂ | 25 | 3.5 hours | ~25% | [5][6] |
| 0.1 N NaOH | 80 | 30 minutes | >98% | |
| 0.01 N NaOH | 80 | 8 hours | ~60% | [3] |
| 0.1 N HCl | 80 | 7 hours | ~50% | [3] |
Visualizations
References
- 1. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scielo.br [scielo.br]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent Cefixime degradation during in vitro experiments
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Cefixime during in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Cefixime degradation in in vitro experiments?
A1: Cefixime is susceptible to degradation under several conditions. The primary factors are:
-
pH: Cefixime is most stable in the pH range of 4 to 7.[1] It degrades in both acidic and alkaline conditions, with degradation being particularly rapid at higher pH.[1][2][3][4]
-
Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[5]
-
Light: Exposure to both sunlight and UV light can cause significant degradation of Cefixime, in both solid and solution forms.[3][6]
-
Oxidizing Agents: Cefixime degrades rapidly in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[2][4]
-
Moisture: As a trihydrate, the presence of water is a key factor in its hydrolysis.[4][6]
Q2: What are the main degradation pathways for Cefixime?
A2: The principal degradation pathway for Cefixime involves the initial cleavage of the β-lactam ring.[1] Depending on the conditions, this can lead to several degradation products:
-
Acidic Conditions: Leads to the formation of three lactones resulting from intramolecular cyclization.[1]
-
Basic Conditions: Results in a β-lactam ring-opened product and a 7-epimer.[1]
-
Neutral Conditions: Can produce an aldehyde derivative involving the 7-acyl moiety.[1]
Q3: How can I prepare and store Cefixime stock solutions to minimize degradation?
A3: To prepare and store Cefixime stock solutions with minimal degradation, follow these recommendations:
-
Solvent: Prepare stock solutions in a suitable organic solvent like methanol where it is more stable.[2][4] For aqueous experiments, dissolve the stock in your experimental buffer immediately before use.
-
pH Control: If using aqueous solutions, ensure the buffer pH is within the stable range of 4-7.[1]
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C, for short-term storage.[7] For long-term storage, freezing is recommended, but perform stability tests to ensure freeze-thaw cycles do not cause degradation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]
-
Fresh Preparation: Whenever possible, prepare fresh solutions for each experiment to ensure the highest quality and concentration accuracy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of Cefixime activity. | Cefixime degradation during the experiment. | 1. Verify pH: Check the pH of your experimental medium. Adjust to a range of 4-7 if possible. 2. Control Temperature: Run experiments at a controlled, lower temperature if the protocol allows. 3. Protect from Light: Conduct experiments in a dark room or use light-blocking containers. 4. Avoid Oxidizing Agents: Ensure your reagents are free from peroxides or other oxidizing agents. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Characterize Degradants: If possible, identify the degradation products using LC-MS/MS to understand the degradation pathway.[8][9] 2. Optimize Conditions: Based on the identified degradants, adjust experimental conditions (pH, temperature, light exposure) to minimize their formation. |
| Precipitation of Cefixime in aqueous media. | Low aqueous solubility. | 1. Use a Co-solvent: A small percentage of an organic solvent like methanol may be used if it does not interfere with the experiment. 2. Nanosuspension: For formulation studies, consider preparing a nanosuspension to improve solubility and dissolution rate.[7][10] |
Quantitative Data on Cefixime Degradation
The following tables summarize the degradation of Cefixime under various stress conditions as reported in the literature.
Table 1: Degradation of Cefixime under Acidic and Alkaline Conditions
| Condition | Temperature | Time | Degradation (%) | Reference |
| 0.01 M HCl | 80°C | 2.5 h | ~25% | [2][4] |
| 0.1 M HCl | 80°C | 7 h | ~50% | [3] |
| 0.1 M HCl | 80°C | 7 h | 100% | [2][4] |
| 0.01 M NaOH | 80°C | 1 h | ~25% | [2][4] |
| 0.01 M NaOH | 80°C | 8 h | >60% | [3] |
| 0.1 M NaOH | 80°C | 30 min | >98% | [3] |
| 0.1 M NaOH | 80°C | 4 h | 100% | [2][4] |
Table 2: Degradation of Cefixime under Oxidative and Light Conditions
| Condition | Temperature | Time | Degradation (%) | Reference |
| 1% H₂O₂ | 25°C | 3.5 h | ~25% | [2][4] |
| UV Radiation (254 nm) | N/A | 150 min | ~30% | [3] |
| Sunlight | N/A | 150 min | Significant degradation | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cefixime Analysis
This protocol is based on a validated method to separate Cefixime from its degradation products.[6][8]
-
Chromatographic System:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a 3:1 ratio of 0.03M tetrabutylammonium hydroxide solution (pH adjusted to 6.5 with 10% orthophosphoric acid) and acetonitrile.[6] Another option is water:acetonitrile (85:15 v/v) with 0.5% formic acid.[8]
-
Temperature: Ambient or controlled at 40°C.[8]
-
-
Sample Preparation:
-
Prepare Cefixime solutions in the desired concentration range (e.g., 10-50 µg/mL) using the mobile phase as the diluent.[6]
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Quantify the Cefixime peak area and compare it to a standard curve to determine the concentration. The appearance of new peaks with different retention times indicates the presence of degradation products.
-
Visualizations
Caption: Major degradation pathways of Cefixime under different pH conditions.
Caption: Recommended workflow for in vitro experiments to minimize Cefixime degradation.
References
- 1. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Optimizing Cefixime concentration for effective bacterial growth inhibition
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Cefixime concentration for effective bacterial growth inhibition. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the mechanism of action of Cefixime?
A1: Cefixime is a third-generation cephalosporin antibiotic.[1][2] Its bactericidal action is due to the inhibition of cell wall synthesis in bacteria.[1][2] Cefixime binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[1][3][4] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][3][5]
Q2: My Cefixime Minimum Inhibitory Concentration (MIC) values are inconsistent. What are the potential causes?
A2: Inconsistent MIC values for Cefixime can arise from several factors:
-
Inoculum Preparation: An incorrect inoculum density is a common source of error. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[6]
-
Media Issues: The type, pH, and storage of your Mueller-Hinton broth or agar are critical. Always use media prepared and stored according to the manufacturer's instructions and verify the pH.[7]
-
Cefixime Degradation: Check the expiration date and storage conditions of your Cefixime powder and stock solutions. It is advisable to prepare fresh stock solutions and store them in aliquots at -70°C.[7]
-
Incubation Conditions: Ensure your incubator maintains a stable temperature of 35°C ± 2°C and that the incubation time is within the recommended range (typically 16-20 hours for broth microdilution).[7]
-
Contamination: Visually inspect your cultures for any signs of contamination. A purity check by subculturing on an appropriate agar plate is recommended.[7]
Q3: I am observing a discrepancy between my disk diffusion and MIC results for Cefixime. How can I troubleshoot this?
A3: Discrepancies between disk diffusion and MIC results can be due to:
-
Improper Agar Depth: The depth of the agar in the petri dish should be uniform, typically around 4mm.[8]
-
Incorrect Disk Application: Ensure the Cefixime disk is placed firmly on the agar to ensure complete contact.
-
Reading Errors: The zone of inhibition should be measured at the point of complete growth inhibition with the unaided eye.[8]
-
Inoculum Lawn: The bacterial lawn on the agar plate should be uniform and not too heavy or too light.
Q4: What is the "inoculum effect" and how does it relate to Cefixime?
A4: The inoculum effect is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial concentration. This is particularly relevant for β-lactam antibiotics like Cefixime when tested against bacteria that produce β-lactamases. A larger bacterial population can produce more of these enzymes, leading to faster degradation of the antibiotic and a falsely resistant result.[7]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Cefixime against Common Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.015 - 4 |
| Haemophilus influenzae | ≤0.004 - >4 |
| Proteus mirabilis | ≤0.008 - 0.06 |
| Streptococcus pneumoniae | 0.12 |
| Staphylococcus aureus | >128 (Resistant) |
| Enterobacter spp. | >128 (Resistant) |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Cefixime Stock Solution:
-
Prepare a stock solution of Cefixime at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Prepare serial two-fold dilutions of the Cefixime stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test organism on a non-selective agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35°C ± 2°C for 2-6 hours, until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Prepare the final inoculum by diluting the adjusted suspension in CAMHB to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the Cefixime dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, determine the MIC by visually inspecting the wells for bacterial growth.
-
The MIC is the lowest concentration of Cefixime that completely inhibits visible growth of the organism.
-
Protocol 2: Time-Kill Kinetics Assay
This assay is used to assess the bactericidal or bacteriostatic activity of Cefixime over time.[6][9][10]
-
Assay Setup:
-
Label sterile test tubes for each concentration of Cefixime to be tested (e.g., 1x MIC, 4x MIC) and a growth control (no antibiotic).
-
Prepare the desired concentrations of Cefixime in CAMHB.
-
-
Inoculation:
-
Add a prepared bacterial inoculum (as described in the MIC protocol) to each test tube to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C ± 2°C with shaking (if required for the test organism).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[6]
-
-
Plating and Colony Counting:
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto tryptic soy agar (TSA) plates.
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on the plates to determine the viable bacterial count at each time point.
-
-
Data Analysis:
Visualizations
Caption: Cefixime's mechanism of action leading to bacterial cell death.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting guide for inconsistent MIC results.
References
- 1. Cefixime - Wikipedia [en.wikipedia.org]
- 2. Cefixime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Cefixime? [synapse.patsnap.com]
- 4. THE MECHANISM OF ACTION OF CEFIXIME, A NEW ORAL CEPHALOSPORIN [jstage.jst.go.jp]
- 5. Cefixime (Suprax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. apec.org [apec.org]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. emerypharma.com [emerypharma.com]
Troubleshooting inconsistent results in Cefixime MIC assays
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering inconsistent results in Cefixime Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Cefixime MIC testing.
Q1: Why are my Cefixime MIC values for the same bacterial strain varying significantly between experiments?
A1: Inconsistent Cefixime MIC results often stem from variability in one of three key areas: the bacterial inoculum, the testing medium, or the antibiotic solution itself.[1][2] As a β-lactam antibiotic, Cefixime's activity can be particularly sensitive to the density of the bacterial inoculum, a phenomenon known as the "inoculum effect".[3]
-
Inoculum Density: A higher than standard inoculum can lead to enzymatic degradation of Cefixime by β-lactamases produced by the bacteria, resulting in falsely elevated MICs.[3] Conversely, a low inoculum may result in falsely low MICs.
-
Medium Composition: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in the Mueller-Hinton Broth (MHB) can influence the activity of some antibiotics.[4] While this is more pronounced for other antibiotic classes, consistency in using cation-adjusted Mueller-Hinton Broth (CAMHB) is crucial for reproducibility.
-
Antibiotic Stability: Cefixime is susceptible to degradation under certain conditions, which can reduce its effective concentration and lead to inconsistent results.[5][6]
Q2: My Cefixime MIC values are consistently too high, even for quality control (QC) strains. What could be the cause?
A2: Consistently high MIC values often point to a systematic error in your experimental setup. Consider the following possibilities:
-
Inoculum Too Dense: Your primary suspect should be an inoculum concentration that is too high.[2] Ensure you are accurately standardizing your bacterial suspension to a 0.5 McFarland standard and performing dilutions correctly.
-
Degraded Cefixime Stock: Cefixime solutions can degrade if not stored properly or if they are subjected to multiple freeze-thaw cycles.[2] Cefixime is also sensitive to alkaline conditions, high temperatures, and UV light.[1][5][6] Always prepare fresh stock solutions and store them in appropriate aliquots at -70°C.
-
Media Issues: Although less common for cephalosporins, ensure you are using the correct, quality-controlled medium and that its pH is within the recommended range.[2]
Q3: I'm observing "trailing endpoints" in my broth microdilution assay, making it difficult to determine the true MIC. How should I interpret these results?
A3: Trailing endpoints, characterized by reduced but persistent growth across a range of antibiotic concentrations, can be challenging.[2] This phenomenon can be caused by the presence of a resistant subpopulation or partial degradation of the antibiotic during incubation.[2]
According to CLSI guidelines for other antibiotics with this issue, the MIC should be read at the lowest concentration that shows a significant reduction in growth (e.g., approximately 80% inhibition) compared to the positive control well.[2] It is also advisable to re-examine the inoculum for purity and repeat the test with careful attention to technique.
Q4: What are "skipped wells" and why am I seeing them in my Cefixime microdilution plates?
A4: "Skipped wells" refer to a situation where a well with a lower antibiotic concentration shows no growth, while a well with a higher concentration shows growth.[7] This can be due to a number of factors:
-
Pipetting Errors: Inaccurate pipetting can lead to inconsistencies in the amount of inoculum or antibiotic solution in each well.
-
Well-to-Well Contamination: Splashing between wells during inoculation can transfer bacteria to wells with higher antibiotic concentrations.
-
Inhomogeneous Inoculum: A clumpy or poorly mixed bacterial suspension can result in an uneven distribution of cells across the microtiter plate.
To avoid skipped wells, ensure careful pipetting technique, avoid splashing, and thoroughly vortex the inoculum before use.
Data Presentation
Table 1: Common Issues and Solutions for Inconsistent Cefixime MIC Results
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| MIC values are consistently too high | 1. Inoculum density is too high.[2] 2. Cefixime has degraded.[2] | 1. Verify McFarland standard and final dilution. 2. Prepare fresh Cefixime stock solutions and dilutions.[2] |
| MIC values are consistently too low | 1. Inoculum density is too low. 2. Incubation time is too short. | 1. Verify McFarland standard. 2. Ensure incubation for the full recommended time (e.g., 16-20 hours).[2] |
| High variability between replicates | 1. Pipetting errors. 2. Inhomogeneous inoculum suspension. 3. Splashing between wells. | 1. Review and practice pipetting technique. 2. Vortex inoculum thoroughly before use. 3. Be careful during inoculation to prevent cross-contamination. |
| "Skipped wells" observed | 1. Pipetting error. 2. Well-to-well contamination. | 1. Ensure accurate and consistent pipetting. 2. Avoid splashing during plate inoculation.[7] |
| "Trailing endpoints" observed | 1. Presence of a resistant subpopulation. 2. Partial antibiotic degradation.[2] | 1. Read MIC at the lowest concentration with ~80% growth inhibition.[2] 2. Verify inoculum purity. |
Table 2: The Inoculum Effect on β-Lactam MICs
The following data, adapted from a study on other β-lactams, illustrates how a change in inoculum density can significantly impact MIC values, a phenomenon also observed with Cefixime.[8]
| Bacterial Strain | Inoculum Density (CFU/mL) | Antibiotic | Observed MIC (µg/mL) | Fold Change in MIC |
| Cefepime-Resistant Strain | 2 x 10⁵ | Cefepime | 16 | - |
| 4 x 10⁵ | Cefepime | 32 | 2x | |
| 8 x 10⁵ | Cefepime | 64 | 4x | |
| Carbapenemase-Producing Strain | 2 x 10⁵ | Meropenem | 8 | - |
| 4 x 10⁵ | Meropenem | 16 | 2x | |
| 8 x 10⁵ | Meropenem | 32 | 4x |
Note: This table demonstrates the principle of the inoculum effect with other β-lactams. A similar trend is expected for Cefixime, especially with β-lactamase-producing strains.
Table 3: Cefixime Stability Under Various Stress Conditions
Data summarized from studies on Cefixime degradation highlights the importance of proper storage and handling.[5][6]
| Condition | Time | Approximate Degradation |
| 0.1 M NaOH at 80°C | 30 minutes | >98% |
| 0.01 M NaOH at 80°C | 8 hours | ~60% |
| 0.1 M HCl at 80°C | 7 hours | ~50% |
| UV Radiation (254 nm) | 2.5 hours | ~70% |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Cefixime (CLSI/EUCAST Guidelines)
This protocol outlines the standardized method for determining the MIC of Cefixime using broth microdilution.
-
Preparation of Cefixime Stock Solution:
-
Weigh a precise amount of Cefixime powder and dissolve it in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the supplier) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefixime stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefixime that completely inhibits visible growth of the organism.
-
Protocol 2: Agar Dilution MIC Assay for Cefixime (EUCAST Guidelines)
This protocol describes the reference method for determining Cefixime MICs using agar dilution.
-
Preparation of Cefixime-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the Cefixime stock solution.
-
For each concentration, add a specific volume of the Cefixime dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 50°C.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify on a level surface.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Cefixime that inhibits the visible growth of the bacteria on the agar surface.
-
Mandatory Visualizations
Cefixime Mechanism of Action and Resistance
Caption: Cefixime inhibits cell wall synthesis by binding to PBPs, leading to cell death.
Troubleshooting Workflow for Inconsistent Cefixime MICs
Caption: A logical workflow to diagnose sources of error in Cefixime MIC assays.
References
- 1. szu.gov.cz [szu.gov.cz]
- 2. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro activity of cefixime: correlation index between MIC and disc diffusion test - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different media components on Cefixime stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different media components on the stability and activity of Cefixime.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cefixime in aqueous solutions?
A1: Cefixime is a third-generation cephalosporin that is susceptible to degradation in aqueous solutions, particularly through hydrolysis of its β-lactam ring.[1][2] The rate of degradation is significantly influenced by pH, temperature, and the presence of light.[1][3][4]
Q2: How does pH affect the stability of Cefixime?
A2: The pH of the medium is a critical factor for Cefixime stability. It is most stable in the pH range of 4 to 5. Hydrolysis is slow at this pH range but increases at lower (acidic) and significantly at higher (alkaline) pH values.[1] For instance, at 80°C, degradation is faster in 0.1 M NaOH than in 0.1 M HCl.[2]
Q3: What is the impact of temperature on Cefixime stability?
A3: Temperature significantly accelerates the degradation of Cefixime.[5] Studies have shown that for reconstituted oral suspensions, storage at lower temperatures (e.g., 2-8°C) is recommended to maintain potency.[5] At elevated temperatures, such as 40°C, the concentration of Cefixime in suspension can fall below pharmacopoeial limits within a few days.[5]
Q4: Is Cefixime sensitive to light?
A4: Yes, Cefixime is photosensitive and can degrade upon exposure to both UV and sunlight.[3][4] It is advisable to protect Cefixime solutions from light to prevent photodegradation.
Q5: Can excipients in a formulation affect Cefixime's stability?
A5: Yes, pharmaceutical excipients can either enhance or decrease the stability of Cefixime.[3][4] Compatibility studies are crucial during formulation development. While some excipients are compatible, others may promote degradation.[3][4]
Q6: How do components of microbiological culture media affect Cefixime's activity?
A6: While specific data on all media components is limited, some general principles apply. The pH of the medium will affect stability as described above. The presence of certain sugars, like glucose, can suppress the bactericidal activity of cephalosporins against some bacteria.[6] Divalent cations, such as Ca²⁺ and Mg²⁺, present in media like Mueller-Hinton broth, can influence the activity of some antibiotics, although specific effects on Cefixime are not extensively documented.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected Cefixime activity in antimicrobial susceptibility testing (AST).
| Possible Cause | Troubleshooting Step |
| pH of the medium is outside the optimal range for Cefixime stability (pH 4-5). | Prepare fresh media and verify that the final pH after autoclaving is within the recommended range for the specific AST method. |
| Degradation due to improper storage of stock solutions. | Prepare fresh Cefixime stock solutions. Store stock solutions protected from light and at the recommended temperature (typically 2-8°C for short-term storage). |
| Interaction with media components. | If using a custom or non-standard medium, consider potential interactions. High concentrations of certain sugars may reduce bactericidal efficacy.[6] Ensure the cation concentration (e.g., Ca²⁺, Mg²⁺) of the Mueller-Hinton agar/broth is within the recommended guidelines for AST.[7][8] |
| Incorrect agar depth in diffusion assays. | For agar diffusion methods, ensure the agar depth is uniform and meets the standardized requirements (e.g., 4 mm). Variations in depth can affect the size of the inhibition zones.[3] |
Issue 2: Cefixime appears to degrade rapidly in solution during an experiment.
| Possible Cause | Troubleshooting Step |
| Exposure to high temperatures. | Maintain the experimental setup at a controlled, lower temperature where possible. Prepare solutions fresh before use if they cannot be kept cool. |
| Exposure to light. | Conduct experiments in low-light conditions or use amber-colored vessels to protect the Cefixime solution from light.[3][4] |
| The pH of the solution is too high or too low. | Buffer the solution to a pH between 4 and 5 if the experimental conditions allow. |
| Presence of oxidizing agents. | Cefixime is susceptible to oxidative degradation.[1][2] Avoid the presence of strong oxidizing agents in the medium. |
Data on Cefixime Degradation
Table 1: Effect of pH and Temperature on Cefixime Degradation
| Condition | Temperature | Time | Degradation (%) | Reference |
| 0.01 M NaOH | 80°C | 1 hour | ~25% | [2] |
| 0.1 M NaOH | 80°C | 4 hours | 100% | [2] |
| 0.01 M HCl | 80°C | 2.5 hours | ~25% | [2] |
| 0.1 M HCl | 80°C | 7 hours | 100% | [2] |
| 1% H₂O₂ | 25°C | 3.5 hours | ~25% | [2] |
Experimental Protocols
Protocol 1: Stability Testing of Cefixime by HPLC
This protocol is a general guideline for assessing the stability of Cefixime in a given medium.
-
Preparation of Cefixime Stock Solution: Accurately weigh and dissolve Cefixime trihydrate in a suitable solvent (e.g., methanol or a buffer at optimal pH) to a known concentration.
-
Stress Conditions:
-
pH: Prepare a series of buffers (e.g., pH 1, 4, 7, 9). Add a known amount of Cefixime stock solution to each buffer.
-
Temperature: Incubate the prepared solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 80°C).
-
Light: Expose solutions to UV light (e.g., 254 nm) and natural sunlight, while keeping control samples in the dark.
-
-
Sample Collection: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., tetrabutylammonium hydroxide solution at pH 6.5) and acetonitrile.[3] The ratio may need optimization.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Cefixime has maximum absorbance (e.g., 254 nm or 289 nm).
-
Quantification: Calculate the percentage of Cefixime remaining at each time point by comparing the peak area to that of a standard solution or the time-zero sample.
-
Visualizations
References
- 1. Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of agar depth on antimicrobial susceptibility testing by disc diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijamtes.org [ijamtes.org]
- 6. researchgate.net [researchgate.net]
- 7. Cation Components of Mueller-Hinton Agar Affecting Testing of Pseudomonas aeruginosa Susceptibility to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing peak tailing and asymmetry in Cefixime HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Cefixime, with a specific focus on addressing peak tailing and asymmetry.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to a distortion where the latter half of a chromatographic peak is broader than the front half, creating a "tail".[1] This asymmetry can compromise resolution, and the accuracy of peak integration and quantification.[2] It is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf or As of 1.0. In practice, values between 1.0 and 1.5 are often considered acceptable for many assays.[3]
Q2: Why is my Cefixime peak showing significant tailing?
A2: Peak tailing for Cefixime, a compound with basic functional groups, is frequently caused by secondary interactions with the stationary phase.[3] The most common cause is the interaction between the analyte and acidic silanol groups (Si-OH) on the surface of silica-based columns (like C18), which are not fully end-capped.[1][4] Other potential causes include column degradation, improper mobile phase pH, sample overload, or issues with the HPLC system itself (e.g., dead volume).[2][5]
Q3: Can the mobile phase pH affect the peak shape of Cefixime?
A3: Yes, the mobile phase pH is a critical factor. Cefixime has ionizable groups, and its retention and peak shape are sensitive to pH changes.[6] Operating at a pH close to the pKa of Cefixime can lead to uneven ionization and asymmetrical peaks.[7] For basic compounds like Cefixime, using a low pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.[1][3]
Q4: What is column degradation and how can it cause peak tailing for Cefixime?
A4: Column degradation refers to the deterioration of the stationary phase. For silica-based columns, this can be caused by operating at a high pH (e.g., > 7.5), which can dissolve the silica backbone.[2][3] This exposes more active silanol groups, leading to increased peak tailing. Cefixime itself can degrade under certain stress conditions like heat, light, and in acidic or alkaline solutions, and these degradants may appear as asymmetrical peaks or interfere with the main Cefixime peak.[8][9][10]
Troubleshooting Guide
Issue 1: Cefixime peak exhibits significant tailing (Tf > 1.5)
This is a common issue and can often be resolved by systematically investigating the column, mobile phase, and sample preparation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing peak tailing.
| Potential Cause | Recommended Action | Detailed Explanation |
| Secondary Silanol Interactions | 1. Use a modern, end-capped, Type B silica column: These columns have fewer exposed silanol groups and lower metal content, significantly reducing tailing for basic compounds.[1][11] 2. Adjust mobile phase pH to be low (pH ≤ 3): This suppresses the ionization of silanol groups, minimizing their interaction with Cefixime.[1][3] 3. Add a competing base (mobile phase modifier): If operating at a higher pH is necessary, adding a small amount of a competing base like triethylamine (TEA) can mask the active silanol sites. | Cefixime, being a basic compound, can interact with acidic silanol groups on the silica surface of the stationary phase. This secondary interaction mechanism leads to peak tailing.[4][5][7] |
| Improper Mobile Phase | 1. Ensure adequate buffering: Use a buffer concentration of at least 10-20 mM to maintain a stable pH throughout the analysis. 2. Optimize organic modifier: Acetonitrile is often preferred over methanol as it is less likely to engage in hydrogen bonding with silanol groups, though this can be method-dependent.[4] | An unstable pH or insufficient buffer capacity can lead to inconsistent ionization of both Cefixime and the stationary phase, resulting in poor peak shape. |
| Sample Overload | 1. Reduce sample concentration: If the peak is broad and tailing, try diluting the sample.[5][12] 2. Decrease injection volume: A smaller injection volume can prevent overloading the column.[12] | Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak distortion.[5] |
| Column Degradation / Contamination | 1. Use a guard column: This will protect the analytical column from strongly retained impurities in the sample.[13] 2. Flush the column: If contamination is suspected, wash the column with a strong solvent. 3. Replace the column: If a void has formed at the column inlet or the stationary phase is degraded, the column may need to be replaced.[2][3] | A contaminated or degraded column can have active sites that cause secondary interactions or disrupt the flow path, both of which can lead to peak tailing.[5] |
| Extra-Column Effects | 1. Minimize tubing length and diameter: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector.[2][7] 2. Check fittings for dead volume: Ensure all fittings are properly connected and are of a low-dead-volume design.[14] | Excessive volume in the HPLC system outside of the column can cause the chromatographic band to spread, leading to broader and more asymmetrical peaks.[2] |
Issue 2: Asymmetrical Cefixime peak with a fronting shape
Peak fronting (where the first half of the peak is broader) is less common for Cefixime but can occur.
| Potential Cause | Recommended Action | Detailed Explanation |
| Sample Solvent Mismatch | 1. Dissolve the sample in the initial mobile phase: This is the most effective way to ensure good peak shape. 2. If a stronger solvent must be used, inject a smaller volume: This minimizes the solvent mismatch effect. | If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread at the top of the column, leading to a fronting peak.[5] |
| Column Overload | 1. Reduce sample concentration or injection volume. | While often causing tailing, severe overload under certain conditions can also lead to peak fronting.[5] |
| Column Collapse/Channeling | 1. Check column history: Ensure the column has not been subjected to pH outside its stable range or extreme pressure shocks.[13] 2. Replace the column if necessary. | A damaged column bed can create channels where the mobile phase flows unevenly, distorting the peak shape. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for Cefixime on a C18 column.
Objective: To prepare a buffered mobile phase at a low pH to suppress silanol interactions.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or orthophosphoric acid)
-
Phosphate buffer salts (e.g., monobasic potassium phosphate)
Procedure:
-
Aqueous Component Preparation:
-
To prepare a 20 mM phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH of the aqueous buffer to 2.5 using formic acid or orthophosphoric acid.[15]
-
Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.
-
-
Mobile Phase Mixing:
Protocol 2: Column Flushing and Regeneration
Objective: To clean a contaminated column that is causing peak tailing.
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with HPLC-grade water to remove any buffer salts.
-
Sequentially wash the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes each:
-
Methanol
-
Acetonitrile
-
Isopropanol (an effective solvent for removing strongly adsorbed impurities)
-
-
Flush again with acetonitrile and then methanol.
-
Equilibrate the column with the mobile phase for at least 30 minutes before re-injecting the sample.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for Cefixime analysis, highlighting conditions that promote good peak shape.
| Parameter | Condition for Symmetrical Peaks | Condition Leading to Tailing | Reference |
| Column Type | Modern, high-purity, end-capped C18 (Type B silica) | Older, Type A silica columns with high silanol activity | [1][11] |
| Mobile Phase pH | pH 2.5 - 3.0 | pH > 4 (increases silanol ionization) | [3][15] |
| Mobile Phase Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid | No modifier, or pH > 4 without a competing base | [11][15] |
| Buffer Concentration | 10-25 mM | < 10 mM or no buffer | [2] |
| Sample Concentration | Within the linear range of the column (e.g., < 100 µg/mL) | High concentration leading to overload | [5][15] |
Logical Relationship Diagram
This diagram illustrates the relationship between key factors influencing Cefixime peak shape.
Caption: Factors influencing Cefixime peak shape and their mitigation.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. youtube.com [youtube.com]
- 15. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methods for enhancing the bioavailability of poorly soluble Cefixime trihydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of poorly soluble Cefixime trihydrate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is enhancing the bioavailability of Cefixime trihydrate important?
A1: Cefixime trihydrate is a third-generation cephalosporin antibiotic with low aqueous solubility and poor permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[1][2][3] Its poor solubility leads to a low dissolution rate in gastrointestinal fluids, resulting in insufficient and variable oral bioavailability, which can affect its therapeutic efficacy.[1][3][4] Enhancing its bioavailability is crucial to ensure consistent and effective therapeutic concentrations in the systemic circulation.[1][2]
Q2: What are the primary methods to enhance the bioavailability of Cefixime trihydrate?
A2: Several techniques have been successfully employed to improve the solubility and dissolution rate of Cefixime trihydrate, thereby enhancing its bioavailability. These methods include:
-
Solid Dispersions: Dispersing Cefixime trihydrate in a hydrophilic carrier matrix.[1][5][6][7]
-
Hydrotropy: Increasing the aqueous solubility of the drug by adding a hydrotropic agent.[1][2][8]
-
Nanoparticles/Nanocrystals: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[1][9][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in an isotropic mixture of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon contact with aqueous fluids.[12][13][14][15]
-
Co-crystals: Forming a crystalline structure of Cefixime trihydrate with a co-former to alter its physicochemical properties.[16][17]
-
Liquisolid Compacts: Converting a liquid formulation of the drug into a dry, non-adherent, and compressible powder.[18][19]
Troubleshooting Guides by Method
Solid Dispersions
Q3: My solid dispersion prepared by the solvent evaporation method shows poor drug release. What could be the issue?
A3: Several factors could contribute to poor drug release from a solid dispersion. Here are some common causes and troubleshooting steps:
-
Incomplete Solvent Evaporation: Residual solvent can negatively impact the formulation's stability and dissolution. Ensure the solvent is completely evaporated by drying the solid dispersion at an appropriate temperature until a constant weight is achieved.[1]
-
Drug Recrystallization: The amorphous form of the drug is desirable for enhanced solubility. If the drug recrystallizes during preparation or storage, the dissolution advantage is lost. This can be checked using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[7][20] Consider using a polymeric carrier that can inhibit recrystallization.
-
Inappropriate Carrier or Drug-to-Carrier Ratio: The choice of carrier and the drug-to-carrier ratio are critical. A hydrophilic carrier like Urea or Croscarmellose sodium is often used.[1][6] Experiment with different ratios to find the optimal balance for dissolution enhancement.
-
Method of Preparation: While solvent evaporation is common, other methods like kneading or co-grinding might be more suitable for your specific drug-carrier combination.[5][6]
Q4: How do I interpret the DSC and PXRD data for my Cefixime trihydrate solid dispersion?
A4: DSC and PXRD are essential for characterizing the physical state of the drug in the solid dispersion.
-
DSC: A DSC thermogram of pure Cefixime trihydrate will show a sharp endothermic peak corresponding to its melting point.[8] In a well-prepared amorphous solid dispersion, this peak will be absent or significantly broadened, indicating that the drug is molecularly dispersed in the carrier.[8][20]
-
PXRD: The PXRD pattern of crystalline Cefixime trihydrate exhibits sharp, distinct peaks at specific 2θ angles.[8] In an amorphous solid dispersion, these characteristic peaks will disappear, and a halo pattern will be observed, confirming the absence of crystallinity.[7][8]
Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific amount of Cefixime trihydrate (e.g., 100 mg) in a suitable organic solvent like methanol (e.g., 20 ml).[1]
-
Carrier Addition: Add the hydrophilic carrier (e.g., Urea) in the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5) to the drug solution.[1][7]
-
Mixing: Stir the mixture, gently heating if necessary (e.g., 40°C), until a clear solution is obtained.[1]
-
Solvent Evaporation: Evaporate the solvent in a hot air oven at a controlled temperature (e.g., 40°C ± 5°C) until a constant weight is achieved.[1]
-
Post-processing: The resulting solid mass is crushed, pulverized, and passed through a sieve (e.g., mesh number 80).[1]
-
Storage: Store the prepared solid dispersion in a desiccator.[1]
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for the preparation and characterization of solid dispersions.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Q5: My SEDDS formulation is not forming a stable nanoemulsion upon dilution and shows phase separation. What could be the problem?
A5: The stability of the nanoemulsion formed from a SEDDS formulation is crucial for its in vivo performance. Instability can arise from several factors:
-
Inappropriate Excipient Selection: The choice of oil, surfactant, and co-surfactant is critical. The drug should have good solubility in the selected oil. The surfactant should have a suitable Hydrophilic-Lipophilic Balance (HLB) value (typically >12 for o/w emulsions) to ensure efficient emulsification.[13]
-
Incorrect Surfactant-to-Co-surfactant Ratio: The ratio of surfactant to co-surfactant (Smix) affects the stability and droplet size of the emulsion. This ratio needs to be optimized, often with the aid of a pseudo-ternary phase diagram.
-
Drug Precipitation: The drug may precipitate out upon dilution in the aqueous medium of the gut. The formulation must be robust enough to maintain the drug in a solubilized state.[12]
-
Thermodynamic Instability: The formulation may not be thermodynamically stable. Conduct thermodynamic stability studies, including centrifugation, heating-cooling cycles, and freeze-thaw cycles, to assess the stability of your formulation.
Q6: How do I construct and interpret a pseudo-ternary phase diagram for SEDDS formulation development?
A6: A pseudo-ternary phase diagram is a triangular diagram that represents the phase behavior of a mixture of three components: an oil phase, a surfactant/co-surfactant (Smix) phase, and an aqueous phase. It is used to identify the self-emulsifying region.
Experimental Protocol: SEDDS Formulation and Evaluation
-
Excipient Selection:
-
Oil: Determine the solubility of Cefixime trihydrate in various oils (e.g., eucalyptus oil, clove oil) to select the one with the highest solubilizing capacity.[21]
-
Surfactant and Co-surfactant: Screen various surfactants (e.g., Kolliphor EL, Tween 80) and co-surfactants (e.g., Kollisolv MCT 70, Propylene glycol) for their ability to emulsify the selected oil.[13][21]
-
-
Pseudo-Ternary Phase Diagram Construction:
-
Prepare various mixtures of oil and Smix (at different ratios, e.g., 1:1, 2:1, 1:2).
-
For each mixture, titrate with the aqueous phase (e.g., water or buffer) and observe the formation of a nanoemulsion.
-
Plot the compositions on a triangular coordinate system to delineate the nanoemulsion region.
-
-
Formulation Preparation:
-
Characterization:
-
Emulsification Time: Measure the time taken for the SEDDS to form a homogenous emulsion upon dilution with mild agitation.[12][21]
-
Droplet Size and Zeta Potential: Determine the mean droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion.[12]
-
In Vitro Drug Release: Perform dissolution studies in simulated gastric and intestinal fluids.[12]
-
Mechanism of Bioavailability Enhancement by SEDDS
Caption: Mechanism of improved bioavailability of Cefixime trihydrate via SEDDS.
Quantitative Data Summary
Table 1: Enhancement of Cefixime Trihydrate Solubility and Dissolution by Various Methods
| Method | Carrier/Co-former/Vehicle | Ratio (Drug:Carrier) | Fold Increase in Solubility/Dissolution | Reference |
| Solid Dispersion | Urea | 1:1 - 1:7 | Significant increase in dissolution rate | [1][7] |
| Croscarmellose sodium | 1:1 | Faster dissolution compared to pure drug | [5][6][22] | |
| Sodium acetate trihydrate | 1:6 | >630 times increase in solubility | [8] | |
| β-Cyclodextrin | - | 6.77 times increase in dissolution rate | [23] | |
| Hydrotropy | Metformin | - | >18 fold increase in solubility | |
| Co-crystals | Sodium acetate | 1:1 | 18.5 fold increase in solubility | [16] |
| Nicotinamide | 1:1 | Significant increase in solubility and dissolution | [17] | |
| Liquisolid Compact | Propylene glycol, Microcrystalline cellulose, Aerosil | - | 99.5% drug release in 45 min vs. marketed capsule | [18][19] |
| Nanocrystals | PVP | - | Significantly higher dissolution than raw powder | [11] |
Table 2: Comparative Bioavailability of Different Cefixime Formulations
| Formulation | Cmax (µg/ml) | Tmax (h) | AUC (µg/ml·h) | Relative Bioavailability | Reference |
| Tablet (200 mg) | 3.0 ± 1.0 | 3.3 - 3.5 | 20.9 ± 8.1 | - | [24] |
| Syrup (200 mg) | 2.4 ± 0.7 | 3.3 - 3.5 | 17.8 ± 5.9 | Lower than tablet and dry suspension | [24] |
| Dry Suspension (200 mg) | 3.4 ± 0.9 | 3.3 - 3.5 | 25.8 ± 7.0 | Highest among the three formulations | [24] |
| Aqueous Solution (400 mg) | - | 3 | - | Slightly improved vs. tablets | [25][26] |
| SEDDS (vs. marketed product) | - | - | - | 2.7-fold increase in apparent permeability | [12] |
Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental procedures should be conducted in a controlled laboratory setting by qualified personnel. The quantitative data presented is for comparative purposes and may vary depending on the specific experimental conditions.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. ijpsr.com [ijpsr.com]
- 3. crsubscription.com [crsubscription.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. ijptjournal.com [ijptjournal.com]
- 6. ijbpr.net [ijbpr.net]
- 7. ijddr.in [ijddr.in]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Intestinal Permeability of Cefixime by Self-Emulsifying Drug Delivery System: In-Vitro and Ex-Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. sphinxsai.com [sphinxsai.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 25. Comparative bioavailability study of cefixime administered as tablets or aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Cefixime Forced Degradation Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Cefixime.
Troubleshooting Guides
This section addresses specific issues that may arise during the forced degradation studies of Cefixime.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between Cefixime and its degradation products in HPLC. | Inappropriate mobile phase composition or pH. | Modify the mobile phase. A common mobile phase is a mixture of a buffer (e.g., 0.03M tetrabutylammonium hydroxide solution adjusted to pH 6.5 with orthophosphoric acid) and acetonitrile (e.g., in a 3:1 ratio).[1] Adjust the ratio and pH to optimize separation. |
| Incorrect column selection. | Use a C18 column (e.g., 25 cm x 4.6 mm, 5µm particle size) which has been shown to effectively resolve Cefixime and its degradants.[1] | |
| Inadequate flow rate. | Optimize the flow rate. A flow rate of 1.0 ml/min is often a good starting point.[1] | |
| Inconsistent or non-reproducible degradation results. | Variation in stress conditions (temperature, concentration of stressor, duration). | Ensure precise control over all stress parameters. Use calibrated equipment (ovens, pH meters). |
| Impurities in reagents or solvents. | Use high-purity (e.g., HPLC grade) reagents and solvents for all experiments. | |
| Complete degradation of Cefixime observed too quickly. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. For instance, if 0.1N NaOH at 80°C causes over 98% degradation in 30 minutes, consider using 0.01N NaOH or a lower temperature.[2][3] |
| No or very little degradation observed. | Stress conditions are too mild. | Increase the concentration of the stressor, raise the temperature, or extend the duration of the study. For example, if no degradation is seen at room temperature, heating the solution may be necessary.[2][3] |
| Interference from excipients in formulated products. | Excipients may co-elute with Cefixime or its degradation products. | Develop a placebo study by subjecting the formulation's excipients to the same stress conditions to identify any interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for the forced degradation of Cefixime?
A1: Forced degradation studies for Cefixime typically involve acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2]
Q2: How susceptible is Cefixime to alkaline hydrolysis?
A2: Cefixime is highly susceptible to alkaline conditions. For example, heating with 0.1N sodium hydroxide at 80°C can lead to over 98% degradation in just 30 minutes.[2][3] In milder alkaline conditions, such as 0.01N sodium hydroxide at 80°C, approximately 60% degradation may be observed over 8 hours.[2][3]
Q3: What is the degradation behavior of Cefixime under acidic conditions?
A3: Cefixime degradation is slower in acidic conditions compared to alkaline conditions. When heated with 0.1N hydrochloric acid at 80°C for 7 hours, about 50% degradation can be expected.[2]
Q4: What is a suitable analytical method for separating Cefixime from its degradation products?
A4: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used. A C18 column with a mobile phase of tetrabutylammonium hydroxide solution (pH 6.5) and acetonitrile at a flow rate of 1.0 ml/min, with UV detection at 254 nm, has been shown to be effective.[1]
Q5: How should I prepare my samples for acidic degradation studies?
A5: To prepare a 1 mg/mL solution, you can dissolve an appropriate amount of Cefixime trihydrate in 0.1N methanolic hydrochloric acid. A portion of this solution can then be refluxed at a controlled temperature, for example, 80°C.[2]
Q6: What are the expected outcomes of photolytic degradation?
A6: Exposure to UV radiation at 254 nm for 150 minutes can result in a decrease in the drug content to about 70%.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various forced degradation studies of Cefixime.
Table 1: Degradation of Cefixime under Various Stress Conditions
| Stress Condition | Stressor | Temperature | Duration | % Degradation | Reference |
| Alkaline Hydrolysis | 0.1N NaOH | 80°C | 30 min | >98% | [2][3] |
| Alkaline Hydrolysis | 0.01N NaOH | 80°C | 8 h | ~60% | [2][3] |
| Acidic Hydrolysis | 0.1N HCl | 80°C | 7 h | ~50% | [2] |
| Oxidative | 1% H₂O₂ | 25°C | 3.5 h | ~25% | [4] |
| Photolytic | UV Radiation (254 nm) | - | 150 min | ~30% | [2] |
Experimental Protocols
Acidic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Cefixime by dissolving the appropriate amount of Cefixime trihydrate in 0.1N methanolic hydrochloric acid.
-
Stress Application: Reflux a portion of the stock solution in a round-bottom flask at 80°C in a thermostatically controlled heating chamber. Keep the remaining solution at room temperature as a control.
-
Sampling: Withdraw aliquots (e.g., 0.1 mL) at specified time intervals (e.g., 1, 3, 5, and 8 hours).
-
Sample Preparation for Analysis: Dilute the withdrawn samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Alkaline Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Cefixime in a suitable solvent.
-
Stress Application: Add the stock solution to a solution of 0.1N or 0.01N sodium hydroxide and heat at 80°C.
-
Sampling: Withdraw samples at various time points.
-
Sample Preparation for Analysis: Neutralize the samples and dilute them with the mobile phase before injection into the HPLC system.
-
Analysis: Analyze using HPLC.
Photolytic Degradation
-
Sample Preparation: Prepare a solution of Cefixime in a suitable solvent.
-
Stress Application: Expose the solution to UV radiation at a specific wavelength (e.g., 254 nm) for a defined period (e.g., 150 minutes).[2] A control sample should be kept in the dark.
-
Analysis: Analyze the exposed and control samples by HPLC to determine the extent of degradation.
Visualizations
Caption: Experimental workflow for forced degradation studies of Cefixime.
Caption: Logical flow for troubleshooting common issues in Cefixime degradation studies.
References
Overcoming interference in spectrophotometric analysis of Cefixime
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference in the spectrophotometric analysis of Cefixime.
Troubleshooting Guide
This guide addresses common issues encountered during the spectrophotometric analysis of Cefixime in a question-and-answer format.
Question 1: My absorbance readings are unexpectedly high and non-linear. What could be the cause?
Answer: High and non-linear absorbance readings can stem from several sources of interference. Consider the following troubleshooting steps:
-
Spectral Overlap: Excipients, degradation products, or co-formulated drugs in your sample may absorb light at the same wavelength as Cefixime.[1][2][3]
-
Solution: Employ derivative spectrophotometry. Calculating the first or second derivative of the absorbance spectrum can help resolve overlapping peaks and allow for accurate quantification of Cefixime in the presence of interfering substances.[4][5] Alternatively, consider using a dual-wavelength spectrophotometric method where the absorbance difference at two specific wavelengths is measured to nullify the interference.[4][6]
-
-
Matrix Effects: The overall composition of your sample matrix (e.g., presence of salts, polymers) can alter the absorbance properties of Cefixime.[1][2]
-
Turbidity: Suspended particles in the sample can cause light scattering, leading to erroneously high absorbance readings.[7]
-
Solution: Ensure your samples are properly filtered or centrifuged to remove any particulate matter before measurement.[1]
-
-
Concentration Out of Linear Range: The concentration of your analyte may be too high, exceeding the linear range of the Beer-Lambert law.[7]
-
Solution: Dilute your sample to a concentration that falls within the established linear range of your calibration curve.
-
Question 2: I am observing poor reproducibility in my results. What are the potential reasons?
Answer: A lack of reproducibility is often due to inconsistencies in the experimental protocol.[7] Carefully review the following factors:
-
pH Fluctuation: The pH of the solution can significantly impact the stability and absorbance of Cefixime, especially when using colorimetric methods involving complex formation.
-
Inconsistent Reaction Time and Temperature: Variations in reaction time and temperature can affect the kinetics and completion of color-forming reactions.[7]
-
Solution: Standardize the reaction time and maintain a constant temperature for all samples and standards.[9]
-
-
Inaccurate Pipetting and Dilutions: Errors in pipetting and dilution are common sources of variability.
-
Solution: Calibrate your pipettes regularly and use precise dilution techniques.
-
-
Improper Cuvette Handling: Scratches, fingerprints, or improper positioning of the cuvette in the spectrophotometer can lead to inconsistent readings.
-
Solution: Use clean, scratch-free cuvettes and ensure consistent placement in the instrument.[7]
-
Question 3: How can I analyze Cefixime in the presence of its degradation products?
Answer: Cefixime can degrade under acidic, alkaline, and oxidative stress, and these degradation products can interfere with its analysis.[5][10]
-
Stability-Indicating Methods: Several spectrophotometric methods have been developed to specifically quantify Cefixime in the presence of its degradation products. These include:
-
Derivative Spectrophotometry: First (¹DD) and second (²D) derivative spectrophotometry can be used to measure Cefixime at wavelengths where the degradation products have minimal or no absorbance.[4][5] For instance, the second derivative can be measured at 289 nm in the presence of acid degradation products, and the first derivative can be measured at 308 nm in the presence of alkali degradation products.[4]
-
Ratio Subtraction Spectrophotometry: This method can determine the concentration of Cefixime at a specific wavelength (e.g., 286 nm) in mixtures with its degradation products.[4]
-
Dual-Wavelength Analysis: By selecting two wavelengths where the absorbance of the degradation product is the same, the concentration of Cefixime can be determined from the difference in absorbance.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the common excipients found in Cefixime formulations, and do they interfere with spectrophotometric analysis?
A1: Common excipients in Cefixime tablets include lactose, dextrose, cellulose, magnesium stearate, talc, starch, and gelatin.[9] For many spectrophotometric methods, particularly those involving colorimetric reactions, these common excipients have been shown not to interfere with the determination of Cefixime, even when present in large excess.[8][9][11] However, it is always recommended to perform an interference study with the specific excipients used in your formulation.
Q2: What is a suitable solvent for preparing Cefixime standard solutions?
A2: Cefixime trihydrate is soluble in methanol, which is commonly used to prepare stock and working standard solutions for UV spectrophotometric analysis.[12][13] For methods involving ion-pair complex formation, solvents like dimethyl sulfoxide (DMSO) and acetonitrile may be used.[9]
Q3: At what wavelength is the maximum absorbance (λmax) of Cefixime typically observed?
A3: In methanol, the λmax of Cefixime trihydrate is typically observed at approximately 288 nm.[12] In an aqueous medium, the λmax is around 290 nm.[8] When complexed with certain reagents, the λmax shifts to the visible region, for example, 610 nm with bromophenol blue.[9]
Q4: How can I enhance the selectivity of my spectrophotometric method for Cefixime?
A4: To enhance selectivity, you can use a method based on the chemical derivatization of Cefixime. This involves reacting Cefixime with a specific reagent to form a colored complex that can be measured in the visible region. This approach minimizes interference from UV-absorbing excipients. Examples of such reagents include:
-
Bromophenol Blue: Forms a bluish-green ion-pair complex.[9]
-
Folin-Ciocalteu (FC) reagent: Forms a blue-colored chromogen under alkaline conditions.[8]
-
Ninhydrin: Forms a yellow-colored product.[8]
Q5: What are the typical linear concentration ranges for Cefixime analysis?
A5: The linear concentration range depends on the specific spectrophotometric method being used. For direct UV spectrophotometry in methanol, the Beer-Lambert law is typically obeyed in the range of 2-10 µg/mL.[12] For colorimetric methods, the range can vary, for instance, 10–130 μg/mL when using an ion-pair reaction with bromophenol blue.[9]
Data Presentation
Table 1: Comparison of Spectrophotometric Methods for Cefixime Analysis
| Method | Reagent(s) | Solvent | λmax (nm) | Linear Range (µg/mL) | Reference |
| UV Spectrophotometry | None | Methanol | 288 | 2-10 | [12] |
| Ion-Pair Complexation | Bromophenol Blue | DMSO-Acetonitrile | 610 | 10-130 | [9] |
| Complexation | Copper(II) | Acetate Buffer | 546 | 0.453 - 9.069 | [8] |
| Colorimetry | Folin-Ciocalteu | Alkaline medium | 720 | 5-25 | [8] |
| Diazotization | Sodium Nitrite, Chromotropic Acid | Acidic/Basic | 514 | 0.5-20 | [15] |
| First Order Derivative | None | Methanol:Water (60:40) | 260 | 2-12 | [16] |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Analysis of Cefixime
This protocol is suitable for the analysis of Cefixime in bulk form or simple formulations without significant UV-absorbing excipients.
1. Materials and Reagents:
- Cefixime trihydrate reference standard
- Methanol (analytical grade)
- Volumetric flasks
- Pipettes
- UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
- Accurately weigh 10 mg of Cefixime trihydrate reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and make up the volume with methanol.
3. Preparation of Working Standard Solutions:
- From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 2-10 µg/mL.
4. Preparation of Sample Solution:
- For tablets, weigh and finely powder at least five tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Cefixime and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
- Filter the solution and dilute it further with methanol to obtain a final concentration within the linear range.
5. Spectrophotometric Measurement:
- Scan the working standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 288 nm.[12]
- Measure the absorbance of all standard and sample solutions at the determined λmax against a methanol blank.
6. Data Analysis:
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of Cefixime in the sample solution from the calibration curve.
Protocol 2: Colorimetric Analysis of Cefixime using Ion-Pair Complexation with Bromophenol Blue
This method is suitable for samples where interference from UV-absorbing excipients is a concern.[9]
1. Materials and Reagents:
- Cefixime trihydrate reference standard
- Bromophenol blue
- Dimethyl sulfoxide (DMSO)
- Acetonitrile
- Volumetric flasks
- Pipettes
- Visible Spectrophotometer
2. Preparation of Standard Cefixime Solution (e.g., 0.01 M in DMSO):
- Prepare a stock solution of Cefixime in DMSO.
3. Preparation of Bromophenol Blue Solution (e.g., 0.01 M in Acetonitrile):
- Prepare a stock solution of bromophenol blue in acetonitrile.
4. Procedure for Calibration Curve:
- Transfer suitable aliquots of the Cefixime standard solution into a series of 10 mL volumetric flasks.
- Add a fixed volume of the bromophenol blue solution to each flask.
- Allow the reaction to proceed for a standardized time (e.g., 10 minutes) at room temperature.[9]
- Dilute to the mark with an appropriate solvent mixture (e.g., DMSO-acetonitrile).
5. Spectrophotometric Measurement:
- Measure the absorbance of the resulting bluish-green complex at the λmax of 610 nm against a reagent blank.[9]
6. Data Analysis:
- Plot a calibration curve of absorbance versus concentration.
- Prepare the sample solution similarly and determine its concentration from the calibration curve.
Visualizations
Caption: General workflow for spectrophotometric analysis of Cefixime.
Caption: Troubleshooting logic for inaccurate spectrophotometric results.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. ijrar.org [ijrar.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Spectrophotometric Determination of Cefixime Trihydrate in Pharmaceutical Formulations Based on Ion-Pair Reaction with Bromophenol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajpamc.com [ajpamc.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. sciencescholar.us [sciencescholar.us]
- 16. japsonline.com [japsonline.com]
Validation & Comparative
Validation of HPLC methods for Cefixime analysis according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Cefixime, Validated According to ICH Guidelines.
This guide provides a comprehensive overview and comparison of various reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of Cefixime. The methodologies presented have been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and robustness for quality control and research purposes.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method is critical for accurate and reproducible quantification of Cefixime in bulk drug substances and pharmaceutical formulations. The following tables summarize the chromatographic conditions and validation parameters of several distinct methods, offering a clear comparison to aid in method selection and development.
Table 1: Comparison of Chromatographic Conditions for Cefixime Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex Luna ODS (250 x 4.6 mm, 5 µm)[1] | Kromasil 100 C-18 (15 mm x 0.46 mm, 5 µm)[2] | RP BDS column (250 mm x 4.6 mm, 5 µm)[3] | Waters Spherisorb® 5.0 µm ODS2 (250 mm x 4.6 mm)[4] |
| Mobile Phase | 10 mM Disodium Hydrogen Phosphate (with 0.5% TEA, pH 6.3) and Methanol (75:25 v/v)[1] | Methanol and 0.1% Aqueous Formic Acid (70:30 v/v)[2] | Methanol and Phosphate Buffer (3:7 v/v)[3] | 0.1M Sodium Dihydrogen Phosphate Monohydrate (pH 2.5) and Methanol (3:1 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 289 nm[1] | Not Specified | 254 nm[3] | 254 nm[4] |
| Injection Volume | Manual | Not Specified | 20 µL[3] | 50 µL[4] |
| Column Temperature | Not Specified | Not Specified | 30°C[3] | Ambient[4] |
| Retention Time | 6.81 min[1] | 1.8 min (Cefixime), 3.3 min (Derivative)[2] | ~7.8 min[3] | Not Specified |
Table 2: Comparison of Validation Parameters for Cefixime Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 5 - 100[1] | 1 - 50 (for derivative)[2] | 1.0 - 3.0 (50% - 150% of working concentration)[3] | Not Specified |
| Correlation Coefficient (R²) | > 0.999[1] | Not Specified | 0.9996[3] | Not Specified |
| Accuracy (% Recovery) | 100.4% - 101.54%[1] | Not Specified | Satisfactory within 80-120% of target[3] | Not Specified |
| Precision (%RSD) | < 2%[1] | 0.81 - 1.88% (for derivative)[2] | 0.94% (Repeatability)[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.30 µg/mL (Cefixime), 0.132 µg/mL (Derivative)[2] | 59.3 ng/mL[3] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.90 µg/mL (Cefixime), 0.401 µg/mL (Derivative)[2] | 179.8 ng/mL[3] | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following protocols are based on the referenced literature.
Method 1: Stability-Indicating RP-HPLC Method[1]
-
Chromatographic System: A Phenomenex Luna ODS column (250 x 4.6 mm, 5 µm particle size) was used with a Shimadzu LC 20 AD binary pump and SPD 20 A UV detector.
-
Mobile Phase Preparation: The mobile phase consisted of a mixture of 10 mM disodium hydrogen phosphate (containing 0.5% triethylamine, with the pH adjusted to 6.3 using orthophosphoric acid) and methanol in a 75:25 (v/v) ratio.
-
Sample Preparation: Standard and sample solutions of Cefixime were prepared in the mobile phase.
-
Procedure: The analysis was performed in isocratic mode at a flow rate of 1.0 mL/min. Detection was carried out at 289 nm.
Method 3: RP-HPLC Method for Cefixime Traces[3]
-
Chromatographic System: An LC-20A HPLC instrument with a PDA detector and an RP BDS column (250 mm x 4.6 mm, 5 µm) was utilized.
-
Mobile Phase Preparation: The mobile phase was a mixture of methanol and phosphate buffer (prepared by dissolving 16.8 g of sodium dihydrogen phosphate and 0.5 ml of 85% phosphoric acid in 700 ml deionized water) in a 3:7 (v/v) ratio.
-
Procedure: The column oven was maintained at 30°C. A 20 µL injection volume was used with a flow rate of 1.0 mL/min, and detection was performed at 254 nm.
Visualizing the Validation and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the logical flow of HPLC method validation according to ICH guidelines and a typical experimental workflow for Cefixime analysis.
Caption: Logical workflow for HPLC method validation as per ICH guidelines.
Caption: Experimental workflow for a typical Cefixime HPLC analysis.
References
- 1. scielo.br [scielo.br]
- 2. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. scispace.com [scispace.com]
- 5. Comparative study for the analysis of Cefixime trihydrate and its degraded products by two RP-HPLC methods, one its official and the other developed validated method | International Journal of Current Research [journalcra.com]
A Head-to-Head Clinical and In Vitro Comparison of Cefixime and Other Third-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the third-generation oral cephalosporin, Cefixime, with other prominent members of its class, including Ceftriaxone, Cefpodoxime, Ceftazidime, and Cefdinir. The following sections detail their comparative in vitro activity, clinical efficacy in various infections, safety profiles, and the experimental methodologies underpinning these findings.
In Vitro Activity: A Comparative Analysis of Potency
The in vitro potency of cephalosporins is a crucial indicator of their potential clinical efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefixime and its comparators against key Gram-positive and Gram-negative pathogens.
| Pathogen | Cefixime (MIC | Ceftriaxone (MIC | Cefpodoxime (MIC | Ceftazidime (MIC | Cefdinir (MIC |
| Streptococcus pneumoniae | ≤0.06 | 0.25 | 0.12 | - | ≤0.06 |
| Haemophilus influenzae | ≤0.12 | ≤0.12 | 0.12 | - | 0.5 |
| Moraxella catarrhalis | - | ≤1 | 1 | - | ≤0.12 |
| Escherichia coli | 0.25 | - | - | ≤0.25 | - |
| Klebsiella pneumoniae | 0.25 | - | - | 1-4 | - |
| Neisseria gonorrhoeae | 0.008 | 0.008 | - | - | - |
| Staphylococcus aureus (Oxacillin-susceptible) | >64 | >16 | >16 | - | ≤2.0 |
Clinical Efficacy: A Head-to-Head Performance Review
Clinical trials provide the ultimate assessment of an antibiotic's effectiveness in treating infections in patients. This section summarizes the findings of key comparative studies.
Uncomplicated Gonorrhea
Cefixime has been extensively studied as an oral alternative to parenteral Ceftriaxone for the treatment of uncomplicated gonorrhea.
| Treatment Regimen | Clinical Cure Rate | Bacteriological Eradication Rate | Study Population |
| Cefixime (400 mg, single oral dose) | 96%[1] | 97% | 93 patients with uncomplicated gonorrhea[1] |
| Ceftriaxone (250 mg, single IM dose) | 98%[1] | 100% | 94 patients with uncomplicated gonorrhea[1] |
| Cefixime (400 mg, single oral dose) | 96%[2] | - | 52 pregnant women with gonococcal infection[2] |
| Ceftriaxone (125 mg, single IM dose) | 95%[2] | - | 43 pregnant women with gonococcal infection[2] |
Respiratory Tract Infections
Cefixime and Cefpodoxime are both utilized in the management of respiratory tract infections. A comparative study in children with lower respiratory tract infections (LRTI) revealed the following:
| Treatment Regimen | Clinical Success Rate | Bacterial Eradication Rate | Study Population |
| Cefpodoxime (5 mg/kg b.i.d. for 10-14 days) | 97%[3] | 93.4%[3] | 396 children with LRTI[3] |
| Cefixime (4 mg/kg b.i.d. for 10-14 days) | 86.8%[3] | 82.9%[3] | 380 children with LRTI[3] |
Urinary Tract Infections (UTIs)
Cefixime has demonstrated high efficacy in the treatment of uncomplicated UTIs. In a comparative trial against co-trimoxazole, Cefixime (200 mg twice daily) resulted in the eradication of over 96% of susceptible pathogens[4]. In a study evaluating sequential therapy for severe upper UTIs, an initial course of intravenous Ceftriaxone followed by oral Cefixime achieved a clinical cure and bacteriologic eradication rate of 74.3%[5].
Safety and Tolerability: A Comparative Overview of Adverse Events
The safety profile of an antibiotic is a critical consideration in its clinical application. The table below outlines the incidence of common adverse events reported in clinical trials for Cefixime and its comparators.
| Adverse Event | Cefixime | Ceftriaxone | Cefpodoxime | Cefdinir |
| Diarrhea/Stool Changes | Up to 20%[6] | 2.8%[7] | 4-15%[6] | 15% (adults), 8% (pediatrics)[8] |
| Nausea | - | 3.9%[7] | 3%[8] | 3%[8] |
| Rash | - | - | - | 0.9% (adults), 3% (pediatrics)[8] |
| Vomiting | - | 3.9%[7] | - | 0.7% (adults), 1% (pediatrics)[8] |
| Headache | - | - | - | 2%[8] |
| Abdominal Pain | - | - | - | 1%[8] |
Note: Percentages are derived from various studies and may not be directly comparable due to differences in study design and patient populations.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Third-generation cephalosporins, like all beta-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of beta-lactam antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented in this guide are primarily determined using the broth microdilution method, a standardized and widely accepted technique.[9]
Workflow for Broth Microdilution Assay
Caption: A simplified workflow for the broth microdilution MIC assay.
Key Steps:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the cephalosporin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Clinical Trial Protocol for Uncomplicated Gonorrhea
The clinical trial comparing Cefixime and Ceftriaxone for uncomplicated gonorrhea followed a randomized, unblinded, multicenter design.[1]
Key Methodological Points:
-
Patient Population: Adult men and women with clinical evidence of uncomplicated urogenital gonorrhea.
-
Randomization: Patients were randomly assigned to one of three treatment groups: Cefixime 400 mg orally, Cefixime 800 mg orally, or Ceftriaxone 250 mg intramuscularly.
-
Microbiological Assessment: Pre-treatment cultures were obtained from the urethra (men) or cervix (women), as well as the pharynx and rectum where appropriate. Post-treatment cultures were obtained at a follow-up visit to determine bacteriological eradication.
-
Efficacy Evaluation: The primary efficacy endpoint was the bacteriological cure rate, defined as the absence of Neisseria gonorrhoeae in post-treatment cultures.
References
- 1. A comparison of single-dose cefixime with ceftriaxone as treatment for uncomplicated gonorrhea. The Gonorrhea Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Adverse events induced by ceftriaxone: a 10-year review of reported cases to Iranian Pharmacovigilance Centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized comparison of cefepime and ceftazidime for treatment of skin, surgical wound, and complicated urinary tract infections in hospitalized subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of cefepime versus ceftazidime in the treatment of severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Performance Standards for Cefixime Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of performance standards for Cefixime antimicrobial susceptibility testing (AST), focusing on the methodologies and interpretive criteria set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This document summarizes the current breakpoints, offers detailed experimental protocols for key testing methods, and presents a comparative analysis of their performance.
Performance Standards: CLSI vs. EUCAST
Cefixime susceptibility testing is crucial for guiding appropriate therapeutic choices. Both CLSI and EUCAST provide standardized guidelines and breakpoints for interpreting test results. The reference method for determining Minimum Inhibitory Concentration (MIC) is broth microdilution. Disk diffusion is a widely used alternative method that correlates zone diameters with MIC values.
The interpretive criteria for Cefixime against Enterobacterales are detailed below. It is important to note that breakpoints can be updated, and users should always refer to the latest versions of the respective standards.
Table 1: CLSI Interpretive Breakpoints for Cefixime against Enterobacterales
| Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | N/A | ≤ 1 | 2 | ≥ 4 |
| Disk Diffusion (mm) | 5 µg | ≥ 19 | 16-18 | ≤ 15 |
| Source: CLSI M100, 34th Ed., 2024[1] |
Table 2: EUCAST Interpretive Breakpoints for Cefixime against Enterobacterales (for uncomplicated UTI only)
| Method | Disk Content | Susceptible (S) | Resistant (R) |
| MIC (µg/mL) | N/A | ≤ 1 | > 1 |
| Disk Diffusion (mm) | 5 µg | ≥ 17 | < 17 |
| Source: EUCAST Breakpoint Tables v. 14.0, 2024[2][3] |
Performance Comparison of Susceptibility Testing Methods
The accuracy of antimicrobial susceptibility testing methods is determined by comparing them to the reference broth microdilution method. Performance is typically evaluated based on categorical agreement and the rates of different types of errors:
-
Very Major Errors (VME): A resistant isolate is falsely reported as susceptible.
-
Major Errors (ME): A susceptible isolate is falsely reported as resistant.
-
Minor Errors (mE): An isolate is reported as intermediate when it is susceptible or resistant, or vice-versa.
A foundational study evaluated the correlation between Cefixime broth microdilution and disk diffusion for a large number of bacterial isolates.[3][4] This study recommended the use of a 5-µg Cefixime disk and proposed interpretive criteria that have influenced current standards.[3][4]
While extensive contemporary studies directly comparing the error rates of various Cefixime AST methods are limited, a study comparing cefazolin and cefixime susceptibility testing for Enterobacteriaceae causing uncomplicated urinary tract infections found a categorical agreement of 92.3% between the two drugs.[4] For the discordant results, there were 18.8% major errors, with no very major or minor errors reported.[4] In these cases, the isolates were susceptible to cefixime but resistant to cefazolin.[4]
Another study analyzing the agreement between CLSI and EUCAST breakpoints for various antimicrobials, including cefixime, found an almost perfect agreement (κ = 0.81-0.99) for cefixime when testing Enterobacteriaceae.[5]
The workflow for antimicrobial susceptibility testing is a critical process in clinical microbiology, ensuring that patients receive effective antibiotic treatment. The following diagram illustrates the key stages of this workflow, from sample collection to the final interpretation of results.
Experimental Protocols
Accurate and reproducible results in antimicrobial susceptibility testing are contingent on strict adherence to standardized protocols. The following sections detail the methodologies for broth microdilution and disk diffusion testing.
Broth Microdilution Method (Reference Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.
1. Inoculum Preparation:
- Select three to five well-isolated colonies of the test organism from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.
- Transfer the colonies to a tube containing sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a photometric device.
- Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antimicrobial Dilutions:
- Prepare serial two-fold dilutions of Cefixime in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
3. Inoculation and Incubation:
- Add the standardized inoculum to each well of the microtiter plate containing the Cefixime dilutions.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Reading the MIC:
- After incubation, examine the plate for bacterial growth, which is indicated by turbidity.
- The MIC is the lowest concentration of Cefixime at which there is no visible growth.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
1. Inoculum Preparation:
- Prepare the inoculum as described in the broth microdilution protocol (Step 1).
2. Inoculation of Mueller-Hinton Agar (MHA):
- Dip a sterile cotton swab into the standardized bacterial suspension.
- Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
- Allow the plate to dry for 3-5 minutes before applying the disks.
3. Application of Antimicrobial Disks:
- Using sterile forceps or a disk dispenser, apply a 5 µg Cefixime disk to the surface of the inoculated MHA plate.
- Gently press the disk down to ensure complete contact with the agar.
- If testing multiple agents, ensure disks are spaced at least 24 mm apart.
4. Incubation:
- Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
5. Reading and Interpretation:
- After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters using a ruler or caliper.
- Interpret the result as susceptible, intermediate, or resistant based on the established breakpoints provided by CLSI or EUCAST.
The logical relationship between the key steps in performing and interpreting a disk diffusion assay is outlined in the diagram below. This process ensures that the final susceptibility categorization is based on a standardized and reproducible methodology.
References
- 1. Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–Avibactam Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of BD Phoenix and disk diffusion to broth microdilution for determining cefepime susceptibility among carbapenem-resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefixime disk susceptibility test criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefixime disk susceptibility test criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Cefixime: HPLC vs. UV Spectrophotometry
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Cefixime, a third-generation cephalosporin antibiotic, is widely used, and its precise measurement in bulk and dosage forms is crucial for ensuring safety and efficacy.[1][2][3] This guide provides a detailed comparison of two common analytical techniques for Cefixime quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
This comparison delves into the experimental protocols and performance characteristics of each method, supported by experimental data from various studies. The objective is to offer a clear, data-driven overview to aid in selecting the most suitable method for a given analytical challenge.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful separation technique that offers high specificity and sensitivity for the analysis of pharmaceutical compounds. In the case of Cefixime, Reverse-Phase HPLC (RP-HPLC) is the most common approach, allowing for the separation of Cefixime from its impurities and degradation products.[4][5]
Experimental Protocol:
A typical RP-HPLC method for Cefixime quantification involves the following steps:
-
Standard Preparation: A stock solution of Cefixime is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, often methanol or a mixture of methanol and water.[3][6] From this stock solution, a series of working standard solutions of known concentrations are prepared through serial dilution.
-
Sample Preparation: For dosage forms like tablets or capsules, a representative sample is crushed into a fine powder. A quantity of the powder equivalent to a specific amount of Cefixime is weighed and dissolved in the same solvent as the standard. The solution is typically sonicated and filtered to remove excipients. For oral suspensions, a measured volume is diluted appropriately.
-
Chromatographic Conditions: The separation is achieved using a C18 column.[4][7][8] The mobile phase is generally a mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[6][7][8] The components are pumped through the column at a constant flow rate.
-
Detection: The eluent from the column passes through a UV detector, where the absorbance is measured at a specific wavelength, typically around 280-290 nm, which is the absorption maximum for Cefixime.[1][6][7]
-
Quantification: The concentration of Cefixime in the sample is determined by comparing the peak area of the sample chromatogram to the peak areas of the standard solutions, using a calibration curve.[4]
Caption: Workflow for Cefixime quantification by HPLC.
UV-Visible Spectrophotometry Method
UV-Visible Spectrophotometry is a simpler and more cost-effective technique for the quantification of substances that absorb light in the UV-Visible range. Cefixime has a chromophore that allows for its direct quantification using this method.[2][3]
Experimental Protocol:
The procedure for quantifying Cefixime using UV spectrophotometry is as follows:
-
Solvent Selection: A suitable solvent is chosen in which Cefixime is soluble and stable, and which does not interfere with the absorbance measurement. Methanol is a commonly used solvent.[2][3]
-
Determination of λmax: A dilute solution of Cefixime in the chosen solvent is scanned over a UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Cefixime, the λmax is consistently reported to be around 287-288 nm.[2][3]
-
Standard Preparation: A stock solution of Cefixime reference standard is prepared in the selected solvent. A series of dilutions are then made to prepare standard solutions of varying concentrations.
-
Sample Preparation: Similar to the HPLC method, a sample of the Cefixime formulation is accurately weighed and dissolved in the solvent. The solution is then filtered to obtain a clear solution, which may be further diluted to fall within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of both the standard and sample solutions is measured at the predetermined λmax using a UV-Visible spectrophotometer, with the solvent used as a blank.
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their corresponding concentrations. The concentration of Cefixime in the sample solution is then determined from this curve using its measured absorbance.[2]
Caption: Workflow for Cefixime quantification by UV Spectrophotometry.
Comparative Analysis of Performance
The choice between HPLC and UV spectrophotometry for Cefixime quantification depends on several factors, including the required specificity, sensitivity, and the nature of the sample matrix. The following tables summarize the key performance parameters for both methods based on published validation data.
Table 1: Linearity and Sensitivity
| Parameter | HPLC | UV Spectrophotometry |
| Linearity Range | 0.039 - 20 µg/mL[7], 0.9 - 1000 µg/mL[4][5] | 2 - 10 µg/mL[2], 1 - 7 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.999[4][7] | > 0.998[2][3] |
| Limit of Detection (LOD) | 0.0195 µg/mL[7], 0.132 µg/mL[1] | 0.042 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.039 µg/mL[7], 0.401 µg/mL[1] | 0.096 µg/mL[2] |
Table 2: Accuracy and Precision
| Parameter | HPLC | UV Spectrophotometry |
| Accuracy (% Recovery) | 99.82% - 100.12%[7], 94.6% - 98.4%[4][5] | 98% - 99%[2], 99.8% - 100%[3] |
| Precision (% RSD) | < 2%[1][7] | < 2%[2] |
Conclusion
Both HPLC and UV spectrophotometry are reliable methods for the quantification of Cefixime, with validation data confirming their accuracy and precision.
UV Spectrophotometry stands out as a simple, rapid, and cost-effective method, making it well-suited for routine quality control analysis of bulk Cefixime or simple pharmaceutical formulations where interfering substances are not a concern.[2][3]
HPLC , on the other hand, offers superior specificity and sensitivity. Its ability to separate Cefixime from impurities and degradation products makes it the method of choice for stability-indicating assays, analysis of complex mixtures, and research purposes where a detailed impurity profile is required.[4][5][6]
Ultimately, the selection of the analytical method should be based on the specific requirements of the analysis, considering factors such as the sample matrix, the need for impurity profiling, and the available resources. For regulatory submissions and in-depth stability studies, the specificity of HPLC is indispensable. For routine assays of known formulations, the simplicity and efficiency of UV spectrophotometry may be more appropriate.
References
- 1. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpamc.com [ajpamc.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. medipol.edu.tr [medipol.edu.tr]
Comparative Analysis of Cefixime's Binding Affinity to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefixime's binding affinity to various Penicillin-Binding Proteins (PBPs), the essential enzymes for bacterial cell wall synthesis. Understanding these interactions is critical for elucidating the antibiotic's spectrum of activity and its efficacy against different bacterial pathogens. This analysis is supported by available experimental data and detailed methodologies.
Executive Summary
Cefixime, a third-generation oral cephalosporin, exerts its bactericidal action by inhibiting bacterial cell wall synthesis through covalent binding to PBPs.[1] This guide synthesizes available data on the binding affinity of Cefixime to different PBPs in key bacterial species. The data indicates that Cefixime demonstrates a strong and somewhat selective affinity for certain PBPs, which correlates with its antibacterial activity. Notably, in Escherichia coli, Cefixime shows a high affinity for PBP 3, an enzyme crucial for septum formation during cell division.
Quantitative Data on PBP Binding Affinity
The binding affinity of Cefixime to PBPs is typically quantified by the 50% inhibitory concentration (IC50) or the concentration required to inhibit 50% of the binding of a labeled penicillin derivative (ID50). A lower value indicates a higher binding affinity. The available quantitative data for Cefixime is summarized below.
| Bacterial Species | PBP Target | Binding Affinity (ID50/IC50 in µg/mL) | Reference |
| Escherichia coli | PBP 3 | 0.25 | [2] |
| Escherichia coli | PBP 1s | 20-fold higher affinity than cefetamet | [2] |
| Helicobacter pylori | PBP B | Strongest affinity (qualitative) |
Note: Quantitative data for a comprehensive panel of PBPs in various bacterial species for Cefixime is limited in publicly available literature. The affinity for PBP 1s in E. coli is expressed relative to another cephalosporin due to the format of the source data.
Mechanism of Action: PBP Inhibition
The bactericidal activity of Cefixime is initiated by the binding of its β-lactam ring to the active site of PBPs. This interaction leads to the acylation of the serine residue in the PBP active site, forming a stable, covalent complex.[3] This effectively inactivates the enzyme, preventing it from carrying out its essential transpeptidation function in peptidoglycan synthesis.[3] The disruption of the cell wall's structural integrity ultimately leads to bacterial cell lysis and death.[3]
Experimental Protocols
The determination of PBP binding affinity is a crucial experimental procedure in the study of β-lactam antibiotics. A widely used method is the competitive binding assay.
Competitive PBP Binding Assay
This assay measures the ability of an unlabeled antibiotic, such as Cefixime, to compete with a labeled penicillin derivative (e.g., fluorescent Bocillin™ FL) for binding to PBPs.[1][3]
1. Preparation of Bacterial Membranes:
-
Bacterial strains of interest (e.g., E. coli, S. aureus) are cultured to the mid-logarithmic phase of growth.
-
The cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
The cells are then lysed using methods such as sonication or a French press to release the cellular contents.
-
The membrane fraction, which contains the PBPs, is isolated by ultracentrifugation.
-
The total protein concentration in the membrane preparation is determined using a standard protein assay.[4]
2. Competitive Binding Reaction:
-
A fixed amount of the prepared bacterial membranes is pre-incubated with increasing concentrations of Cefixime for a specific time at a controlled temperature (e.g., 30 minutes at 37°C). A control sample with no antibiotic is also prepared.[4]
-
After the pre-incubation period, a fixed concentration of a fluorescently labeled penicillin, such as Bocillin™ FL, is added to the mixture. This fluorescent probe will bind to any PBPs that are not already occupied by Cefixime.[1][3]
3. Detection and Data Analysis:
-
The PBP-antibiotic complexes are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3]
-
The gel is visualized using a fluorescence imager to detect the fluorescently labeled PBPs. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of Cefixime.[1]
-
The fluorescence intensity of each PBP band is quantified using densitometry software.
-
The percentage of fluorescent probe binding (relative to the control with no Cefixime) is plotted against the logarithm of the Cefixime concentration.
-
The IC50 value is then determined from the resulting dose-response curve, representing the concentration of Cefixime required to inhibit 50% of the fluorescent probe's binding.[1]
References
A Comparative Guide: Cefixime Versus Cefpodoxime for Lower Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely prescribed third-generation oral cephalosporins, Cefixime and Cefpodoxime, for the treatment of lower respiratory tract infections (LRTIs), including community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB). This document synthesizes available clinical trial data, in-vitro susceptibility findings, and pharmacokinetic profiles to offer an objective analysis for researchers, scientists, and drug development professionals.
Executive Summary
Cefpodoxime has demonstrated superior clinical and bacteriological efficacy compared to Cefixime in the treatment of LRTIs in pediatric populations. While direct head-to-head clinical trials in adults are limited, in-vitro studies suggest a potential advantage for Cefpodoxime against key respiratory pathogens, including Streptococcus pneumoniae and Staphylococcus aureus. Both drugs exhibit broad-spectrum activity against common Gram-negative pathogens implicated in LRTIs. The choice between these agents in adults may be guided by local resistance patterns, with Cefpodoxime often favored in scenarios where Gram-positive coverage is a priority.
Mechanism of Action
Both Cefixime and Cefpodoxime are third-generation cephalosporins that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.
Clinical Efficacy
Direct comparative clinical trial data for Cefixime and Cefpodoxime in adults with LRTIs is scarce. However, a significant pediatric study and several trials comparing these agents to other antibiotics provide valuable insights.
A prospective, open, comparative, multicentric study in 776 children with LRTIs demonstrated a statistically significant advantage for Cefpodoxime over Cefixime.[1][2]
Table 1: Clinical and Bacteriological Outcomes in Pediatric LRTIs (Sengupta et al., 2004)[1][2]
| Outcome | Cefpodoxime (n=396) | Cefixime (n=380) |
| Clinical Success Rate | 97.0% | 86.8% |
| Bacteriological Eradication Rate | 93.4% | 82.9% |
In adults with acute exacerbations of chronic bronchitis, both Cefixime and Cefpodoxime have shown high clinical success rates in separate studies when compared to other antibiotics like amoxicillin-clavulanate and cefaclor.[3] Clinical success rates in these trials ranged from 84% to 97% for both drugs.[3] For community-acquired pneumonia, clinical response rates for both antibiotics have been reported to be over 90% in studies comparing them to other agents.[3]
In-Vitro Susceptibility
In-vitro studies provide further differentiation between the two compounds, with Cefpodoxime showing greater potency against certain key respiratory pathogens.
A study comparing the in-vitro antibacterial activities of Cefpodoxime and Cefixime against common pathogens of community-acquired pneumonia in children found that Cefpodoxime had stronger bactericidal activities against Streptococcus pneumoniae and Haemophilus influenzae.[4] The overall sensitivity rate of pathogens to Cefpodoxime was 70.00%, compared to 57.00% for Cefixime.[4] Another study noted that while both drugs have comparable activity against Enterobacteriaceae, Cefpodoxime is moderately more active against Staphylococcus aureus.
Table 2: Comparative In-Vitro Activity Against Key Respiratory Pathogens
| Pathogen | Cefpodoxime Activity | Cefixime Activity | Key Findings |
| Streptococcus pneumoniae | Higher | Lower | Cefpodoxime demonstrates stronger bactericidal activity.[4] |
| Haemophilus influenzae | Higher | Lower | Cefpodoxime demonstrates stronger bactericidal activity.[4] |
| Staphylococcus aureus | Moderate | Low | Cefpodoxime has enhanced antistaphylococcal activity. |
| Enterobacteriaceae | High | High | Both drugs show comparable high activity. |
Experimental Protocols
Key Methodological Components:
-
Study Design: Prospective, randomized, multicenter, and often double-blind.
-
Patient Population: Patients with a clinical diagnosis of LRTI, such as community-acquired pneumonia or acute exacerbation of chronic bronchitis, confirmed by clinical signs and symptoms, and often radiological findings.
-
Inclusion Criteria: Typically include age within a specified range, clinical signs of LRTI (e.g., fever, cough, sputum production, dyspnea), and radiological evidence for CAP.
-
Exclusion Criteria: Often include known hypersensitivity to cephalosporins, pregnancy or lactation, severe underlying disease, and recent use of other antibiotics.
-
Interventions: Standardized doses of the study drugs (e.g., Cefpodoxime 5 mg/kg b.i.d. vs. Cefixime 4 mg/kg b.i.d. in the pediatric study) administered for a defined duration (e.g., 10-14 days).[1][2]
-
Outcome Measures:
-
Primary: Clinical success rate, defined as the resolution or significant improvement of signs and symptoms of infection at the end of therapy.
-
Secondary: Bacteriological eradication rate, determined by the absence of the baseline pathogen in post-treatment cultures; incidence of adverse events.
-
-
Assessments: Clinical and bacteriological assessments are typically performed at baseline, during treatment, at the end of therapy, and at a follow-up visit.
Pharmacokinetics and Safety
Table 3: Pharmacokinetic and Safety Profile
| Parameter | Cefpodoxime | Cefixime |
| Prodrug | Yes (Cefpodoxime proxetil) | No |
| Bioavailability | ~50% (increased with food) | 40-50% |
| Protein Binding | ~21-29% | ~65% |
| Half-life | 2-3 hours | 3-4 hours |
| Dosing Frequency | Twice daily | Once or twice daily |
| Common Adverse Events | Diarrhea, nausea, vomiting | Diarrhea, abdominal pain, nausea |
Cefpodoxime is administered as a prodrug, Cefpodoxime proxetil, which is de-esterified in the intestinal wall to the active metabolite. Both drugs are primarily eliminated by the kidneys. The lower protein binding of Cefpodoxime may result in higher free drug concentrations at the site of infection. Both medications are generally well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events.
Conclusion
The available evidence, particularly from a large pediatric head-to-head trial and in-vitro susceptibility data, suggests that Cefpodoxime may offer a therapeutic advantage over Cefixime for the treatment of lower respiratory tract infections, primarily due to its superior bacteriological eradication rates and broader coverage against key Gram-positive pathogens. While clinical efficacy in adults appears comparable in non-comparative studies, the in-vitro data supports the consideration of Cefpodoxime in cases where S. pneumoniae or S. aureus are suspected. Further direct, randomized controlled trials in adult populations are warranted to definitively establish the comparative efficacy and safety of these two important third-generation cephalosporins for the treatment of LRTIs.
References
- 1. Comparison of Cefprozil, Cefpodoxime Proxetil, Loracarbef, Cefixime, and Ceftibuten | Semantic Scholar [semanticscholar.org]
- 2. Comparative evaluation of cefpodoxime versus cefixime in children with lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cefprozil, cefpodoxime proxetil, loracarbef, cefixime, and ceftibuten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. curehunter.com [curehunter.com]
A Comparative Analysis of Cefixime and Amoxicillin: Clinical and Bacteriological Efficacy
This guide provides a detailed comparison of the clinical and bacteriological efficacy of two widely used beta-lactam antibiotics: Cefixime, a third-generation cephalosporin, and Amoxicillin, an aminopenicillin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on data from various clinical trials.
Mechanism of Action
Both Cefixime and Amoxicillin are bactericidal antibiotics that function by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. While their fundamental mechanism is similar, differences in their chemical structure affect their spectrum of activity and resistance to beta-lactamases.
Caption: Simplified mechanism of action for Cefixime and Amoxicillin.
Clinical Efficacy in Respiratory Tract Infections
Cefixime and Amoxicillin are frequently prescribed for respiratory tract infections. The following tables summarize their comparative efficacy in lower and upper respiratory tract infections based on clinical trial data.
Table 1: Clinical and Bacteriological Efficacy in Lower Respiratory Tract Infections
| Study | Drug Regimen | Clinical Response (Cure/Improvement) | Bacteriological Eradication Rate | Predominant Pathogens |
|---|---|---|---|---|
| Beumer et al. | Cefixime: 200 mg twice daily | 71% | 54% | Haemophilus species, S. pneumoniae, B. catarrhalis[1][2][3] |
| Amoxicillin/clavulanic acid: 500 mg/125 mg thrice daily | 74% | 52% | Haemophilus species, S. pneumoniae, B. catarrhalis[1][2][3] | |
| Kiani et al. | Cefixime: 400 mg once daily | 100% (22 of 22 patients) | 100% | S. pneumoniae, H. influenzae, E. coli[4] |
| Amoxicillin: 250 or 500 mg three times daily | 96% (23 of 24 patients) | 83% | S. pneumoniae, H. influenzae, E. coli[4] | |
| French Multicenter Study | Cefixime: 200 mg b.d. | 80.7% | 94.7% (17 of 18) | Not specified[5] |
| | Amoxicillin: 1 g b.d. | 82.2% | 80% (16 of 20) | Not specified[5] |
Table 2: Clinical and Bacteriological Efficacy in Upper Respiratory Tract Infections (Pharyngitis/Tonsillitis)
| Study | Drug Regimen | Favorable Clinical Results | Bacteriological Eradication Rate | Predominant Pathogens |
|---|---|---|---|---|
| Kiani et al. | Cefixime: 400 mg once daily | 99% (of 73 evaluable patients) | 93% | Group A, beta-hemolytic Streptococcus, H. influenzae[4] |
| | Amoxicillin: 250 or 500 mg three times daily | 98% (of 66 evaluable patients) | 100% | Group A, beta-hemolytic Streptococcus, H. influenzae[4] |
Clinical Efficacy in Acute Otitis Media
Acute otitis media (AOM) is a common childhood infection where both antibiotics are indicated.
Table 3: Clinical and Bacteriological Efficacy in Acute Otitis Media
| Study | Drug Regimen | Favorable Clinical Response (Cure/Improvement) | Bacteriological Eradication Rate | Predominant Pathogens |
|---|---|---|---|---|
| US Multicenter Trial | Cefixime: 8 mg/kg once daily | 93% | 94% | H. influenzae, S. pneumoniae, B. catarrhalis[6][7] |
| Amoxicillin: 40 mg/kg/day in 3 divided doses | 94% | 95% | H. influenzae, S. pneumoniae, B. catarrhalis[6][7] | |
| Randomized Trial | Cefixime: 8 mg/kg daily | 86.7% (pathogen eradication) | Not explicitly stated | H. influenzae, S. pneumoniae[8] |
| Amoxicillin: 40 mg/kg daily | 79.4% (pathogen eradication) | Not explicitly stated | H. influenzae, S. pneumoniae[8] | |
| Bahçeciler et al. | Cefixime: 8 mg/kg once daily | 90% (18 of 20 children) | Not specified | Not specified[9] |
| | Amoxicillin: 50 mg/kg/day in 3 divided doses | 90% (18 of 20 children) | Not specified | Not specified[9] |
Notably, some studies suggest that Cefixime may be more effective against H. influenzae, while Amoxicillin may be more effective against S. pneumoniae in AOM.[8][10][11]
Clinical Efficacy in Urinary Tract Infections
Both antibiotics are also utilized in the treatment of urinary tract infections (UTIs).
Table 4: Clinical and Bacteriological Efficacy in Urinary Tract Infections
| Study | Drug Regimen | Clinical Cure Rate (1 week post-therapy) | Bacteriological Eradication Rate (1 week post-therapy) | Predominant Pathogens |
|---|---|---|---|---|
| US Multicenter Trial | Cefixime: 400 mg once daily | 90% | 92% | E. coli, P. mirabilis[12] |
| | Amoxicillin: 250 mg three times daily | 83% | 84% | E. coli, P. mirabilis[12] |
Experimental Protocols
The following outlines the methodologies of key comparative clinical trials.
Caption: Experimental workflow for a randomized controlled trial comparing Cefixime and Amoxicillin.
Comparative, Multicenter Studies in Respiratory Tract Infections
-
Study Design: These were two double-blind, randomized, multicenter studies.[4]
-
Patient Population: A total of 560 patients were enrolled. One study focused on lower respiratory tract infections (n=244), primarily acute bronchitis, while the other focused on upper respiratory tract infections (n=316), mainly pharyngitis and tonsillitis.[4]
-
Treatment Regimens: Patients received either Cefixime at a dosage of 400 mg once daily or Amoxicillin at 250 mg or 500 mg three times daily.[4]
-
Bacteriological Assessment: Sputum cultures for lower respiratory tract infections and throat cultures for upper respiratory tract infections were performed to identify baseline pathogens.[4]
-
Efficacy Evaluation: Clinical response was categorized as "cured" or "improved," and bacteriological efficacy was determined by the eradication of the initial pathogen.[4]
Randomized, Open-Label, Multicenter Trial in Acute Otitis Media
-
Study Design: This was a randomized, open-label, multicenter trial conducted across 15 clinical sites in the United States.[6][7]
-
Patient Population: The study included 120 children diagnosed with acute otitis media with effusion.[6][7]
-
Treatment Regimens: Children were randomly assigned to a 10-day course of either Cefixime (8 mg/kg once daily) or Amoxicillin (40 mg/kg/day in three divided doses).[6][7]
-
Bacteriological Assessment: A tympanocentesis was performed on all patients prior to treatment to obtain a middle ear aspirate for bacterial culture.[6][7]
-
Efficacy Evaluation: Favorable clinical response was defined as cure or improvement, and bacteriological eradication was assessed based on clinical criteria.[6][7]
Double-Blind, Multicenter, Comparative Study in Acute Urinary Tract Infections
-
Study Design: This was a 31-site, multicenter, double-blind, randomized trial.[12]
-
Patient Population: 565 adult patients with acute urinary tract infections were included in the study.[12]
-
Treatment Regimens: Patients were randomized to receive a 10-day course of either Cefixime 400 mg once daily or Amoxicillin 250 mg three times daily.[12]
-
Bacteriological Assessment: The baseline urinary pathogen was identified from urine cultures.[12]
-
Efficacy Evaluation: Clinical cure and bacteriological eradication rates were assessed one week after the completion of therapy.[12]
Adverse Effects
Adverse experiences reported for both Cefixime and Amoxicillin are generally similar to other beta-lactam antibiotics.[4][12] Gastrointestinal disturbances, such as diarrhea and stool changes, are among the most frequently reported side effects for both drugs.[4][12] In some studies, the incidence of gastrointestinal side effects was higher in patients treated with Cefixime.[6][12] Rashes have also been reported with both medications.[6]
Conclusion
Clinical trial data suggests that Cefixime and Amoxicillin have comparable clinical and bacteriological efficacy in the treatment of various common bacterial infections, including those of the respiratory tract, acute otitis media, and the urinary tract. The choice between these two agents may be guided by factors such as the suspected pathogen and its local susceptibility patterns, dosing convenience (once-daily for Cefixime versus multiple daily doses for Amoxicillin), and the patient's history of adverse drug reactions. For instance, Cefixime's enhanced activity against H. influenzae may be advantageous in certain clinical scenarios, while Amoxicillin might be preferred for infections caused by S. pneumoniae.[8][10][11] Researchers and clinicians should consider these nuances when designing studies or selecting therapeutic regimens.
References
- 1. Cefixime versus amoxicillin/clavulanic acid in lower respiratory tract infections. | Semantic Scholar [semanticscholar.org]
- 2. Cefixime versus amoxicillin/clavulanic acid in lower respiratory tract infections. | Semantic Scholar [semanticscholar.org]
- 3. Cefixime versus amoxicillin/clavulanic acid in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative, multicenter studies of cefixime and amoxicillin in the treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Controlled multicentric study comparing cefixime and amoxicillin in the treatment of lower respiratory tract infections in adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, open label, multicenter trial of cefixime compared with amoxicillin for treatment of acute otitis media with effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, open label, multicenter trial of cefixime compared with amoxicillin for treatment of acute otitis media with effusion. | Semantic Scholar [semanticscholar.org]
- 8. Cefixime compared with amoxicillin for treatment of acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefixime vs amoxicillin in the treatment of acute otitis media in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacteriologic and clinical efficacy of cefixime compared with amoxicillin in acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of cefixime in the treatment of acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blind, multicenter, comparative study of the safety and efficacy of cefixime versus amoxicillin in the treatment of acute urinary tract infections in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Intravenous Ceftriaxone Followed by Oral Cefixime Switch Therapy
In the landscape of infectious disease management, the transition from intravenous (IV) to oral antibiotic therapy, known as switch therapy, is a critical strategy for optimizing patient care, reducing hospital stays, and minimizing treatment costs.[1][2] This guide provides a comprehensive comparison of a common switch therapy regimen: initial treatment with intravenous Ceftriaxone followed by a transition to oral Cefixime. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the efficacy, safety, and experimental protocols supporting this therapeutic approach across various infections.
Efficacy and Clinical Outcomes
The sequential use of intravenous Ceftriaxone and oral Cefixime has been evaluated in several clinical contexts, demonstrating comparable efficacy to prolonged intravenous therapy for specific conditions.
Treatment of Severe Upper Urinary Tract Infections
A notable study compared the effectiveness of a 15-day course of IV Ceftriaxone with a regimen of 4 days of IV Ceftriaxone followed by 11 days of oral Cefixime in patients with severe upper urinary tract infections.[3][4] The clinical outcomes are summarized below.
| Outcome | IV Ceftriaxone followed by Oral Cefixime Group (n=47) | IV Ceftriaxone Only Group (n=48) |
| Clinical Cure at End of Treatment | 44 patients | 47 patients |
| Overall Clinical Cure and Bacteriological Eradication (10-84 days post-treatment) | 74.3% (29/39 patients) | 81% (34/42 patients) |
| Treatment Failures | 2 patients | 0 patients |
| Relapses or Re-infections | ~20% | ~20% |
| Data from a comparative trial on severe upper urinary tract infections.[3][4] |
Management of Community-Acquired Pneumonia in Children
In pediatric patients with community-acquired lobar/segmental pneumonia, an early switch from parenteral to oral antibiotics has shown to be an effective treatment strategy.[5] A randomized controlled study involving 62 children compared the outcomes of an 8-day course of oral Cefixime versus oral amoxicillin-clavulanate, following an initial 2-day treatment with parenteral Ceftriaxone.[5]
| Outcome | Ceftriaxone followed by Cefixime Group (n=29) | Ceftriaxone followed by Amoxicillin-Clavulanate Group (n=33) |
| Cure Rate | 97% | 88% |
| Improvement | 3% | 6% |
| Failure Rate | 0% | 6% |
| Clinical response at the end of treatment in children with community-acquired pneumonia.[5] |
Treatment of Typhoid Fever
For multidrug-resistant typhoid fever in children, oral Cefixime has been demonstrated to be as effective as parenteral Ceftriaxone.[6] A study involving 50 children showed comparable times to defervescence and failure rates between the two treatment arms.[6]
| Outcome | Intravenous Ceftriaxone Group (n=25) | Oral Cefixime Group (n=25) |
| Time to Defervescence (days) | 8.3 ± 3.7 | 8.0 ± 4.1 |
| Treatment Failures | 3 patients | 3 patients |
| Relapses | 1 patient | 3 patients |
| Comparison of IV Ceftriaxone and Oral Cefixime in pediatric typhoid fever.[6] |
Pharmacokinetics and Mechanism of Action
Both Ceftriaxone and Cefixime are third-generation cephalosporin antibiotics.[7][8] Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[7][9] The beta-lactam ring, a core component of their structure, binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[7][9] This binding action prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis and death.[9]
Pharmacokinetic Profile
The rationale for the switch therapy regimen is supported by the pharmacokinetic properties of both drugs. Ceftriaxone, administered intravenously, achieves high and sustained plasma concentrations, making it suitable for initial, aggressive treatment of severe infections.[10][11] Cefixime is an orally absorbed cephalosporin with a pharmacokinetic profile that allows for effective single-dose or twice-daily administration.[12]
| Parameter | Intravenous Ceftriaxone (1g) | Oral Cefixime (400mg) |
| Administration | Intravenous Infusion | Oral |
| Peak Plasma Concentration | ~168 µg/mL[10] | Varies |
| Half-life | ~7.6 - 8.3 hours[10] | Varies |
| Primary Excretion | Renal and Biliary[7] | Renal[7] |
| General pharmacokinetic parameters. |
The time that the drug concentration remains above the minimum inhibitory concentration (T > MIC) is a key pharmacodynamic parameter for cephalosporins. Studies have shown that both Ceftriaxone and Cefixime achieve a T > MIC for a significant portion of the dosing interval against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[13][14]
Safety and Tolerability
The switch from intravenous to oral therapy is generally well-tolerated. In a study on severe upper urinary tract infections, seven minor adverse events were reported in six patients treated with Ceftriaxone, including pain upon injection, diarrhea, and nausea.[3] A meta-analysis comparing single-dose oral Cefixime and intramuscular Ceftriaxone for gonorrhea found no significant difference in the occurrence of at least one adverse effect between the two drugs.[15]
Experimental Protocols
The design of clinical trials evaluating antibiotic switch therapy is crucial for establishing non-inferiority and safety. Below is a generalized protocol based on the reviewed studies.
General Protocol for a Comparative Switch Therapy Trial
-
Patient Selection:
-
Enrollment of patients with a confirmed diagnosis of a specific infection (e.g., severe upper urinary tract infection, community-acquired pneumonia).[3][5]
-
Inclusion criteria typically include signs of systemic infection such as fever and elevated white blood cell count.[5]
-
Exclusion criteria often include known allergies to cephalosporins, severe underlying conditions that could confound the results, and pregnancy.[3]
-
-
Randomization:
-
Treatment Regimen:
-
Control Group: Receives a standard duration of intravenous Ceftriaxone (e.g., 2g daily for a specified number of days).[3]
-
Investigational (Switch) Group: Receives an initial course of intravenous Ceftriaxone (e.g., 2g daily for 4 days) followed by a course of oral Cefixime (e.g., 200mg twice daily for 11 days).[3]
-
-
Outcome Measures:
-
Primary Endpoint: Clinical cure rate at the end of treatment, defined by the resolution of signs and symptoms of infection.[3]
-
Secondary Endpoints: Bacteriological eradication rates, incidence of relapse or re-infection, and occurrence of adverse events.[3]
-
Follow-up assessments are conducted at specified intervals post-treatment to evaluate long-term outcomes.[3]
-
Visualizing the Process and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for Ceftriaxone and Cefixime.
Caption: Generalized workflow for a switch therapy clinical trial.
References
- 1. Cefixime for switch therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. [Comparative study of intravenous ceftriaxone followed by oral cefixime versus ceftriaxone alone in the treatment of severe upper urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative study of intravenous ceftriaxone followed by oral cefixime versus ceftriaxone alone in the treatment of severe upper urinary tract infections]. | Semantic Scholar [semanticscholar.org]
- 5. Comparative evaluation of cefixime versus amoxicillin-clavulanate following ceftriaxone therapy of pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapy of multidrug-resistant typhoid fever with oral cefixime vs. intravenous ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cefixime and Ceftriaxone.pdfffffffffffff | PDF [slideshare.net]
- 9. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]
- 10. Pharmacokinetics of ceftriaxone after intravenous infusion and intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic characteristics of intravenous ceftriaxone in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of single-dose cefixime with ceftriaxone as treatment for uncomplicated gonorrhea. The Gonorrhea Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of ceftriaxone and cefixime against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety of Single-Dose Oral Cefixime, Intramuscular Ceftriaxone, or Intramuscular Gentamicin for the Treatment of Gonorrhea: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Wincef (Cefixime)
For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical compounds like Wincef (active ingredient: Cefixime) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Treating cefixime as a chemical waste product is essential to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[1] This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.
Core Principles of this compound Waste Management
All materials contaminated with this compound, including expired or unused powder, stock solutions, treated media, and used laboratory consumables, must be managed through a designated chemical waste stream.[1] Disposing of this compound by flushing it down the drain or discarding it in regular trash is improper and can have significant environmental consequences.[1][2] Adherence to institutional and local regulations is mandatory for all disposal procedures.
Step-by-Step Disposal Protocol for this compound Waste
1. Segregation and Collection:
-
Identify and Segregate: Immediately separate all this compound-contaminated waste from the general laboratory waste stream. This includes unused or expired this compound, prepared solutions, and any contaminated labware such as pipette tips, flasks, and gloves.[1]
-
Use Designated Containers: Collect all this compound waste in clearly labeled, leak-proof containers specifically designated for chemical or pharmaceutical waste.[1][2]
2. Spill Management:
-
In case of a spill, avoid breathing dust.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[2]
-
For liquid spills, absorb the material with an inert substance.
-
Sweep up solid spills and place the material into a suitable, closed container for disposal.[3]
-
Thoroughly clean the spill area.
3. Final Disposal:
-
The primary recommended method for the disposal of cefixime is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge this compound waste into sewer systems or the environment.[2]
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[1]
4. Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed or rendered unusable by puncturing them.[2]
-
After appropriate cleaning or rendering unusable, the packaging may be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[2] Combustible packaging materials can be incinerated.[2]
Quantitative Data on this compound Disposal
Currently, there is no standardized, publicly available quantitative data specifically for the disposal of this compound, such as precise concentration limits for various disposal methods. Researchers must consult their institutional EHS department for specific guidance, which will be based on local and national regulations.
| Waste Type | Collection Container | Recommended Disposal Method | Regulatory Compliance |
| Solid this compound Waste (powder, contaminated labware) | Designated, clearly labeled hazardous waste container | Licensed chemical destruction or controlled incineration | Adherence to local, state, and federal hazardous waste regulations |
| Liquid this compound Waste (solutions, media) | Separate, sealed, labeled hazardous waste container | Licensed chemical destruction or controlled incineration | Prohibited from sewer discharge |
| Empty Contaminated Packaging | N/A | Triple-rinsed for recycling/reconditioning or punctured to be unusable for landfill | Follow local recycling and landfill regulations |
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste in a research setting.
References
Essential Safety Protocols for Handling "Wincef" Active Pharmaceutical Ingredients
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) is paramount. "Wincef" is a brand name for various formulations of cephalosporin antibiotics, and as such, the specific API may differ. This guide provides comprehensive safety and logistical information for handling the common APIs found in "this compound" products: Cefuroxime, Ceftibuten, Cefixime, Ofloxacin, and Cefepime. Adherence to these protocols is crucial to minimize exposure, prevent allergic reactions, and ensure a safe laboratory environment.
Many of these cephalosporin antibiotics are classified as hazardous substances that may cause allergic skin reactions, serious eye irritation, or allergy and asthma-like symptoms if inhaled.[1][2][3][4][5][6][7][8][9][10][11][12]
Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is necessary for comprehensive protection. The following table summarizes the recommended PPE for handling the solid and liquid forms of the identified APIs.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.[1] - Chemical safety goggles or a face shield.[1][3]- Two pairs of powder-free nitrile gloves (double-gloving).[1][13]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[1][13] |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.[1]- Powder-free nitrile gloves.[1]- A disposable or dedicated lab coat.[1] |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles and a face shield.[1]- Two pairs of heavy-duty nitrile gloves.[1]- A disposable, low-permeability gown.[1]- Disposable shoe covers.[1] |
Experimental Protocol: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Gown: Put on a disposable gown, ensuring it is securely tied.[1]
-
Respiratory Protection: If handling powder, put on your N95 respirator. Ensure a proper fit by performing a seal check.
-
Eye/Face Protection: Put on chemical safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of the gown. Don the second, outer pair of gloves, pulling them over the cuff of the gown.[13]
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.[1]
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove safety goggles or face shield from the back.[1]
-
Respiratory Protection: Remove the respirator from the back without touching the front.[1]
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
Ventilation: Always handle the solid (powder) forms of these APIs in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to avoid inhalation of dust.[2][3][14]
-
Eye Wash and Safety Shower: Ensure that an accessible eye wash station and safety shower are in close proximity to the workstation.[3]
Handling Practices:
-
Do not eat, drink, or smoke in areas where these chemicals are handled.[15][16]
-
Wash hands thoroughly after handling and before breaks.[2]
-
When handling solutions, avoid the generation of aerosols.
Disposal Plan
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[17][18][19] All waste materials should be treated as hazardous waste.
-
Solid Waste: Collect all unused solid API and contaminated disposable materials (e.g., weigh boats, contaminated wipes) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing any of the "this compound" APIs in a separate, sealed, and clearly labeled hazardous waste container.[20] Do not pour down the drain.
-
Contaminated PPE: Dispose of all used PPE, including gowns, gloves, and shoe covers, in a designated hazardous waste container.
-
Final Disposal: The recommended method for the final disposal of antibiotic waste is incineration by a licensed hazardous waste disposal facility.[20] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of "this compound" active pharmaceutical ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. piramalcriticalcare.us [piramalcriticalcare.us]
- 4. fishersci.com [fishersci.com]
- 5. bbraunusa.com [bbraunusa.com]
- 6. neogen.com [neogen.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. ascelibrary.com [ascelibrary.com]
- 19. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 20. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
